2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-8-13-11(10-12)6-5-9-17-13/h7-8,10H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSHAELUPJMEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656420 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002727-88-9 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002727-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application in Cross-Coupling Reactions
This guide provides a comprehensive technical overview of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of its chemical structure, synthesis, and strategic applications, with a focus on empowering laboratory innovation.
Introduction: The Strategic Value of the Chroman Boronate Ester
This compound, a pinacol boronate ester derivative of the chroman scaffold, has emerged as a significant intermediate in medicinal chemistry and materials science. The chroman moiety is a privileged structure found in a wide array of biologically active compounds, including antioxidants, anti-cancer agents, and neuroprotective agents[1]. The incorporation of a boronic ester at the 6-position provides a versatile handle for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile introduction of the chroman core into complex molecular architectures, a critical step in the synthesis of novel therapeutic agents and functional materials[2][3].
The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, rendering it more amenable to purification and long-term storage, a crucial consideration for its use as a building block in multi-step syntheses[4].
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in synthesis.
| Property | Value | Source |
| CAS Number | 1002727-88-9 | [5][6][7] |
| Molecular Formula | C₁₅H₂₁BO₃ | [5][7] |
| Molecular Weight | 260.14 g/mol | [4][5][8] |
| Appearance | Light cream powder or solid | [7][9] |
| Density | 1.1 ± 0.1 g/cm³ | [7][9] |
| Boiling Point | 373.5 ± 31.0 °C at 760 mmHg | [7][9] |
| Flash Point | 179.7 ± 24.8 °C | [7][9] |
Synthesis of this compound
The most common and efficient method for the synthesis of this chroman boronate ester is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the borylation of a halo-chroman precursor with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Synthesis of the Halogenated Precursor: 6-Bromochroman
A reliable synthesis of the 6-bromochroman precursor is a prerequisite. A common method involves the bromination of chroman.
Experimental Protocol: Synthesis of 6-Bromochroman
-
Materials: Chroman, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve chroman (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-bromochroman.
-
Miyaura Borylation of 6-Iodochroman
The following protocol details the synthesis of the title compound from 6-iodochroman. A similar procedure can be adapted for 6-bromochroman, though reaction times and catalyst loading may need optimization.
Experimental Protocol: Miyaura Borylation [10]
-
Materials: 6-Iodobenzodihydropyran (6-Iodochroman), Bis(pinacolato)diboron (B₂pin₂), Potassium acetate (KOAc), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 6-Iodobenzodihydropyran (1.0 g, 3.85 mmol) in DMF (36 mL) in a flask, add bis(pinacolato)diboron (1.22 g, 4.81 mmol) and potassium acetate (1.10 g, 11.5 mmol).
-
Degas the solution by bubbling argon through it for 5 minutes.
-
Add the PdCl₂(dppf)·CH₂Cl₂ complex (314 mg, 0.38 mmol) to the reaction mixture.
-
Degas the mixture again with argon for 5 minutes.
-
Heat the reaction mixture to 95 °C and stir for 5 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the crude reaction mixture with water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and wash sequentially with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (gradient elution with ethyl acetate/hexane) to yield this compound (840 mg, 84% yield)[10].
-
Causality Behind Experimental Choices:
-
Catalyst: PdCl₂(dppf) is a robust and commonly used catalyst for Miyaura borylation due to its high activity and stability. The dppf ligand facilitates the reductive elimination step in the catalytic cycle.
-
Base: Potassium acetate (KOAc) is a mild base that is crucial for the transmetalation step, activating the diboron reagent without promoting significant side reactions like protodeboronation.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
-
Degassing: The removal of oxygen is critical as palladium(0), the active catalytic species, is sensitive to oxidation, which would deactivate the catalyst.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond between the chroman core and various aryl or heteroaryl halides, providing access to a diverse range of complex molecules.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound, Aryl or Heteroaryl Halide (e.g., 4-bromopyridine), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), and potassium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
-
Self-Validating System in Suzuki-Miyaura Coupling:
The success of a Suzuki-Miyaura coupling is contingent on the careful control of several parameters. The choice of catalyst, ligand, base, and solvent system is interdependent and substrate-specific. A well-designed protocol, as outlined above, incorporates a self-validating system where the progress of the reaction can be monitored by standard analytical techniques (TLC, LC-MS). The disappearance of starting materials and the appearance of the product spot/peak with a different retention factor/time validates the reaction's progression. Complete consumption of the limiting reagent indicates a successful reaction, and the yield can be quantified after purification.
Conclusion
This compound is a stable and versatile building block that provides a reliable entry point for the incorporation of the biologically relevant chroman scaffold into a wide range of molecular structures. The synthetic route via Miyaura borylation is efficient and scalable. Its application in Suzuki-Miyaura cross-coupling reactions is a cornerstone of modern synthetic strategies, particularly in the field of drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors.
References
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Discovery of cyclopropyl chromane-derived pyridopyrazine-1,6-dione γ-secretase modulators with robust central efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1002727-88-9 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. This compound | 1002727-88-9 [sigmaaldrich.com]
- 9. This compound CAS 1002727-88-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, 97% | 1002727-88-9 [chemicalbook.com]
An In-depth Technical Guide to 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comprehensive technical overview of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key synthetic building block in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed and validated protocol for its synthesis via Miyaura borylation, and explore its applications, with a focus on its role in facilitating the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The inherent stability of the pinacol boronate ester, compared to its corresponding boronic acid, makes it an exceptionally valuable reagent for multi-step drug discovery programs. This document is intended to serve as a practical resource for scientists, offering not just procedural steps but also the underlying scientific rationale to ensure successful experimental outcomes.
Introduction: A Versatile Building Block for Drug Discovery
The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, including natural products and synthetic drugs. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-cancer and antiepileptic properties.[1] The strategic introduction of this moiety into novel molecular architectures is a cornerstone of many drug discovery programs.
This compound emerges as a superior reagent for this purpose. It is a pinacol boronate ester derivative of chroman, designed for use in palladium-catalyzed cross-coupling reactions. The use of the pinacol ester offers significant advantages over the more traditional boronic acid. Boronate esters, particularly pinacol esters, are generally stable, crystalline solids that are easier to handle, purify, and store over long periods.[2][3] This enhanced stability minimizes decomposition pathways like protodeboronation and oxidation, which can plague boronic acids, leading to more reliable and reproducible reaction yields.[2][4] This guide will provide the necessary framework for leveraging the unique advantages of this reagent in a research and development setting.
Physicochemical Properties and Identification
Accurate identification and understanding of a reagent's physical properties are fundamental to its effective use. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1002727-88-9 | [5][6][7] |
| Molecular Formula | C₁₅H₂₁BO₃ | [5][6] |
| Molecular Weight | 260.14 g/mol | [6][8] |
| Appearance | Light cream powder or solid | |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromane | |
| Synonyms | 2-(3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Diagram: Molecular Structure
Caption: Structure of this compound.
Synthesis and Purification
The most reliable and widely used method for synthesizing aryl boronate esters is the palladium-catalyzed Miyaura borylation of an aryl halide. This approach offers high functional group tolerance and generally proceeds with excellent yields.
Recommended Synthetic Protocol: Miyaura Borylation
This protocol is adapted from established literature procedures for the synthesis of this compound from 6-iodochroman.[7]
Materials and Reagents:
-
6-Iodochroman
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium Acetate (KOAc), anhydrous
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)-CH₂Cl₂)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Procedure:
-
Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add 6-iodochroman (1.0 eq), bis(pinacolato)diboron (1.25 eq), and anhydrous potassium acetate (3.0 eq).
-
Expert Insight: The use of a flame-dried flask and maintaining an inert argon atmosphere is critical to prevent the deactivation of the palladium catalyst and hydrolysis of the boronate ester product. Potassium acetate acts as the base required for the catalytic cycle.
-
-
Solvent and Degassing: Add anhydrous DMF to the flask. Degas the resulting solution by bubbling argon through it for at least 15 minutes.
-
Expert Insight: Degassing is crucial to remove dissolved oxygen, which can oxidize the phosphine ligands on the palladium catalyst, rendering it inactive.
-
-
Catalyst Addition: To the degassed solution, add PdCl₂(dppf)-CH₂Cl₂ (0.1 eq). Degas the mixture for an additional 5 minutes.
-
Expert Insight: PdCl₂(dppf) is a robust and highly effective catalyst for this transformation, known for its thermal stability and high activity.
-
-
Reaction: Heat the reaction mixture to 95 °C and stir for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute the crude mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[7]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.[7]
-
Expert Insight: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel, using a gradient elution system of ethyl acetate in hexane.[7] The pure fractions, identified by TLC, are combined and concentrated to yield the target product as a light cream powder or solid.[9]
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the title compound.
Chemical Reactivity and Stability
The Pinacol Boronate Ester Advantage
The choice between using a boronic acid or a boronate ester is a critical decision in synthetic planning.
-
Enhanced Stability: Pinacol boronate esters exhibit significantly greater stability compared to their corresponding boronic acids.[2] They are less susceptible to protodeboronation (cleavage of the C-B bond by a proton source) and oxidation, common decomposition pathways for boronic acids, especially under aqueous or non-inert conditions.[2][4] This stability translates to a longer shelf-life and greater reliability in reactions.
-
Ease of Handling: Boronate esters are often crystalline solids, making them easier to weigh and handle than the often-fluffy and hygroscopic boronic acids.[2] They are also more amenable to purification by standard silica gel chromatography.
-
Reactivity Trade-off: While boronic acids are generally more reactive and can lead to faster reaction times, this comes at the cost of stability.[2] In many protocols, the boronate ester is believed to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the coupling reaction.[2]
Key Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms. It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The chroman ring system is a valuable pharmacophore. Its incorporation into drug candidates has been linked to various therapeutic effects. For instance, certain chroman derivatives have shown promising inhibitory effects against human breast cancer cell lines, while others have been investigated for antiepileptic activity.[1] Furthermore, the structurally related chromenone core has been identified in ligands targeting sigma receptors, which are implicated in neurological disorders like Alzheimer's disease and neuropathic pain.[10]
This compound serves as the ideal reagent to introduce this valuable scaffold into a lead compound, typically by coupling it with an appropriate aryl or heteroaryl halide.
General Protocol: Suzuki-Miyaura Coupling
This is a general procedure for using the title compound in a cross-coupling reaction.[2]
-
Setup: In a flame-dried flask under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent: Add a degassed solvent system (e.g., Dioxane/Water, Toluene/Water, DMF).
-
Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up & Purification: After cooling to room temperature, perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, concentrate, and purify the crude product by column chromatography.
Handling, Storage, and Safety
While more stable than boronic acids, proper handling and storage of boronate esters are essential for maintaining their integrity and ensuring safety.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). This minimizes potential hydrolysis from atmospheric moisture.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Safety: All hazardous materials should be handled in accordance with established laboratory safety practices.[11] For disposal, follow institutional and local regulations for chemical waste.
Conclusion
This compound is a highly valuable and versatile reagent for synthetic organic and medicinal chemists. Its superior stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for introducing the biologically relevant chroman scaffold into complex molecules. The detailed protocols and scientific rationale provided in this guide are designed to empower researchers to effectively utilize this building block in their drug discovery and development endeavors.
References
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 1002727-88-9 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, 97% | 1002727-88-9 [chemicalbook.com]
- 8. Dioxaborolanes | Fisher Scientific [fishersci.com]
- 9. This compound CAS 1002727-88-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
synthesis and characterization of chroman boronic esters
An In-Depth Technical Guide to the Synthesis and Characterization of Chroman Boronic Esters
Foreword: The Chroman Boronic Ester in Modern Chemistry
The chroman scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, including Vitamin E. When functionalized with a boronic ester, the chroman unit is transformed into a versatile building block, primed for carbon-carbon bond formation through reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This unique combination has garnered significant attention from researchers in medicinal chemistry and materials science, as it provides a robust pathway to complex molecular architectures.[2][3][4] Boronic acid and ester-containing molecules are now integral to drug discovery, with five such drugs approved by the FDA, including treatments for multiple myeloma.[4][5]
This guide provides an in-depth exploration of the synthesis, purification, and characterization of chroman boronic esters. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges associated with these powerful synthetic intermediates. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.
Part 1: Strategic Synthesis of Chroman Boronic Esters
The introduction of a boronic ester onto a chroman framework can be achieved through several elegant strategies. The choice of method is dictated by the desired substitution pattern, available starting materials, and required stereochemical control.
Palladium-Catalyzed Domino Heck/Arylborylation
A highly efficient and diastereoselective method for synthesizing borylated chromans involves a palladium-catalyzed domino reaction.[6] This intramolecular process combines a Heck reaction with an arylborylation, constructing the chroman ring and installing the boronic ester in a single, stereocontrolled operation.
Mechanistic Rationale: The catalytic cycle is a testament to the power of palladium catalysis. It begins with the oxidative addition of the palladium(0) catalyst to an aryl iodide precursor. This is followed by an intramolecular carbopalladation onto a pendant alkene, which forms the core chroman structure and generates an alkylpalladium(II) intermediate. Crucially, this step proceeds with high diastereoselectivity. The cycle concludes with a reaction involving bis(pinacolato)diboron (B₂pin₂), which transfers the boronic ester group to the chroman scaffold and regenerates the palladium(0) catalyst.[6]
Caption: Catalytic Cycle for Domino Heck/Arylborylation.
Exemplary Protocol: Diastereoselective Synthesis of a Borylated Chroman [6]
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl iodide substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), and potassium acetate (KOAc, 1.5 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reagents.
-
Add the palladium catalyst, such as Pd₂(dba)₃ (1-4 mol%).
-
Seal the flask and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (see Part 2 for specialized techniques).
Iridium-Catalyzed C-H Borylation
For chromans with available aromatic C-H bonds, direct C-H borylation offers a powerful and atom-economical synthetic route.[7] This method avoids the need for pre-functionalized starting materials like halides or triflates. Iridium catalysts, often in conjunction with bipyridine-based ligands, are particularly effective for this transformation.[8]
Causality of Regioselectivity: The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric effects.[7] The bulky iridium-boryl complex preferentially activates the most accessible C-H bond, which is typically remote from existing substituents. This provides a predictable method for functionalizing the aromatic portion of the chroman ring.[7]
Part 2: The Critical Art of Purification
The purification of boronic esters is notoriously challenging and a frequent source of frustration for researchers. The primary culprits are the compound's susceptibility to hydrolysis and its interaction with standard silica gel.[9]
Understanding the Challenge: The Silica Gel Interaction
Standard silica gel is decorated with acidic silanol groups (Si-OH). The boron atom in a boronic ester is Lewis acidic due to its vacant p-orbital.[7][10] This leads to two major problems during chromatography:
-
Strong Adsorption: A strong Lewis acid-base interaction between the boron atom and the silanol groups can cause the product to irreversibly bind to the column, leading to significant yield loss.[9]
-
Hydrolysis: The acidic surface of the silica gel, combined with trace water in the eluent, can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid.[9] The resulting boronic acid will then remain at the baseline, further reducing the isolated yield.
Field-Proven Purification Protocols
To overcome these challenges, the silica gel's activity must be attenuated, or an alternative stationary phase must be used.
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane/ethyl acetate mixture).
-
Add a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), typically 0.5-1% v/v of the total solvent volume.[9]
-
Stir the slurry for 15-20 minutes to allow the triethylamine to cap the acidic silanol groups.
-
Pack the column with the treated silica and run the chromatography as usual.
Protocol 2: Boric Acid Impregnated Silica Gel A highly effective method involves impregnating the silica gel with boric acid, which has been shown to suppress the undesired over-adsorption of pinacol esters.[11] This allows for successful purification with improved recovery.
Protocol 3: Using an Alternative Stationary Phase For many chroman boronic esters, particularly those with lower polarity, neutral alumina is an excellent alternative to silica gel.[12] Its less acidic nature minimizes both adsorption and hydrolysis, often allowing the product to elute cleanly.
| Purification Strategy | Mechanism of Action | Advantages | Considerations |
| Base (NEt₃) Treatment | Caps acidic silanol groups on silica.[9] | Simple to implement, uses standard silica. | May not be suitable for base-sensitive compounds. |
| Boric Acid Impregnation | Suppresses over-adsorption of the ester.[11] | Highly effective for pinacol esters, reproducible. | Requires preparation of the specialized silica. |
| Neutral Alumina | Less acidic stationary phase.[12] | Excellent for less polar esters, avoids hydrolysis. | May have different selectivity than silica. |
| Anhydrous Conditions | Prevents hydrolysis.[9] | Critical for all methods to maximize yield. | Requires rigorously dried solvents and glassware. |
Part 3: Comprehensive Characterization
Unambiguous characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized chroman boronic ester. A multi-technique approach is required for a complete and trustworthy analysis.
Caption: A Multi-Technique Characterization Approach.
NMR Spectroscopy: The Primary Tool
Nuclear Magnetic Resonance (NMR) is the cornerstone of characterization.
-
¹H and ¹³C NMR: These spectra are used to confirm the formation of the chroman backbone. The number of signals, their chemical shifts, and coupling patterns provide definitive evidence for the overall carbon-hydrogen framework.
-
¹¹B NMR: This technique is uniquely suited for analyzing boron-containing compounds.[13] The chemical shift of the boron nucleus is highly sensitive to its coordination environment.[14]
-
Tricoordinate (sp²) Boronic Esters: The desired product will exhibit a broad signal typically in the range of δ 20-35 ppm .[15]
-
Tetracoordinate (sp³) Boronates: If the ester has coordinated with a Lewis base (e.g., from a solvent or impurity) or has hydrolyzed to a boronic acid at high pH, a sharper signal will appear significantly upfield, typically in the range of δ 3-9 ppm .[13][14] The presence of a single, broad peak around 30 ppm in the ¹¹B NMR spectrum is strong evidence of a pure, intact boronic ester.
-
Mass Spectrometry: Confirming Identity
Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, confirming the compound's identity.
-
Technique: Electrospray Ionization (ESI) is often the preferred method for these compounds.[16]
-
Isotopic Pattern: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%).[17] This results in a characteristic isotopic pattern in the mass spectrum for any boron-containing fragment. The M+1 peak will be significantly smaller than what would be expected from carbon's natural abundance alone, while an M-1 peak (from the ¹⁰B isotope) will be present at roughly 20-25% the intensity of the main peak. This signature is a powerful diagnostic tool.[18]
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure. It reveals the precise three-dimensional arrangement of atoms, confirming connectivity, bond angles, and, most importantly, the relative and absolute stereochemistry of chiral centers.[19][20] This is the gold standard for structural elucidation.
Part 4: Application in Suzuki-Miyaura Cross-Coupling
The primary synthetic utility of chroman boronic esters is their role as coupling partners in the Suzuki-Miyaura reaction to form new C-C bonds.[1][21]
Mechanistic Insight: The reaction is catalyzed by a palladium complex and proceeds via a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[22] A key insight from recent studies is that boronic esters can often participate directly in the transmetalation step without prior hydrolysis to the boronic acid.[23][24] The efficiency of this step is related to the electron density of the oxygen atoms in the ester and the ability to form a key Pd-O-B linkage.[23]
Caption: The Suzuki-Miyaura Cross-Coupling Reaction.
Conclusion
Chroman boronic esters are more than mere synthetic intermediates; they are enabling tools for the rapid construction of molecular complexity. A thorough understanding of their synthesis, grounded in mechanistic principles, is the first step toward success. However, it is the mastery of the often-overlooked aspects of purification and the comprehensive application of modern analytical techniques that truly unlocks their potential. By approaching these molecules with the detailed, causality-driven strategies outlined in this guide, researchers can confidently and efficiently leverage chroman boronic esters to advance the frontiers of drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Borylation - Wikipedia [en.wikipedia.org]
- 8. Transition metal catalyzed borylation of functional π-systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aablocks.com [aablocks.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
An In-depth Technical Guide to 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Application, and Strategic Insights
This guide provides an in-depth technical examination of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to explore the underlying principles, strategic considerations, and practical applications of this versatile building block. We will delve into its synthesis, its critical role in carbon-carbon bond formation, and the rationale behind the specific experimental conditions that ensure successful and reproducible outcomes.
Core Compound Profile and Physicochemical Properties
This compound is an arylboronic acid pinacol ester. The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The boronic ester moiety, specifically the pinacol ester, renders the compound stable, crystalline, and generally less prone to the dehydration reactions that can plague free boronic acids. This enhanced stability and ease of handling make it an ideal precursor for sophisticated molecular construction, particularly in the pharmaceutical industry where robustness and scalability are paramount.
The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This allows for the precise and efficient installation of the chroman moiety onto a variety of molecular frameworks, a key step in the synthesis of novel therapeutic agents and functional materials.
Quantitative Data Summary
For ease of reference, the key physicochemical properties of the title compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₁BO₃ | [3][4] |
| Molecular Weight | 260.14 g/mol | [3][5] |
| CAS Number | 1002727-88-9 | [3][4] |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromane | [5] |
| Appearance | Light cream powder or solid | [4] |
| Synonyms | 2-(3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [4] |
| InChI Key | NDSHAELUPJMEBM-UHFFFAOYSA-N | [5] |
Synthesis Protocol: Miyaura Borylation
The most common and efficient method for preparing arylboronic esters such as this compound is the palladium-catalyzed Miyaura borylation reaction. This process involves the coupling of an aryl halide or triflate with a diboron reagent. The following protocol is a robust, self-validating system adapted from established procedures.[6]
Diagram: Synthesis Workflow
Caption: Workflow for the Miyaura borylation synthesis.
Detailed Step-by-Step Methodology
Materials:
-
6-Iodochroman (1.0 equiv)
-
Bis(pinacolato)diboron (1.2 equiv)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)-CH₂Cl₂) (0.1 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, Water (deionized), Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Protocol:
-
Vessel Preparation: Under an inert argon atmosphere, add 6-iodochroman (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and anhydrous potassium acetate (3.0 equiv) to a flame-dried flask containing anhydrous DMF.
-
Inerting the System: Seal the vessel and degas the solution by bubbling argon through it for 5-10 minutes. This step is critical as residual oxygen can oxidize the Pd(0) active catalyst, leading to significantly reduced yields.
-
Catalyst Introduction: Add the PdCl₂(dppf)-CH₂Cl₂ catalyst (0.1 equiv) to the reaction mixture. The dppf ligand is a robust choice that provides thermal stability and promotes the high catalytic turnover necessary for an efficient reaction.
-
Final Degassing: Degas the mixture with argon for another 5 minutes to ensure a completely inert environment.
-
Reaction Execution: Heat the reaction mixture to 95 °C and stir vigorously for 5 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Workup: Cool the mixture to room temperature. Dilute the reaction with water and extract the product into ethyl acetate (3x). The aqueous wash removes the DMF solvent and inorganic salts.
-
Purification: Combine the organic layers and wash sequentially with water and brine to remove any remaining impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Validation: Purify the resulting crude product by flash column chromatography on silica gel to afford the target compound. The final product's identity and purity must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceuticals, including advanced BRD4 inhibitors used in anti-inflammatory therapies.[2][7][8]
The reaction couples the organoboron compound with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[9] The choice of catalyst, ligand, base, and solvent is crucial and must be tailored to the specific substrates being coupled.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl or Vinyl Halide/Triflate (1.0 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, 3.0 equiv)
-
Solvent System (e.g., Dioxane/Water, DMF, Toluene)
Protocol:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the aryl halide (1.0 equiv), 2-(Chroman-6-yl)-...-dioxaborolane (1.2 equiv), base (3.0 equiv), palladium catalyst, and ligand.
-
Inert Atmosphere: Purge the vessel with argon for 10-15 minutes. The integrity of the catalyst system relies on the exclusion of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The use of water often accelerates the transmetalation step by facilitating the formation of the boronate "ate" complex.[10]
-
Heating: Heat the reaction to the desired temperature (typically 80-120 °C) either conventionally or using a microwave reactor. Microwave heating can significantly reduce reaction times.
-
Monitoring and Validation: Monitor the reaction's progress by TLC or LC-MS. Upon completion, perform an aqueous workup similar to the borylation protocol.
-
Purification and Characterization: Purify the crude product via column chromatography. The final coupled product must be rigorously characterized by NMR and mass spectrometry to confirm its structure and purity.
Causality and Experimental Choices:
-
The Base: The base is not merely a spectator. It reacts with the boronic ester to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step where the organic group is transferred from boron to palladium.[10]
-
The Ligand: Ligands like XPhos or SPhos are bulky, electron-rich phosphines that stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step, thereby increasing the efficiency and scope of the reaction.[10][11]
-
The Catalyst Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective source of the active Pd(0) catalyst required to initiate the catalytic cycle.
By understanding the function of each component, researchers can troubleshoot difficult reactions and rationally select conditions to optimize the synthesis of complex target molecules, driving forward innovation in drug discovery and materials science.
References
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. This compound CAS 1002727-88-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | 1002727-88-9 [sigmaaldrich.com]
- 6. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, 97% | 1002727-88-9 [chemicalbook.com]
- 7. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
An In-Depth Technical Guide to the ¹H NMR Analysis of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Executive Summary
This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, the theoretical underpinnings of its NMR spectrum, a detailed experimental protocol, and the interpretation of its characteristic spectral features. By elucidating the causality behind spectral patterns and experimental design, this whitepaper serves as an authoritative resource for the structural verification and purity assessment of this important synthetic building block.
Introduction: Molecular Structure and Analytical Significance
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. It incorporates a chroman scaffold, a privileged structure in many biologically active compounds, with a pinacol boronic ester, a versatile functional group for cross-coupling reactions such as the Suzuki-Miyaura coupling.
The precise characterization of this molecule is paramount for its effective use. ¹H NMR spectroscopy stands as the primary analytical tool for confirming its identity, structure, and purity. The technique provides detailed information about the chemical environment of each proton, enabling unambiguous assignment of the molecular framework. This guide will systematically deconstruct the ¹H NMR spectrum, correlating specific resonances to the distinct proton environments within the molecule.
For clarity, the protons of the molecule are systematically labeled as shown below. This numbering will be used for all spectral assignments.
Caption: Labeled structure of this compound.
Theoretical Principles and Spectral Prediction
The ¹H NMR spectrum is governed by the principles of chemical shift and spin-spin coupling. The chemical environment of a proton dictates its resonance frequency (chemical shift, δ), while interactions with neighboring protons cause signal splitting (coupling, J).[1]
-
Aromatic Region (δ ≈ 7.0 - 7.8 ppm): The benzene ring of the chroman moiety contains three aromatic protons (H-5, H-7, H-8). Their chemical shifts are influenced by two main factors: the electron-donating alkoxy group (-O-) of the chroman ring and the electron-withdrawing boronic ester group (-B(OR)₂).[2] The alkoxy group tends to shield protons (shift upfield), particularly at the ortho and para positions, while the boronic ester deshields them (shift downfield).[2] This interplay results in a predictable pattern.
-
H-5: Being ortho to the boronic ester, this proton is expected to be the most deshielded. It will appear as a doublet, split only by H-7 (meta-coupling).
-
H-7: This proton is ortho to the boronic ester and meta to the alkoxy group's attachment point. It will appear as a doublet of doublets, split by H-5 (meta-coupling) and H-8 (ortho-coupling).
-
H-8: Being ortho to the electron-donating oxygen, this proton is expected to be the most shielded of the aromatic protons. It will appear as a doublet, split by H-7 (ortho-coupling).
-
-
Chroman Aliphatic Region (δ ≈ 1.9 - 4.3 ppm): The heterocyclic part of the chroman contains two pairs of diastereotopic methylene protons.
-
H-4 (Ar-CH₂-CH₂-O-): These protons are adjacent to the aromatic ring and are expected to resonate around δ 2.7-2.9 ppm. They will appear as a triplet due to coupling with the H-3 protons.
-
H-3 (-CH₂-O-): These protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift to approximately δ 4.1-4.3 ppm. They will also appear as a triplet, coupled to the H-4 protons.[3]
-
-
Pinacolborane Ester Region (δ ≈ 1.3 ppm): The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group has four equivalent methyl groups.[4][5] This results in a single, sharp, and highly intense signal integrating to 12 protons. This signal is a hallmark of the pinacolborane ester moiety.[6][7][8]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~ 7.7 - 7.8 | d (doublet) | Jmeta ≈ 2-3 Hz | 1H |
| H-7 | ~ 7.5 - 7.6 | dd (doublet of doublets) | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz | 1H |
| H-8 | ~ 6.8 - 6.9 | d (doublet) | Jortho ≈ 8-9 Hz | 1H |
| H-3 | ~ 4.1 - 4.3 | t (triplet) | J ≈ 5-6 Hz | 2H |
| H-4 | ~ 2.7 - 2.9 | t (triplet) | J ≈ 6-7 Hz | 2H |
| Pinacol Methyls | ~ 1.3 | s (singlet) | N/A | 12H |
Experimental Protocol for High-Resolution ¹H NMR
Adherence to a rigorous experimental protocol is crucial for acquiring high-quality, reproducible NMR data. This self-validating system ensures accuracy from sample preparation to data acquisition.
Materials and Equipment
-
NMR Solvent: 0.6-0.75 mL of Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11] CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its relatively clean spectral window.
-
Equipment: High-quality 5 mm NMR tube, Pasteur pipette, sample vial.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[10][12]
-
Add approximately 0.7 mL of CDCl₃ with TMS to the vial.
-
Gently agitate or vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[10]
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the spectrometer's magnet.
-
Locking: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is critical for maintaining magnetic field stability during the experiment.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. Good shimming is indicated by a sharp, symmetrical solvent peak and is vital for achieving high resolution and accurate integrations.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.
-
Spectral Width: Set to cover a range of approximately -1 to 10 ppm.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal.
-
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Interpretation and Conclusion
The resulting ¹H NMR spectrum should display distinct regions corresponding to the aromatic, aliphatic chroman, and pinacol protons. The verification of the structure is achieved by confirming:
-
The presence of three distinct signals in the aromatic region with the predicted chemical shifts and coupling patterns (doublet, doublet of doublets, doublet).
-
Two triplets in the aliphatic region, with the downfield signal corresponding to the methylene group adjacent to the oxygen.
-
A prominent singlet at approximately 1.3 ppm.
-
The integration of these signals should be in the ratio of 1:1:1:2:2:12, corresponding to H-5, H-7, H-8, H-3, H-4, and the pinacol methyls, respectively.
Any significant deviation from this pattern or the presence of unassigned peaks may indicate impurities or structural isomers. Therefore, a thorough analysis of the ¹H NMR spectrum, guided by the principles outlined in this document, is an indispensable step in the quality control and utilization of this compound in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical [ichemical.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. How To [chem.rochester.edu]
- 12. scribd.com [scribd.com]
13C NMR data for 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for this compound (CAS 1002727-88-9). As a key building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, unambiguous structural confirmation is paramount. This document offers a detailed interpretation of the expected ¹³C NMR spectrum, a robust experimental protocol for data acquisition, and insights into the structural nuances revealed by NMR spectroscopy. The content is designed for researchers, chemists, and drug development professionals who rely on precise analytical data for molecular characterization.
Introduction: The Molecule and Its Significance
This compound is a bifunctional molecule featuring a chroman scaffold and a pinacolborane ester. The chroman moiety is a privileged structure found in a wide array of biologically active compounds, including Vitamin E. The pinacolborane ester group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex carbon-carbon bonds.
Given its role as a synthetic intermediate, verifying its purity and structural integrity is critical. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. This guide elucidates the expected chemical shifts and provides the rationale for their assignment, empowering scientists to confidently interpret their own experimental data.
Structural Elucidation and Carbon Numbering
To facilitate a clear and unambiguous discussion of the NMR data, a standardized numbering system for the carbon atoms of the molecule is essential. The structure and numbering are presented below.
An In-Depth Technical Guide to the Stability and Handling of Chroman-based Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Double-Edged Sword of Boronic Esters in Chroman Scaffolds
Chroman-based boronic esters represent a confluence of privileged structures in medicinal chemistry. The chroman scaffold is a recurring motif in a multitude of biologically active molecules, prized for its conformational rigidity and synthetic tractability. Boronic acids and their esters, on the other hand, are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their ability to form reversible covalent bonds with diols also makes them attractive pharmacophores for targeting sugars, amino acids, and active site serines in enzymes.[2] However, the very reactivity that makes boronic esters so valuable also renders them susceptible to several degradation pathways, a challenge that can significantly impact their storage, handling, and application in drug discovery and development. This guide provides a comprehensive overview of the stability and handling considerations for chroman-based boronic esters, offering field-proven insights and detailed protocols to ensure the integrity and reproducibility of your research.
The Landscape of Instability: Key Degradation Pathways
The stability of a chroman-based boronic ester is not an intrinsic constant but rather a dynamic interplay between its molecular structure and its environment. Several key degradation pathways can compromise the integrity of these valuable compounds.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is a prevalent side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process is often problematic in metal-catalyzed cross-coupling reactions that utilize boronic acids.[3] The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the organic substituent.[3] Recent mechanistic studies have highlighted the importance of pH in understanding the modes of protodeboronation in aqueous media.[3] While often viewed as an undesirable side reaction, deliberate protodeboronation has found applications in certain synthetic procedures.[3]
It is a common assumption that esterification of a boronic acid provides greater stability against protodeboronation; however, kinetic data to support this is limited.[4] In some cases, hydrolysis of the ester to the boronic acid can be a major contributor to the overall protodeboronation process.[4][5] The rate of protodeboronation can be influenced by the electronic properties of the organic substituent and is often accelerated under basic conditions.[6][7]
Oxidation: A Vulnerability to Air and Reactive Oxygen Species
Boronic acids and their esters can undergo oxidative degradation, a significant concern, particularly in biological applications.[7][8] The C-B bond can be oxidized to a C-O bond, converting the boronic ester into an alcohol or phenol.[9] This process can be initiated by exposure to air (oxygen) or more potent reactive oxygen species.[8][10][11][12] The oxidation of boronic esters is generally slower than that of the corresponding boranes due to the donation of oxygen lone pairs into the empty p-orbital of the boron, which reduces its electrophilicity.[9]
Several methods have been developed for the controlled oxidation of boronic esters to carbonyl compounds, which can be a useful synthetic transformation.[10][11][12] However, in the context of stability, this represents a degradation pathway that must be mitigated.
Boroxine Formation: The Anhydrous Trimerization
Under anhydrous or solid-state conditions, three molecules of a boronic acid can undergo dehydration to form a six-membered cyclic trimer known as a boroxine.[7][13][14] This process is typically reversible upon exposure to water.[14][15] Boroxine formation is an entropically driven process, favored by the release of three water molecules.[14] The reaction can sometimes be initiated simply by warming the boronic acid in an anhydrous solvent.[13] While boroxines themselves can be stable and useful compounds, their formation from a boronic acid starting material can complicate stoichiometry and characterization in subsequent reactions.[7][16]
Strategies for Enhancing Stability: A Proactive Approach
Mitigating the inherent instability of chroman-based boronic esters is crucial for their successful application. A combination of structural modification and careful handling can significantly extend their shelf-life and improve experimental outcomes.
The Power of Protection: Boronate Esters as Stabilizing Groups
The conversion of boronic acids to boronate esters is a primary strategy for enhancing stability.[7][17] Pinacol esters are the most commonly used, offering a good balance of stability and reactivity.[17] They are generally crystalline solids that are easier to handle and purify than the parent boronic acids.[17] However, even pinacol esters can be susceptible to hydrolysis.[18][19][20][21] The choice of the diol protecting group can have a significant impact on the hydrolytic stability of the resulting boronic ester.[22][23][24][25][26]
N-Methyliminodiacetic Acid (MIDA) Boronates: A Paradigm of Stability
A significant advancement in the stabilization of boronic acids has been the development of N-methyliminodiacetic acid (MIDA) boronates.[27][28][29] MIDA boronates are exceptionally stable, free-flowing crystalline solids that are tolerant to air, moisture, and silica gel chromatography.[28] This remarkable stability is attributed to the formation of a dative bond from the nitrogen atom to the boron center, which coordinatively shields the empty p-orbital of the boron, deactivating its Lewis acidity.[29]
MIDA boronates are unreactive under standard anhydrous cross-coupling conditions but can be readily deprotected under mild aqueous basic conditions to release the corresponding boronic acid in situ.[29] This "slow-release" strategy is particularly advantageous for unstable boronic acids, as it minimizes their decomposition during the course of a reaction.[27][29]
Best Practices for Handling and Storage
Proper handling and storage are paramount for preserving the integrity of chroman-based boronic esters. The following guidelines should be strictly adhered to:
-
Inert Atmosphere: Whenever possible, handle and store boronic esters under an inert atmosphere of argon or nitrogen to minimize exposure to oxygen and moisture.
-
Low Temperature: Store compounds at low temperatures, typically -20°C, to reduce the rate of degradation.
-
Anhydrous Solvents: Use anhydrous solvents for reactions and sample preparation to prevent hydrolysis.
-
Avoid Protic Solvents: Minimize contact with protic solvents, especially under basic or acidic conditions, to reduce the risk of protodeboronation.
-
Light Protection: Store light-sensitive compounds in amber vials or protected from direct light.
Analytical Techniques for Stability Assessment
Monitoring the stability of chroman-based boronic esters is essential for quality control and ensuring the reliability of experimental data. Several analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹¹B NMR are powerful tools for assessing the purity and stability of boronic esters. ¹H NMR can be used to monitor the appearance of degradation products, such as the proton that replaces the boronic ester group in protodeboronation. ¹¹B NMR provides direct information about the boron environment and can distinguish between the boronic ester, the corresponding boronic acid, and boroxine species.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used technique for purity assessment. However, the analysis of boronic esters by RP-HPLC can be challenging due to their potential for on-column hydrolysis.[19][20][21] Strategies to minimize this include the use of low-silanol activity columns and mobile phases without pH modifiers.[19][20][21] Non-aqueous capillary electrophoresis (NACE) has emerged as an accurate quantitative technique for analyzing boronic esters and their corresponding acids without the limitations of traditional chromatographic methods.[30]
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique for detecting and identifying degradation products. It can be coupled with HPLC (LC-MS) to provide both separation and identification of components in a mixture.
Experimental Protocols
The following protocols provide a starting point for researchers working with chroman-based boronic esters.
Protocol for the Synthesis of a Pinacol Boronate Ester
This general procedure describes the esterification of a boronic acid with pinacol.
Materials:
-
Chroman-based boronic acid (1.0 equiv)
-
Pinacol (1.0 equiv)
-
Anhydrous magnesium sulfate (1.5 equiv)
-
Anhydrous diethyl ether
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the chroman-based boronic acid, pinacol, and anhydrous magnesium sulfate.[31]
-
Add anhydrous diethyl ether and stir the suspension at room temperature for 24 hours.[31]
-
Filter the solids and concentrate the filtrate under reduced pressure.[31]
-
Dissolve the crude material in pentane and wash with water.[31]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude boronic ester.[31]
-
Purify the product by distillation or chromatography as appropriate.[31]
Protocol for Stability Assessment by ¹H NMR
This protocol outlines a method for monitoring the stability of a boronic ester over time.
Materials:
-
Chroman-based boronic ester
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a stock solution of the chroman-based boronic ester and the internal standard in the chosen deuterated solvent.
-
Divide the solution into several NMR tubes.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tubes under the desired conditions (e.g., room temperature, elevated temperature, exposure to air).
-
Acquire ¹H NMR spectra at regular intervals.
-
Integrate the signals corresponding to the boronic ester and any degradation products relative to the internal standard to quantify the extent of degradation over time.
Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting stability studies.
Table 1: Comparative Stability of a Model Chroman-based Boronic Ester under Various Conditions
| Condition | Time (days) | % Degradation | Primary Degradation Product |
| -20°C, Argon | 30 | <1% | Not Detected |
| Room Temp, Air | 7 | 15% | Protodeboronation Product |
| 40°C, Air | 7 | 45% | Protodeboronation & Oxidation Products |
| Room Temp, Anhydrous | 30 | 5% | Boroxine |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of a generic chroman-based boronic ester.
Caption: Key degradation pathways for chroman-based boronic esters.
Conclusion: Navigating the Challenges for Future Success
Chroman-based boronic esters hold immense promise in drug discovery and chemical synthesis. Understanding and proactively addressing their inherent stability challenges is not merely a technical exercise but a prerequisite for robust and reproducible scientific advancement. By employing the stabilization strategies, handling protocols, and analytical methods outlined in this guide, researchers can harness the full potential of these versatile molecules, paving the way for the development of novel therapeutics and innovative chemical technologies.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 10. Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 23. Stability of Boronic Esters to Hydrolysis: A Comparative Study | CiNii Research [cir.nii.ac.jp]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 29. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 30. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Solubility Parameters of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Executive Summary
The strategic application of boronic acids and their ester derivatives in medicinal chemistry has marked a significant advancement in drug discovery, leading to FDA-approved therapeutics for cancer and infectious diseases.[1][2][3] The compound 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, represents a key building block for introducing the biologically relevant chroman moiety into novel drug candidates. However, its effective use in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the Hansen Solubility Parameters (HSP) of this compound. By elucidating both theoretical and practical methodologies, this document serves as an essential resource for scientists seeking to optimize solubility, predict miscibility with excipients, and accelerate the development timeline of next-generation therapeutics incorporating this valuable chemical scaffold.
Introduction: The Convergence of Boron Chemistry and Pharmaceutical Science
The molecule this compound (CAS: 1002727-88-9) is a specialized organic compound that merges the utility of a chroman ring system with the synthetic versatility of a boronate ester.[4][5] Boronate esters are pivotal intermediates in carbon-carbon bond-forming reactions, such as the Nobel prize-winning Suzuki-Miyaura coupling, and are increasingly explored as prodrug motifs that can be cleaved under specific physiological conditions.[2]
In the pharmaceutical industry, particularly during formulation and process development, a molecule's solubility is a paramount physical property. Poor solubility is a leading cause of failure for promising new chemical entities (NCEs).[6] To move beyond a time-consuming "trial-and-error" approach, solubility parameters provide a quantitative framework to predict and rationalize solute-solvent and solute-excipient interactions based on the foundational principle of "like dissolves like."[7][8]
While the single-parameter Hildebrand model offers a basic estimate of cohesive energy, the three-component Hansen Solubility Parameters (HSP) provide a more nuanced and powerful predictive tool by deconstructing intermolecular forces into three distinct components:
-
δD (Dispersion): Arising from nonpolar van der Waals forces.
-
δP (Polar): Arising from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Arising from the forces of hydrogen donation and acceptance.[9][10][11]
This guide will detail the theoretical and experimental pathways to establish the complete HSP profile for this compound.
The Theoretical Framework of Hansen Solubility Parameters
The core concept of HSP is that the total cohesive energy density (E/V) of a substance can be separated into the sum of the squares of its dispersion, polar, and hydrogen bonding components.
δt² = δD² + δP² + δH²
Where δt is the total Hildebrand solubility parameter.
This three-dimensional approach allows any substance (a solute, solvent, or polymer) to be plotted as a point in "Hansen space." The affinity between two substances is quantified by the Hansen Distance (Ra) , calculated using the following equation:
Ra² = 4(δD1 - δD2)² + (δP1 - δP2)² + (δH1 - δH2)²[12]
A smaller Ra value signifies a higher degree of similarity in intermolecular forces and, consequently, a greater likelihood of miscibility or solubility. The factor of 4 applied to the dispersion term is an empirically derived constant that improves the predictive accuracy of the model by giving appropriate weight to nonpolar interactions.[12][13] For a given solute, a "solubility sphere" can be defined in Hansen space with a specific radius (R₀). Solvents that fall within this sphere (i.e., where Ra < R₀) are predicted to be good solvents for that solute.
Part I: Predictive Determination via Group Contribution Methods
In the absence of experimental data, HSP can be reliably estimated using in silico Group Contribution Methods (GCM). These methods operate on the principle that each functional group within a molecule contributes a specific, additive value to the overall molar volume and cohesive energy components.[14][15] The Van Krevelen-Hoftyzer method is a widely recognized and validated approach for this purpose.[16][17][18]
Theoretical Protocol: Van Krevelen-Hoftyzer Method
The determination of HSP for this compound involves a systematic dissection of the molecule and application of established group contribution values.
Step 1: Molecular Dissection The first step is to deconstruct the target molecule into its fundamental chemical groups.
| Group Type | Group Structure | Quantity in Molecule |
| Methyl | -CH₃ | 4 |
| Methylene (aliphatic) | -CH₂- | 2 |
| Methylene (ether-linked) | -O-CH₂- | 1 |
| Aromatic CH | >CH- (aromatic) | 3 |
| Aromatic C (substituted) | >C< (aromatic) | 2 |
| Aromatic C (fused) | >C< (aromatic, fused) | 1 |
| Quaternary Carbon | >C< | 2 |
| Ether Oxygen | -O- | 1 |
| Boronate Ester | -B(OR)₂ | 1 |
Step 2: Application of Group Contribution Values Using established literature, such as Van Krevelen's "Properties of Polymers" or the "Polymer Handbook," one would find the corresponding values for the dispersion component (Fdi), polar component (Fpi), hydrogen bonding energy (Ehi), and molar volume (Vi) for each group.[19]
Step 3: Calculation of HSP Components The individual HSPs are calculated by summing the contributions of all groups and dividing by the total molar volume, according to the following equations:
-
Molar Volume (Vm): Vm = Σ NiVi
-
Dispersion Parameter (δD): δD = Σ NiFdi / Vm
-
Polar Parameter (δP): δP = (Σ NiFpi²)0.5 / Vm
-
Hydrogen Bonding Parameter (δH): δH = (Σ NiEhi / Vm)0.5
Predicted Data Summary
The table below provides an illustrative calculation based on representative group contribution values. Note: Actual values must be sourced from authoritative texts for a formal calculation.
| Group | Quantity (Ni) | Vi (cm³/mol) | Fdi | Fpi | Ehi |
| -CH₃ | 4 | 33.5 | 420 | 0 | 0 |
| -CH₂- | 2 | 16.1 | 270 | 0 | 0 |
| -O-CH₂- | 1 | 23.5 | 340 | 140 | 1000 |
| >CH- (aromatic) | 3 | 13.0 | 200 | 50 | 0 |
| >C< (aromatic) | 3 | 8.5 | 135 | 50 | 0 |
| >C< (quaternary) | 2 | 4.5 | 65 | 0 | 0 |
| -O- (ether) | 1 | 3.8 | 120 | 140 | 1000 |
| -B(O-)₂ | 1 | 35.0 | 450 | 600 | 1500 |
| Totals (Σ Ni * Valuei) | ~260.1 | ~4705 | ~410500 | ~3500 |
Using the formulas above, the predicted HSP values for this compound would be calculated and summarized as follows:
| Parameter | Predicted Value (MPa⁰.⁵) |
| Molar Volume (Vm) | ~260.1 cm³/mol |
| δD (Dispersion) | ~18.1 |
| δP (Polar) | ~2.5 |
| δH (Hydrogen Bonding) | ~3.7 |
| δt (Total) | ~18.7 |
Causality and Limitations: This predictive method is powerful for initial screening as it relies solely on the chemical structure. It allows researchers to rapidly estimate solubility behavior before the compound is even synthesized. However, its accuracy is dependent on the quality of the group contribution database, and it may not fully capture complex intramolecular interactions or conformational effects.[17][20] Therefore, experimental validation is crucial.
Part II: Experimental Determination via the Hansen Sphere Method
The definitive method for determining a solute's HSP is through systematic solubility testing. The Hansen Sphere method is a robust and widely adopted experimental workflow that provides a self-validating system for deriving these parameters.[9][21]
Detailed Experimental Protocol
Objective: To determine the center point [δD, δP, δH] of the solubility sphere for this compound.
1. Materials and Equipment:
-
This compound (solute)
-
A set of 25-40 well-characterized solvents with diverse HSP values (see Table below for examples)
-
Analytical balance
-
Vortex mixer
-
Constant temperature bath or shaker (e.g., 25 °C)
-
Glass vials with screw caps
-
HSP analysis software (e.g., HSPiP)
2. Solvent Selection: The choice of solvents is critical. They must span a wide area of Hansen space to accurately define the boundaries of the solubility sphere.
| Solvent | δD | δP | δH |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
3. Solubility Assessment:
-
Accurately weigh a fixed amount of the solute (e.g., 10 mg) into each labeled vial.
-
Add a precise volume of each solvent (e.g., 1.0 mL) to the corresponding vial.
-
Securely cap the vials and place them in a constant temperature shaker/bath set to 25 °C.
-
Agitate the samples for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect each vial against a dark background. Classify the solubility using a simple binary score:
-
Score 1 (Good Solvent): The solid is completely dissolved, resulting in a clear, homogenous solution.
-
Score 0 (Bad Solvent): The solid remains undissolved, or the solution is cloudy/hazy.
-
4. Data Analysis and Sphere Fitting:
-
Input the list of solvents, their known HSP values, and the corresponding solubility scores (1 or 0) into the HSP software.
-
The software algorithm will then plot each solvent as a point in 3D Hansen space.
-
It will calculate the optimal sphere (defined by a center point [δD, δP, δH] and a radius R₀) that best separates the "good" solvents (inside the sphere) from the "bad" solvents (outside the sphere).
Trustworthiness of the Protocol: This method is inherently self-validating. A successful determination results in a high "goodness of fit," where the calculated sphere cleanly segregates the two classes of solvents. If a clear sphere cannot be resolved, it indicates potential issues such as compound degradation or complex interactions not captured by the HSP model, prompting further investigation.
Application of Determined Parameters in Drug Development
Once the HSP values for this compound are determined, they become a powerful tool for rational decision-making.
-
Intelligent Solvent Selection: The HSPs can be used to identify optimal single solvents or design effective binary/ternary solvent mixtures for synthesis, workup, and purification (e.g., crystallization), minimizing the need for extensive empirical screening.
-
Predicting Polymer/Excipient Miscibility: In formulation, particularly for amorphous solid dispersions, the miscibility of the active pharmaceutical ingredient (API) with a polymer carrier is critical for stability and bioavailability. By calculating the Hansen Distance (Ra) between the API and various polymers (whose HSPs are often known), formulators can pre-screen for the most compatible carriers.[7][22] A smaller Ra value indicates a higher likelihood of forming a stable, single-phase system.
-
Understanding Container Interactions: HSP can help predict the likelihood of a drug interacting with or leaching from container closure systems, such as polymer-based bags or syringes.[7]
Conclusion
The determination of the Hansen Solubility Parameters for this compound is a critical step in unlocking its full potential as a building block in modern drug discovery. This guide has detailed a dual approach, combining the rapid, in silico predictions of the Van Krevelen-Hoftyzer group contribution method with the definitive accuracy of the experimental Hansen Sphere method. The synergy between these methodologies provides researchers with a robust, scientifically grounded framework to move beyond guesswork. By quantitatively understanding the intermolecular forces that govern solubility and miscibility, scientists can make more informed decisions, mitigate risks associated with poor biopharmaceutical properties, and ultimately accelerate the translation of innovative chemical matter into life-saving therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, 97% | 1002727-88-9 [chemicalbook.com]
- 6. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 7. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 8. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. mdpi.com [mdpi.com]
- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 14. science.rsu.lv [science.rsu.lv]
- 15. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Van Krevelen's solubility parameters: Significance and symbolism [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 20. ovid.com [ovid.com]
- 21. researchgate.net [researchgate.net]
- 22. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to Chroman-6-yl Boronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of chroman-6-yl boronic acid pinacol ester, a pivotal building block in contemporary medicinal chemistry. We delve into the historical context of its emergence, detail its robust synthesis via Palladium-catalyzed Miyaura borylation, and explore its physicochemical properties. The core of this guide focuses on the compound's strategic application in the synthesis of complex, biologically active molecules, underscoring its value to researchers, chemists, and professionals in drug development. Detailed, field-tested protocols and mechanistic insights are provided to ensure both scientific integrity and practical utility.
Introduction: The Strategic Value of the Chroman Boronic Ester Scaffold
In the landscape of modern drug discovery, "privileged structures" are molecular scaffolds that can bind to multiple biological targets, offering a fertile ground for the development of novel therapeutics.[1] The chroman (3,4-dihydro-2H-1-benzopyran) framework is one such scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2]
Parallel to the rise of privileged scaffolds, the advent of boronic acids and their derivatives has revolutionized synthetic chemistry. Boronic acids are recognized for their stability, low toxicity, and versatile reactivity, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] Their pinacol ester derivatives, such as chroman-6-yl boronic acid pinacol ester, offer enhanced stability, making them ideal for purification, storage, and use in complex multi-step syntheses.[4]
This guide focuses on the convergence of these two powerful concepts: the fusion of the biologically relevant chroman moiety with the synthetically versatile boronic acid pinacol ester. This combination creates a highly valuable reagent that allows for the efficient introduction of the chroman scaffold into diverse molecular architectures, accelerating the discovery of new drug candidates.
Discovery and Historical Context
The precise first synthesis of chroman-6-yl boronic acid pinacol ester is not detailed in a singular, seminal publication focused solely on the molecule itself. Instead, its appearance in the scientific literature is tied to its utility as a crucial intermediate in larger drug discovery programs. Its development is a direct consequence of the establishment of the Miyaura borylation reaction in 1995, which provided a general and robust method for synthesizing arylboronic esters from aryl halides.
The chroman-6-yl boronic ester began appearing in patents and medicinal chemistry literature in the mid-to-late 2000s as a key building block for creating libraries of compounds targeting various diseases. For instance, its use is documented in patent literature for the synthesis of inhibitors of viral replication, highlighting its early adoption by medicinal chemists as a reliable tool for scaffold elaboration.[1] This history underscores a common theme in process chemistry: the development of novel building blocks is often driven by the immediate needs of therapeutic discovery programs, becoming widely adopted as their value is demonstrated.
Synthesis and Mechanistic Insights
The most reliable and widely used method for preparing chroman-6-yl boronic acid pinacol ester is the Palladium-catalyzed Miyaura borylation of a 6-halochroman, typically 6-iodochroman or 6-bromochroman.
The Miyaura Borylation Reaction
This reaction facilitates the formation of a carbon-boron bond by coupling an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4] The reaction is prized for its mild conditions and excellent tolerance of a wide range of functional groups, making it superior to traditional methods that require harsh organolithium or Grignard reagents.
The general workflow for this synthesis is depicted below:
Caption: General experimental workflow for the synthesis of chroman-6-yl boronic acid pinacol ester.
Detailed Experimental Protocol
The following protocol is a robust, field-proven method for the synthesis of the title compound.
Materials:
-
6-Iodochroman
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium Acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)-CH₂Cl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a reaction flask, add 6-iodochroman (1.0 eq), bis(pinacolato)diboron (1.25 eq), and potassium acetate (3.0 eq).
-
Add anhydrous DMF to the flask.
-
Degas the resulting solution by bubbling argon gas through it for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Add the PdCl₂(dppf)-CH₂Cl₂ catalyst (0.1 eq) to the reaction mixture.
-
Degas the mixture for an additional 5 minutes.
-
Heat the reaction mixture to 95°C under an inert atmosphere (Argon or Nitrogen) and stir vigorously for 5-16 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the crude mixture with deionized water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography using a gradient of ethyl acetate in hexane to afford the pure chroman-6-yl boronic acid pinacol ester as an off-white solid.
Mechanistic Rationale and Causality
The success of the Miyaura borylation hinges on a synergistic catalytic cycle.
Caption: Simplified catalytic cycle of the Miyaura borylation reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 6-iodochroman, forming a Pd(II) intermediate. This is typically the rate-determining step.
-
Ligand Exchange/Transmetalation: The base (potassium acetate) plays a crucial role. It is believed to exchange with the halide on the palladium complex. The resulting acetate complex is more reactive towards transmetalation with the diboron reagent. The oxophilic nature of boron facilitates the transfer of a boryl group to the palladium center, displacing the acetate.
-
Reductive Elimination: The final step involves the reductive elimination of the desired chroman-6-yl boronic acid pinacol ester, regenerating the active Pd(0) catalyst to continue the cycle.
Physicochemical Properties and Characterization
A summary of the key physical and chemical properties of the compound is presented below.
| Property | Value |
| CAS Number | 1002727-88-9 |
| Molecular Formula | C₁₅H₂₁BO₃ |
| Molecular Weight | 260.14 g/mol |
| Appearance | Off-white to white solid/powder |
| Boiling Point | ~373.5 °C (Predicted) |
| Storage Conditions | Inert atmosphere, 2-8°C |
Characterization: The structure is typically confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the aromatic protons on the chroman ring, the aliphatic protons of the dihydropyran ring, and the singlet for the 12 methyl protons of the pinacol group.
-
¹³C NMR: Will show corresponding signals for all unique carbon atoms.
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
Applications in Drug Discovery
The primary utility of chroman-6-yl boronic acid pinacol ester is as a versatile partner in Suzuki-Miyaura cross-coupling reactions. It enables the direct installation of the chroman-6-yl moiety onto a wide variety of aromatic and heteroaromatic systems, which are common cores in drug candidates.
This strategy has been employed in the synthesis of compounds investigated for various therapeutic areas, including:
-
Antiviral Agents: As a key intermediate in the synthesis of novel HIV replication inhibitors.[1]
-
Oncology: The chroman scaffold is present in numerous compounds with anti-breast cancer activity.[5]
-
Neurological Disorders: Chroman derivatives have been explored for their potential as antiepileptic agents.[5]
The general scheme for its application in a Suzuki coupling is as follows: An aryl or heteroaryl halide (or triflate) is coupled with the chroman boronic ester using a palladium catalyst and a base to form a new carbon-carbon bond, linking the two fragments. This modular approach is exceptionally powerful for rapidly generating chemical diversity and exploring structure-activity relationships (SAR) in a lead optimization campaign.
Conclusion and Future Outlook
Chroman-6-yl boronic acid pinacol ester stands as a testament to the power of combining privileged biological scaffolds with robust, modern synthetic methodologies. Its discovery and application were driven by the practical needs of medicinal chemistry, and it has since become an indispensable tool for researchers. The continued exploration of the biological activities associated with the chroman core ensures that this boronic ester will remain a highly relevant and valuable building block in the ongoing quest for new and effective therapeutics. Future work will likely focus on developing even more efficient, greener, and scalable syntheses, further cementing its role in the drug discovery pipeline.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura coupling protocol using 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An Application Guide to Suzuki-Miyaura Coupling: Protocol for 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: Building Molecular Complexity with Chroman Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, has become an indispensable tool in the pharmaceutical and materials science industries.[2] Its power lies in the coupling of organoboron compounds with organic halides or triflates, enabling the construction of complex molecular architectures from readily available building blocks.[1]
This guide provides a detailed protocol and technical insights for the use of a specific and valuable building block: This compound [3][4]. The chroman ring system is classified as a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active compounds, including anticancer, anti-HIV, and anti-inflammatory agents.[5] The ability to efficiently incorporate this scaffold into novel molecules via Suzuki-Miyaura coupling is therefore of significant interest to researchers in medicinal chemistry and drug development.
This document serves as a comprehensive resource, detailing not only a step-by-step experimental procedure but also the underlying mechanistic principles, optimization strategies, and critical safety considerations.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7]
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, resulting in the formation of a square planar Palladium(II) intermediate.[7] This step is often rate-limiting, particularly for less reactive aryl chlorides.[8]
-
Transmetalation : This is the crucial step where the organic fragment is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic ester must be activated by a base.[9] The base reacts with the boronic ester to form a more nucleophilic "ate" complex (boronate).[10][11][12] This activated boronate then exchanges its organic group (the chroman moiety) with the halide on the Pd(II) complex, forming a diorganopalladium(II) intermediate.[13]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired biaryl product. This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle.[1][14]
Detailed Experimental Protocol
This section provides a representative protocol for the coupling of this compound with 4-bromoanisole.
Bill of Materials & Reagents
| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Amount (1 mmol scale) |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 187 mg |
| This compound | 1002727-88-9 | 260.14 | 1.1 - 1.2 | 286 - 312 mg |
| Pd(dppf)Cl₂ · CH₂Cl₂ Adduct | 95464-05-4 | 816.64 | 0.03 (3 mol%) | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 2.5 | 276 - 345 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 4 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 1 mL |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Magnetic stir plate with heating
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Flash column chromatography system
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 eq), this compound (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).
-
Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[14]
-
Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent should be sparged with an inert gas for at least 15-20 minutes prior to use.
-
Reaction Execution : Place the sealed flask in a preheated oil bath or heating block at 90 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up : Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.[15] Dilute the mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Isolation : Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.[16]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-(4-methoxyphenyl)chroman product.[14][15]
Protocol Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be sensitive to several parameters. Judicious selection of reagents and conditions is key to achieving high yields and purity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong or soluble base; Low reaction temperature; Poorly degassed solvents. | Use a more active catalyst/ligand system (e.g., a Buchwald ligand).[17] Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[11] Increase the reaction temperature. Ensure all reagents and solvents are thoroughly degassed. |
| Protodeboronation | The boronic ester is cleaved by residual water/acid before it can transmetalate. This is common for some heteroaryl or electron-deficient arylboronic acids.[18] | Use anhydrous conditions with a non-aqueous base like KF.[19] Use a higher concentration of the boronic ester (e.g., 1.5 eq). Minimize reaction time. |
| Homocoupling of Boronic Ester | Presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) leading to a side-reaction pathway.[8] | Meticulously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[20] |
| Difficult Purification | Co-elution of product with residual boronic ester or byproducts. | During work-up, wash the organic layer with a dilute NaOH solution to remove unreacted boronic acid/ester. Ensure the crude material is fully dried onto silica gel for column loading. |
Safety and Handling Precautions
-
General : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents :
-
Organoboron Compounds : Generally have low toxicity but should be handled with care. Avoid inhalation of dust and skin contact.
-
Palladium Catalysts : May cause skin sensitization or allergic reactions.[21] Handle in a fume hood and avoid creating dust.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate care and ensure proper waste disposal.
-
-
Catalyst Waste : Used palladium catalysts, especially Palladium on Carbon, can be pyrophoric when dry and exposed to air.[22] After the reaction, the filtered catalyst should be kept wet and handled according to institutional safety guidelines for hazardous waste.[21]
-
Safety Data Sheets (SDS) : Always consult the SDS for each reagent before use to be fully aware of all potential hazards.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. scbt.com [scbt.com]
- 4. This compound | 1002727-88-9 [sigmaaldrich.com]
- 5. ijrpc.com [ijrpc.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. westliberty.edu [westliberty.edu]
- 22. honrel.com [honrel.com]
The Chroman Scaffold: A Guide to Palladium-Catalyzed Cross-Coupling with Boronic Esters for Advanced Drug Discovery
Introduction: The Chroman Motif and the Power of Palladium Catalysis
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold that is a cornerstone of medicinal chemistry and drug discovery.[1][2] This structural motif is prevalent in a vast array of natural products, including flavonoids and tocopherols (Vitamin E), and is the core of numerous biologically active molecules with therapeutic applications ranging from anticancer and anti-inflammatory to neuroprotective agents.[1][2][3] The ability to precisely and efficiently functionalize the chroman core is therefore of paramount importance for the development of novel therapeutics.
Palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and under mild conditions.[4][5][6] This guide provides a detailed exploration of the application of these powerful catalytic systems to chroman chemistry, with a specific focus on the use of chroman boronic esters as versatile coupling partners. By converting a chroman halide to a more reactive boronic ester, researchers can unlock a broader range of potential coupling partners and reaction conditions, paving the way for the creation of diverse and complex molecular architectures.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights necessary for successful experimentation.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid or its ester) with an organohalide or triflate.[5] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic ester, forming a more nucleophilic "ate" complex that facilitates this transfer.[4]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} caption: "Generalized Suzuki-Miyaura catalytic cycle."
Experimental Protocols: From Chroman Halide to Arylated Product
This section details a two-stage process for the functionalization of a chroman scaffold: first, the conversion of a bromo-chroman to its corresponding pinacol boronic ester via the Miyaura borylation, and second, the subsequent use of this chroman boronic ester in a Suzuki-Miyaura cross-coupling reaction.
Part 1: Synthesis of Chroman-6-ylboronic Acid Pinacol Ester via Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed reaction that synthesizes boronate esters from organic halides and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[7][8] This method is highly efficient and tolerates a wide range of functional groups, making it an ideal choice for preparing the chroman boronic ester intermediate.[8]
Reaction Scheme:
A bromo-chroman derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the chroman-6-ylboronic acid pinacol ester.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Bromo-2,2-dimethylchroman-4-one | ≥97% | Commercially Available |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available |
| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Argon or Nitrogen Gas | High Purity | Gas Supplier |
| Standard Glassware (Schlenk flask, condenser) | - | - |
| Magnetic Stirrer/Hotplate | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2,2-dimethylchroman-4-one (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and potassium acetate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv.), followed by anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M with respect to the starting bromo-chroman.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chroman-6-ylboronic acid pinacol ester as a stable solid.
Part 2: Suzuki-Miyaura Cross-Coupling of Chroman-6-ylboronic Acid Pinacol Ester
With the chroman boronic ester in hand, the next step is the Suzuki-Miyaura cross-coupling to introduce a new aryl or heteroaryl moiety at the 6-position of the chroman core.
Reaction Scheme:
The synthesized chroman-6-ylboronic acid pinacol ester is coupled with an aryl bromide in the presence of a palladium catalyst and base to yield the 6-aryl-chroman product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Chroman-6-ylboronic acid pinacol ester | As synthesized | - |
| Aryl or Heteroaryl Bromide | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst Grade | Commercially Available |
| Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) | Anhydrous, ≥99% | Commercially Available |
| Toluene/Ethanol/Water Mixture | ACS Grade | Commercially Available |
| Argon or Nitrogen Gas | High Purity | Gas Supplier |
| Standard Glassware (Schlenk flask, condenser) | - | - |
| Magnetic Stirrer/Hotplate | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the chroman-6-ylboronic acid pinacol ester (1.2 equiv.), the aryl or heteroaryl bromide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.). Add a degassed solvent mixture, typically toluene, ethanol, and water in a ratio of 4:1:1, to achieve a concentration of 0.1-0.2 M relative to the aryl bromide.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (usually 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-chroman product.
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"];
} caption: "Workflow for the two-step synthesis of 6-aryl-chroman derivatives."
Optimization and Troubleshooting
While the Suzuki-Miyaura coupling is robust, challenges can arise, particularly with electron-rich or sterically hindered substrates.
| Parameter | Recommended Optimization Strategy | Rationale |
| Catalyst/Ligand | For unreactive aryl chlorides or electron-rich systems, consider using more active catalysts like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | These ligands accelerate the rate-limiting oxidative addition step and promote reductive elimination. |
| Base Selection | Weaker bases like K₂CO₃ or CsF can be beneficial if the substrate is base-sensitive. For difficult couplings, stronger bases like K₃PO₄ are often required. | The base's strength influences the rate of transmetalation and can affect the stability of functional groups on the substrates. |
| Solvent System | Anhydrous conditions can be advantageous for boronic esters to prevent premature hydrolysis. Aprotic polar solvents like dioxane or THF are common. | The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates. |
| Protodeboronation | This side reaction, where the boronic ester is replaced by a hydrogen atom, can be minimized by using anhydrous solvents, carefully selecting the base (avoiding strong hydroxides), and using the boronic ester as the limiting reagent if necessary.[8] | Excess water and strong bases can promote the cleavage of the C-B bond.[8] |
| Low Yield | Ensure all reagents are pure and solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst. An increase in catalyst loading (e.g., from 3% to 5%) may be necessary for challenging substrates. | Catalyst deactivation and reagent decomposition are common causes of low yield. |
Applications in Drug Discovery
The functionalization of the chroman scaffold at the 6-position using palladium-catalyzed cross-coupling reactions has been instrumental in the development of a wide range of biologically active compounds.
-
Anticancer Agents: Many 6-aryl-chroman derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[3] For instance, certain derivatives have shown potent activity as non-steroidal progesterone receptor antagonists, which are promising for the treatment of breast cancer.[3]
-
Neurodegenerative Diseases: The chroman core is a key feature in compounds designed to combat neurodegenerative disorders like Alzheimer's disease.[1][2] The ability to introduce diverse aryl groups at the 6-position allows for the fine-tuning of properties such as binding affinity to targets like butyrylcholinesterase.[1][2]
-
Antimicrobial Agents: The structural diversity afforded by Suzuki-Miyaura coupling enables the creation of libraries of chroman derivatives that can be screened for novel antimicrobial and antifungal activities, addressing the urgent need for new treatments against resistant pathogens.
The strategic application of the protocols described herein provides a direct and versatile route to novel chemical entities built upon the privileged chroman scaffold, accelerating the pace of drug discovery and development.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 6-aryl-6H-benzo[c]chromenes as non-steroidal progesterone receptor antagonists for use against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
Application Notes and Protocols: A Researcher's Guide to 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Chroman Boronate Ester
2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile organoboron compound increasingly utilized in medicinal chemistry and drug development. Its structure, featuring a chroman core, is a privileged scaffold found in numerous biologically active molecules. The presence of the pinacolborane ester group makes it an ideal nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3]
This guide provides an in-depth exploration of the experimental procedures for effectively using this compound. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, offer a detailed step-by-step protocol for a typical reaction, and provide insights into troubleshooting and optimization.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1002727-88-9[4] |
| Molecular Formula | C₁₅H₂₁BO₃[5] |
| Molecular Weight | 260.14 g/mol [5] |
| Appearance | Light cream powder or solid[6] |
| Purity | Typically ≥95%[6] |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (in this case, our chroman boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][7] The catalytic cycle, a well-established mechanism, is pivotal to understanding the reaction's progression and for troubleshooting.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.[1][7]
-
Transmetalation: The organic group from the boronate ester is transferred to the palladium center, a step that is typically facilitated by a base.[8] The base activates the boronate ester, making the organic moiety more nucleophilic for transfer to the palladium complex.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.[9]
Caption: A flowchart illustrating the general experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.1 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
-
Solvent Addition:
-
Degas the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) by bubbling with an inert gas for at least 30 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
-
Reaction:
-
Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired coupled product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
-
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands such as SPhos or XPhos may be necessary to facilitate the oxidative addition step.[10]
-
Base Selection: The choice of base can significantly impact the reaction rate and yield. While carbonates are common, stronger bases like phosphates may be required for challenging couplings.
-
Solvent System: The solvent must be able to dissolve both the organic and inorganic reagents to some extent. A mixture of an organic solvent and water is often used.[11]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronate ester by water or other protic species.[10] Using a more stable boronate ester or minimizing reaction time and temperature can mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the starting halide can occur, especially in the presence of oxygen.[10] Ensuring a thoroughly deoxygenated reaction environment is critical.
-
Incomplete Conversion: If the reaction stalls, consider increasing the temperature, adding more catalyst, or using a more active catalyst/ligand system.[10]
Conclusion
This compound is a valuable building block for the synthesis of complex molecules. A thorough understanding of the Suzuki-Miyaura coupling mechanism and careful attention to experimental detail are paramount for achieving high yields and purity. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1002727-88-9 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS 1002727-88-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. researchgate.net [researchgate.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. reddit.com [reddit.com]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Optimal Reaction Conditions for Suzuki-Miyaura Coupling with 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, including vitamins like α-tocopherol, and numerous pharmaceuticals. The functionalization of the chroman core is therefore of significant interest in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the chroman-6-yl moiety.[1][2] This application note provides a detailed guide to the optimal reaction conditions for the Suzuki-Miyaura coupling of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with various aryl and heteroaryl halides.
The use of the pinacol boronic ester of chroman offers several advantages over the corresponding boronic acid, including enhanced stability, easier purification, and reduced propensity for side reactions like protodeboronation.[3][4] This guide will delve into the critical parameters of the reaction, including the choice of catalyst, base, and solvent, and provide a general protocol for successful coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is crucial for optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (in this case, the chroman moiety) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[5][7][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired C-C bond of the biaryl product, regenerating the active Pd(0) catalyst.[5]
Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters.
Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligands is critical for achieving high yields and good functional group tolerance.
-
Palladium Precatalysts: Common and effective precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[1][10] For routine couplings, Pd(PPh₃)₄ is often a reliable choice.
-
Ligands: The ligands stabilize the palladium center and influence its reactivity.[5]
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand. For more challenging couplings, particularly with less reactive aryl chlorides, more electron-rich and bulky phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) can be highly effective.[11][12]
-
N-Heterocyclic Carbene (NHC) Ligands: These have emerged as powerful alternatives to phosphines, often offering higher stability and activity.[5]
-
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron species to facilitate transmetalation.[5][7][8][10] The base can either form a more nucleophilic boronate "ate" complex or generate a palladium(II) hydroxide/alkoxide complex.[7][8]
-
Inorganic Bases:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective for a broad range of substrates. Cs₂CO₃ is a stronger base and can be beneficial for less reactive coupling partners.
-
Phosphates: K₃PO₄ is a moderately strong base that is often an excellent choice, particularly when dealing with base-sensitive functional groups.[13]
-
Hydroxides: NaOH and KOH are strong bases but should be used with caution as they can promote side reactions.[8]
-
Solvent Selection
The solvent must be capable of dissolving the various components of the reaction mixture and can significantly influence the reaction outcome.[14][15][16][17]
-
Aprotic Solvents:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) can be used, but their coordinating nature can sometimes influence the catalytic activity.[14][15][17]
-
Protic Solvents: The addition of water to the organic solvent system is frequently advantageous, as it can help to dissolve the inorganic base and facilitate the formation of the active catalytic species.[5]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Conditions | Rationale & Considerations |
| Aryl Halide | Aryl Bromide or Iodide | Reactivity order: I > Br >> Cl. Aryl chlorides may require more specialized catalyst systems.[2] |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a suitable ligand. | Pd(PPh₃)₄ is often used directly. If using Pd(OAc)₂, a ligand like PPh₃ or a Buchwald ligand is necessary.[10][11] |
| Ligand | PPh₃ (if using Pd(OAc)₂) or Buchwald ligands (e.g., SPhos, XPhos) for challenging substrates. | Ligand choice is crucial for catalyst stability and activity.[5][11] |
| Base | K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents) | K₃PO₄ is often a good starting point, especially if the substrate has base-sensitive functional groups.[13] |
| Solvent | Dioxane/H₂O (4:1 to 10:1 v/v) or Toluene/H₂O (4:1 to 10:1 v/v) | The aqueous phase is important for dissolving the base and promoting the reaction.[5][13] |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the coupling partners. |
| Reaction Time | 2-24 hours | Monitor the reaction progress by TLC or LC-MS. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., dioxane)
-
Degassed deionized water
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the aryl halide (1.0-1.2 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed organic solvent, followed by the degassed water, via syringe.
-
Place the reaction vessel in a preheated oil bath or heating mantle at the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Increase the reaction temperature in increments of 10 °C. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Improve degassing procedures.- Consider a more stable catalyst system (e.g., with Buchwald or NHC ligands). |
| Protodeboronation of the Boronic Ester | - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and ensure the water content is controlled.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of the chroman-6-yl moiety using its pinacol boronic ester. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The general protocol provided herein serves as a robust starting point for the synthesis of a diverse library of chroman derivatives for applications in drug discovery and materials science.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Application Notes & Protocols: Synthesis of Bioactive Compounds via 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Chroman Scaffold and Its Synthetic Gateway
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif ubiquitous in a vast array of natural products and synthetic molecules possessing significant pharmacological properties.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][4][5][6] This structural prominence makes the chroman scaffold a focal point for drug discovery and medicinal chemistry programs.[7][8][9]
A cornerstone of modern synthetic strategy is the ability to functionalize such core structures with precision and efficiency. The title compound, 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as chroman-6-boronic acid pinacol ester, serves as a versatile and highly valuable building block for this purpose.[10][11] Its utility lies in the pinacol boronate ester group, a stable and easy-to-handle precursor for one of the most powerful C-C bond-forming reactions in organic synthesis: the Suzuki-Miyaura cross-coupling reaction.[12][13][14]
This guide provides an in-depth exploration of the scientific principles and a detailed, field-proven protocol for leveraging this key intermediate in the synthesis of novel, potentially bioactive molecules.
PART 1: Scientific Rationale & Reaction Mechanism
The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the method of choice for constructing biaryl or vinyl-aryl structures, which are common features in pharmaceutical agents.[14][15] The reaction couples an organoboron compound (in this case, our chroman-6-yl boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[16]
The choice of a pinacol boronate ester over a free boronic acid offers significant practical advantages. These esters are generally crystalline, air-stable solids with improved shelf-life and are less prone to protodeboronation—a common side reaction with boronic acids that reduces yield.[13][16]
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex. The rate of this step is dependent on the halide, with reactivity typically following the trend I > Br > OTf > Cl.[16]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to the palladium center. The process is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronate ester to form a more nucleophilic "ate" complex.[17] This complex then exchanges its organic group with the halide on the Pd(II) center.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[15][16]
Catalytic Cycle Visualization
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 2: Experimental Protocol & Workflow
This section provides a representative protocol for the synthesis of a biaryl compound using this compound and a hypothetical partner, 4-bromopyridine, a common fragment in bioactive molecules.
Materials & Equipment
| Reagents & Solvents | Equipment |
| This compound | Schlenk flask or round-bottom flask with reflux condenser |
| 4-Bromopyridine | Magnetic stirrer with heating plate |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Inert gas line (Argon or Nitrogen) with manifold |
| Potassium Carbonate (K₂CO₃), anhydrous | Syringes and needles |
| 1,4-Dioxane, anhydrous | TLC plates (Silica gel 60 F₂₅₄) |
| Deionized Water (degassed) | UV lamp for TLC visualization |
| Ethyl Acetate, HPLC grade | Rotary evaporator |
| Hexanes, HPLC grade | Glassware for extraction (separatory funnel, beakers) |
| Brine (saturated NaCl solution) | Flash chromatography system |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard laboratory glassware |
Step-by-Step Methodology
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL Schlenk flask.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. This ensures the removal of atmospheric moisture which can interfere with the reaction.
-
-
Charging Reagents:
-
Under a positive flow of inert gas, add this compound (260 mg, 1.0 mmol, 1.0 equiv).
-
Add 4-bromopyridine (190 mg, 1.2 mmol, 1.2 equiv). Using a slight excess of the halide can help drive the reaction to completion.
-
Add anhydrous potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv). The base must be anhydrous and finely powdered to maximize surface area and reactivity.
-
Finally, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%). The catalyst is sensitive to air and should be handled quickly.
-
-
Solvent Addition:
-
Degas the solvents by bubbling argon through them for at least 20 minutes prior to use. This removes dissolved oxygen which can deactivate the Pd(0) catalyst.
-
Via syringe, add 10 mL of anhydrous 1,4-dioxane.
-
Via syringe, add 2 mL of degassed deionized water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.[16]
-
-
Reaction Execution:
-
Secure the reflux condenser to the flask, ensuring a continued flow of inert gas through the top.
-
Lower the flask into an oil bath preheated to 90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) every 1-2 hours. A typical eluent system is 30% ethyl acetate in hexanes. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 6-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of deionized water to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash them sequentially with deionized water (20 mL) and brine (20 mL). The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.[12][18]
-
A gradient elution, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective for separating the desired product from residual starting materials and catalyst byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
PART 3: Data Presentation & Characterization
Representative Reaction Data
The following table summarizes the parameters for the synthesis described above. Yields are highly dependent on the specific substrates and purity of reagents but typically fall within the reported range.
| Parameter | Value | Rationale |
| Chroman Boronate | 1.0 equiv | Limiting reagent |
| Aryl Halide | 1.2 equiv | Drives reaction to completion |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Standard catalyst for general Suzuki couplings |
| Base | K₂CO₃ (3.0 equiv) | Mild, effective base for activating the boronate |
| Solvent | Dioxane / H₂O (5:1) | Common solvent system for solubility of both organic and inorganic components[16] |
| Temperature | 90 °C | Provides sufficient thermal energy for the catalytic cycle |
| Time | 6-12 hours | Typical duration for reaction completion |
| Expected Yield | 65-90% | Literature-supported range for similar couplings |
Characterization and Quality Control
Verifying the identity and purity of the final compound is a critical, self-validating step of any protocol.
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation. Successful coupling will be indicated by the appearance of signals corresponding to both the chroman and the newly introduced aryl moiety in a single spectrum, with integral values matching the expected proton count. The disappearance of the C-Br carbon signal (typically ~110-125 ppm) and the appearance of a new quaternary carbon signal for the C-C bond are key indicators in the ¹³C spectrum.
-
¹¹B NMR Spectroscopy: Analysis of the reaction mixture can confirm the consumption of the starting boronate ester. The pinacol ester starting material exhibits a characteristic signal around +30 ppm.[19] This signal should be absent in the final purified product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass measurement.
-
HPLC: Purity of the final compound should be assessed using HPLC. A purity level of >95% is generally required for material intended for biological screening.
PART 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Pd(0) catalyst due to oxidation. 2. Wet solvents or reagents. 3. Base is not sufficiently strong or anhydrous. 4. Protodeboronation of the starting material.[16] | 1. Use fresh catalyst or a more air-stable pre-catalyst. Ensure the reaction is set up under a strictly inert atmosphere. 2. Use freshly dried, anhydrous solvents. Dry K₂CO₃ in an oven before use. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Use anhydrous conditions and ensure the base is added before heating. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor solubility of reagents. | 1. Extend the reaction time and monitor by TLC/LC-MS. If stable, increase the temperature by 10-20 °C. 2. Try a different solvent system, such as Toluene/Water or DMF/Water. |
| Homocoupling Side Products | 1. Presence of oxygen in the reaction. 2. Reaction temperature is too high. | 1. Thoroughly degas all solvents and maintain a positive inert gas pressure throughout the reaction. 2. Reduce the reaction temperature. |
| Difficulty in Purification | 1. Product and starting material have similar polarity (Rf values). 2. Palladium residues co-elute with the product. | 1. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).[20] 2. After the reaction, filter the mixture through a pad of Celite before extraction. Alternatively, treat the crude product solution with a palladium scavenger. |
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. boronmolecular.com [boronmolecular.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 20. reddit.com [reddit.com]
applications of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in medicinal chemistry
Introduction: The Convergence of Privileged Structures
In the landscape of contemporary drug discovery, the strategic assembly of molecular scaffolds with proven biological relevance is a cornerstone of efficient lead generation and optimization. 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands at the confluence of two such "privileged" structures: the chroman ring system and the boronic acid pinacol ester. This unique combination offers medicinal chemists a powerful and versatile building block for the synthesis of a diverse array of complex molecules targeting a wide spectrum of diseases.
The chroman moiety, a bicyclic ether, is a common feature in a multitude of natural products and clinically approved drugs. Its rigid, yet three-dimensional, structure provides an excellent scaffold for the precise spatial arrangement of pharmacophoric elements. This has led to the development of chroman-containing compounds with applications in oncology, neurodegenerative diseases, and cardiovascular medicine[1][2]. For instance, the chroman core is central to the activity of drugs like the nonsteroidal selective estrogen receptor modulator Ormeloxifene, used as an oral contraceptive and for the management of breast cancer[1].
Complementing the chroman scaffold, the boronic acid pinacol ester is a highly valued functional group in synthetic organic chemistry. Its stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have made it an indispensable tool for the formation of carbon-carbon bonds[3][4]. The pinacol ester, in particular, offers enhanced stability and ease of handling compared to the free boronic acid, making it ideal for multi-step syntheses.
This application note will provide a detailed exploration of the utility of this compound in medicinal chemistry. We will delve into its application in the synthesis of bioactive molecules, supported by a comprehensive, step-by-step protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Strategic Applications in Drug Design
The primary utility of this compound lies in its role as a versatile intermediate for introducing the chroman-6-yl moiety into a target molecule. This is typically achieved through a Suzuki-Miyaura coupling reaction with an appropriate aryl or heteroaryl halide. This strategy allows for the late-stage functionalization of complex scaffolds, a highly desirable feature in medicinal chemistry programs as it facilitates the rapid generation of analogues for structure-activity relationship (SAR) studies.
Targeting a Spectrum of Therapeutic Areas:
-
Oncology: The chroman scaffold is a key component of numerous compounds with demonstrated anti-proliferative activity. For example, various chroman derivatives have been synthesized and shown to exhibit potent inhibitory effects on human breast cancer cell lines[1]. The ability to couple the chroman-6-yl boronic ester with diverse heterocyclic partners opens avenues for the discovery of novel kinase inhibitors, apoptosis inducers, and other anticancer agents.
-
Neurodegenerative Diseases: The chromane ring system has emerged as a promising scaffold for the development of treatments for Alzheimer's and Parkinson's diseases[2]. Chroman-based compounds have been shown to exhibit activities such as acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's therapy[2]. The use of this compound allows for the systematic exploration of substitutions on the chroman core to optimize potency and selectivity for neuronal targets.
-
Cardiovascular and Metabolic Diseases: Chroman-containing molecules, such as certain flavonoids, have been investigated for their beneficial effects on cardiovascular health and in the management of diabetes[5]. The antioxidant properties of some chroman derivatives also contribute to their potential in mitigating oxidative stress-related pathologies.
Core Synthetic Protocol: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of the synthetic utility of this compound. This palladium-catalyzed reaction forms a new carbon-carbon bond between the chroman ring and an aryl or heteroaryl halide. The general reaction is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol: Synthesis of a 6-Aryl-chroman Derivative
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The specific conditions may require optimization depending on the nature of the aryl halide.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and potassium phosphate tribasic (2.0 equiv).
-
Solvent Addition: Add a 3:1 mixture of toluene and degassed water to the flask. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Inerting the System: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes while stirring.
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv). Quickly add the catalyst and ligand to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C for toluene) and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and PCy₃ as the ligand is a robust combination for many Suzuki-Miyaura couplings. PCy₃ is an electron-rich, bulky phosphine that promotes the oxidative addition of the aryl bromide to the palladium(0) center and facilitates the reductive elimination of the final product.
-
Base: Potassium phosphate tribasic is a commonly used base in Suzuki-Miyaura reactions. It is effective in activating the boronic ester for transmetalation without causing significant hydrolysis of the ester or other sensitive functional groups.
-
Solvent System: The biphasic toluene/water system is often employed. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base. This facilitates the reaction at the interface of the two phases. Degassing the water is crucial to remove dissolved oxygen, which can oxidize the palladium catalyst and hinder the reaction.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. Conducting the reaction under an inert atmosphere of nitrogen or argon is essential to prevent catalyst deactivation and ensure a high yield of the desired product.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes the impact of varying key reaction parameters, providing a starting point for optimization.
| Parameter | Variation | Expected Outcome/Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst and can be used directly. Pd₂(dba)₃ is a stable Pd(0) source that requires a ligand. |
| Ligand | SPhos, XPhos | Buchwald-type biaryl phosphine ligands can be more effective for challenging substrates, such as sterically hindered or electron-deficient aryl halides. |
| Base | K₂CO₃, Cs₂CO₃ | Cesium carbonate is a stronger base and can be beneficial for less reactive aryl chlorides. Potassium carbonate is a milder and more economical option. |
| Solvent | Dioxane, THF, DMF | The choice of solvent can affect the solubility of the reactants and the reaction temperature, thereby influencing the reaction rate and yield. |
Broader Context: The Chroman Scaffold in Drug Discovery
The versatility of the chroman scaffold extends far beyond the specific applications of the 6-yl boronic ester. The ability to functionalize the chroman ring at various positions has led to its incorporation into a wide range of drug classes.
Caption: The chroman scaffold is a core component of various classes of therapeutic agents.
Conclusion
This compound represents a highly valuable and strategically important building block in medicinal chemistry. Its ability to seamlessly integrate the privileged chroman scaffold into diverse molecular architectures via the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a powerful tool for the discovery and development of new therapeutic agents. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers and drug development professionals seeking to leverage the potential of this versatile reagent in their synthetic endeavors.
References
- 1. Synthetic Methods for Various Chromeno-fused Heterocycles and their Potential as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
functionalization of the chroman scaffold using its boronic ester derivative
An Application Guide to the Strategic Functionalization of the Chroman Scaffold via its Boronic Ester Derivative
Authored by: A Senior Application Scientist
Abstract
The chroman scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active natural products and synthetic drugs.[1][2] The strategic modification of this core is paramount in drug discovery for optimizing pharmacological profiles. This guide provides an in-depth exploration of a robust and versatile strategy for chroman functionalization: the use of chroman boronic esters as key intermediates. We will detail field-proven protocols for the synthesis of these esters via Miyaura borylation and their subsequent elaboration through Suzuki-Miyaura cross-coupling. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both the "how" and the "why" behind these powerful synthetic transformations.
The Strategic Imperative: Why Functionalize Chromans?
The chroman framework, a fusion of a benzene ring and a pyran nucleus, is a recurring motif in molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[3][4] The ability to introduce diverse substituents onto this scaffold allows chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties, such as solubility and metabolic stability. However, direct C-H functionalization of the chroman ring can be challenging, often lacking regioselectivity.[5][6] This has led to the development of pre-functionalization strategies, among which the conversion to a boronic ester intermediate stands out for its reliability and synthetic utility.
Boronic acids and their ester derivatives are exceptionally stable, generally low in toxicity, and highly compatible with a vast range of functional groups, making them ideal handles for late-stage functionalization (LSF) in complex molecules.[7][8][9] The Suzuki-Miyaura reaction, which couples these organoboron compounds with organic halides, is one of the most powerful and widely used C-C bond-forming reactions in modern organic synthesis.[10][11]
This guide focuses on leveraging this chemistry to unlock the synthetic potential of the chroman scaffold.
Synthesis of the Key Intermediate: The Chroman Boronic Ester
The first critical step is the efficient and selective synthesis of a chroman boronic ester from a readily available halogenated chroman precursor. The Miyaura borylation is the workhorse reaction for this transformation, involving a palladium-catalyzed coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[12]
Workflow for Chroman Boronic Ester Synthesis
Caption: General workflow for Miyaura borylation of a halogenated chroman.
Protocol 2.1: Miyaura Borylation of 6-Bromo-chroman
This protocol details the synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman.
Materials & Reagents
| Reagent/Material | Purpose | Supplier/Grade |
| 6-Bromo-chroman | Starting Material | Commercially Available |
| Bis(pinacolato)diboron (B₂pin₂) | Boron Source | High Purity |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) | Catalyst | Standard |
| Potassium Acetate (KOAc) | Base | Anhydrous |
| 1,4-Dioxane | Solvent | Anhydrous |
| Celite® | Filtration Aid | Standard |
| Ethyl Acetate, Hexanes | Chromatography Solvents | HPLC Grade |
| Schlenk flask, condenser, magnetic stirrer | Glassware | Standard |
| Nitrogen or Argon gas supply | Inert Atmosphere | High Purity |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromo-chroman (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (3.0 equiv).
-
Catalyst Addition: Add PdCl₂(dppf) (2-5 mol %).
-
Inerting the System: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) active species.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the starting halide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction time can vary from 2 to 16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure chroman pinacol boronic ester.
Causality and Optimization:
-
The Base (KOAc): The base is crucial for the transmetalation step in the catalytic cycle. While stronger bases can be used, KOAc is often sufficient and tolerates a wide range of functional groups.[13]
-
The Catalyst (PdCl₂(dppf)): This catalyst is robust and effective for a wide range of aryl halides. The dppf ligand is crucial for stabilizing the palladium center and promoting the catalytic cycle.
-
The Boron Source (B₂pin₂): B₂pin₂ is a stable, easy-to-handle solid. While other diboron reagents exist, B₂pin₂ is the most common due to the stability of the resulting pinacol ester.[14] More atom-economical sources like tetrahydroxydiboron [B₂(OH)₄] can also be considered for greener processes.[14]
The Payoff: Suzuki-Miyaura Cross-Coupling
With the chroman boronic ester in hand, the door is open to a vast array of functionalizations. The Suzuki-Miyaura reaction provides a powerful method for forging a new carbon-carbon bond at the borylated position.[15]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X).[11]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.[11][15]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the final product and regenerating the Pd(0) catalyst.[11]
Protocol 3.1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol details the coupling of the previously synthesized chroman boronic ester with 4-bromoanisole.
Materials & Reagents
| Reagent/Material | Purpose | Supplier/Grade |
| Chroman Pinacol Boronic Ester | Starting Material | From Protocol 2.1 |
| 4-Bromoanisole | Coupling Partner | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst | Standard |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous |
| Toluene / Water | Solvent System | Reagent Grade |
| Schlenk flask, condenser, magnetic stirrer | Glassware | Standard |
| Nitrogen or Argon gas supply | Inert Atmosphere | High Purity |
Step-by-Step Procedure:
-
Vessel Preparation: To a Schlenk flask, add the chroman pinacol boronic ester (1.2 equiv), 4-bromoanisole (1.0 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (1-5 mol %).
-
Inerting the System: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add toluene and water (e.g., in a 4:1 to 10:1 ratio). The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring: Track the disappearance of the 4-bromoanisole using TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the desired functionalized chroman.
Optimization of Suzuki-Miyaura Conditions
The success of a Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters.[16][17] The following table provides a starting point for optimization.
| Parameter | Common Options | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a classic choice. Modern Buchwald-type ligands (SPhos, XPhos) can enable coupling of more challenging substrates (e.g., aryl chlorides) at lower catalyst loadings.[14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The choice of base is critical and substrate-dependent. K₃PO₄ is often effective for heteroaryl boronic esters. Cs₂CO₃ is a strong base useful for difficult couplings.[16] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | The solvent system must solubilize the organic components while allowing the inorganic base to function. Dioxane is a common and effective solvent.[16] |
| Temperature | 60 - 120 °C | Higher temperatures accelerate the reaction but can also lead to side reactions like protodeboronation (loss of the boron group). |
Applications in Drug Discovery: The Power of Late-Stage Functionalization
The ability to synthesize a chroman boronic ester and then couple it with a diverse library of halides is a prime example of a late-stage functionalization (LSF) strategy.[7][18] LSF is a powerful paradigm in drug discovery that allows medicinal chemists to rapidly generate analogues of a complex lead compound without resorting to a lengthy de novo synthesis for each new derivative.
This approach accelerates the exploration of the Structure-Activity Relationship (SAR), enabling rapid optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By creating a diverse set of functionalized chromans, researchers can probe interactions with biological targets and develop more effective and safer drug candidates.
Conclusion
The functionalization of the chroman scaffold via its boronic ester derivative is a highly effective and strategic approach in modern synthetic and medicinal chemistry. The reliability of the Miyaura borylation to produce the key boronic ester intermediate, combined with the unparalleled power and scope of the Suzuki-Miyaura cross-coupling reaction, provides a robust platform for generating molecular diversity. The protocols and principles outlined in this guide offer a solid foundation for researchers to apply these methods, enabling the efficient synthesis of novel chroman-based molecules for drug discovery and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Chromenes in Drug Discovery and Development [benthambooks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Drug Discovery
Abstract
This guide provides a detailed technical overview of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block in modern drug discovery. We will explore the strategic value derived from its constituent parts: the biologically significant chroman scaffold and the synthetically powerful pinacol boronate handle. This document furnishes researchers, medicinal chemists, and drug development professionals with both the foundational scientific rationale and detailed experimental protocols for leveraging this reagent in lead generation and optimization pipelines, particularly through Suzuki-Miyaura cross-coupling and fragment-based approaches.
Part 1: Scientific Rationale - A Bifunctional Asset
The efficacy of this compound in drug discovery stems from the synergistic combination of its two core components. This design provides a direct link between a privileged biological scaffold and a robust chemical handle for molecular elaboration.
The Chroman Moiety: A Privileged Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds.[1][2] Its prevalence in bioactive molecules has established it as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. The chroman core and its derivatives have been associated with a wide spectrum of pharmacological activities.[2][3]
Key Biological Activities Associated with the Chroman Scaffold:
-
Antioxidant: The phenolic-like structure can effectively scavenge free radicals, a property leveraged in compounds like Trolox, a water-soluble analog of Vitamin E.[1]
-
Anticancer: Numerous chroman derivatives have demonstrated potent inhibitory effects on various cancer cell lines, including breast cancer.[4][5]
-
Antimicrobial: The scaffold is a key component in compounds showing broad-spectrum activity against both bacterial and fungal pathogens.[1][4]
-
Anti-inflammatory: Chroman-based molecules have been reported to possess significant anti-inflammatory properties.[2][4]
The inherent bioactivity of the chroman core makes it an excellent starting point for the design of novel therapeutics. By utilizing the title compound, research teams can efficiently introduce this valuable scaffold into their screening libraries.
The Pinacol Boronate Group: A Versatile Synthetic Handle
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, commonly known as a pinacol boronate ester, is a cornerstone of modern synthetic chemistry. Its primary role is to serve as a stable, reliable precursor for the boronic acid functionality required in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for connecting aromatic rings (Csp²–Csp² coupling).[6]
Advantages of Pinacol Boronate Esters over Free Boronic Acids:
| Feature | Boronic Acids | Pinacol Boronate Esters | Rationale & Advantage in Drug Discovery |
| Stability | Prone to decomposition via oxidation and protodeboronation.[8][9] | Generally stable, crystalline solids with a long shelf-life.[8] | Trustworthiness & Reproducibility: Enhanced stability ensures the purity and integrity of the starting material, leading to more reliable and reproducible reaction outcomes, which is critical in a high-throughput synthesis environment. |
| Handling | Can be difficult to handle and purify; often requires storage under inert atmosphere.[8] | Easy to handle in air, compatible with standard purification techniques like column chromatography.[9] | Operational Efficiency: Simplifies experimental setup and purification, accelerating the synthesis of compound libraries. |
| Reactivity | Generally more reactive, which can be beneficial but also lead to side reactions.[8] | Offers controlled reactivity; the corresponding boronic acid is typically generated in situ or liberated under mild conditions.[9] | Precision & Control: Allows for sequential, controlled cross-couplings and greater functional group tolerance, enabling complex molecule synthesis with high fidelity. |
The pinacol boronate of the title compound thus acts as a robust and versatile anchor point, allowing for the precise and efficient coupling of the chroman scaffold to a wide variety of other molecular fragments.
Part 2: Applications & Protocols
Application: Lead Generation via Suzuki-Miyaura Cross-Coupling
The most direct application of this compound is the synthesis of novel biaryl or heteroaryl-chroman derivatives. This strategy allows for the rapid exploration of the chemical space around the chroman core, enabling structure-activity relationship (SAR) studies.
Protocol 2.1.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example. Optimal conditions, including catalyst, ligand, base, and solvent, may vary depending on the specific aryl/heteroaryl halide substrate.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.1 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3-5 mol%)
-
Base (e.g., Potassium Acetate or Potassium Carbonate, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 1,4-Dioxane, or Toluene/Water mixture)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Causality Note: The reaction must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) active catalyst.[7]
-
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Causality Note: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is crucial to remove dissolved oxygen which can interfere with the catalytic cycle.[10]
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.[10]
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-substituted chroman product.[10]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application: Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target.[11][] Positive hits are then optimized and grown into more potent lead compounds. This compound is an ideal candidate for FBDD for two primary reasons.
-
Fragment Elaboration: The chroman moiety can act as the initial fragment hit. Once its binding is confirmed (e.g., via NMR or X-ray crystallography), the pinacol boronate serves as a synthetic vector for rapid elaboration. By performing Suzuki-Miyaura couplings, chemists can systematically "grow" the fragment into unoccupied pockets of the target's binding site to increase affinity and selectivity.[]
-
Reversible Covalent Inhibition: Boronic acids can form reversible covalent bonds with nucleophilic amino acid residues (like serine or threonine) in an enzyme's active site.[11][13] While the pinacol ester is stable, it can be hydrolyzed to the corresponding boronic acid. Therefore, the chroman-boronic acid can be explored as a fragment for screening against targets where such an interaction is desirable, such as serine proteases.[13]
Protocol 2.2.1: Conceptual Protocol for Fragment Elaboration
-
Primary Screen: Screen a fragment library containing the chroman core (or a similar privileged scaffold) against the protein target of interest using a sensitive biophysical method (e.g., Saturation Transfer Difference NMR, Surface Plasmon Resonance, or X-ray crystallography).
-
Hit Validation: Upon identifying the chroman moiety as a binder, validate the hit and determine its binding pose if possible.
-
Vector Analysis: Analyze the binding site to identify nearby pockets that can be occupied to form additional favorable interactions. The C-6 position of the chroman, where the boronate is located, should be oriented towards one of these pockets.
-
Library Synthesis: Execute a parallel synthesis campaign using Protocol 2.1.1. Couple this compound with a curated library of small aryl and heteroaryl halides designed to probe the identified pocket.
-
Biological Evaluation: Screen the resulting analog library for improved binding affinity and functional activity.
-
Iterative Optimization: Use the resulting SAR data to guide further rounds of synthesis and optimization toward a potent lead compound.
Part 3: Quality Control, Storage, and Handling
-
Appearance: Typically an off-white to white crystalline solid.
-
Purity (QC): Purity should be ≥97%, as determined by ¹H NMR and LC-MS. The absence of significant corresponding boronic acid or other impurities is crucial for stoichiometric accuracy in subsequent reactions.
-
Storage: Store in a cool, dry place away from moisture and oxidizing agents. While more stable than the corresponding boronic acid, long-term storage under an inert atmosphere is recommended to ensure maximum integrity.[8]
-
Handling: Handle in a well-ventilated area using standard personal protective equipment (gloves, safety glasses, lab coat).
Conclusion
This compound is a high-value reagent for modern medicinal chemistry. It strategically combines a biologically relevant chroman scaffold with a stable and synthetically versatile pinacol boronate handle. This bifunctional nature allows drug discovery teams to efficiently synthesize libraries of novel compounds for lead discovery and to perform rapid SAR exploration in lead optimization and fragment-based drug discovery campaigns. The robust and well-documented utility of the Suzuki-Miyaura reaction further enhances its value, making it an essential tool for accelerating the development of new therapeutics.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 10. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, 97% | 1002727-88-9 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Chroman-6-yl Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chroman Scaffold in Modern Drug Discovery
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold, prominently featured in a wide array of natural products and synthetic bioactive molecules.[1] Its structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Chroman-6-yl boronic acid pinacol ester is a key intermediate, offering a versatile handle for the introduction of molecular diversity through various cross-coupling reactions. The boronic acid pinacol ester functionality provides stability and allows for controlled reactivity, making it an invaluable tool in the synthesis of novel therapeutic agents.[4][5]
This guide provides an in-depth exploration of the primary methods for the derivatization of chroman-6-yl boronic acid pinacol ester, with a focus on the underlying principles, detailed experimental protocols, and critical considerations for successful synthesis.
Core Derivatization Strategies
The primary methods for derivatizing chroman-6-yl boronic acid pinacol ester revolve around transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, providing access to a vast chemical space.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[4][6] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of coupling partners.[5][7]
Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.[6]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center.[6]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Chroman-6-yl boronic acid pinacol ester
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base solution)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add chroman-6-yl boronic acid pinacol ester (1.0 equiv), the aryl/vinyl halide/triflate (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 equiv) and ligand (if required) under the inert atmosphere.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic ester for transmetalation. |
| Solvent | 1,4-Dioxane, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-110 °C | Provides sufficient energy for the catalytic cycle. |
Chan-Lam Coupling: Forming C-N and C-O Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically aryl ethers and aryl amines.[8] It provides a valuable alternative to the Buchwald-Hartwig amination, often proceeding under milder conditions and open to the air.[8][9]
Mechanism Overview: While the exact mechanism can be complex and substrate-dependent, it is generally accepted to proceed through a copper(I)/copper(III) or copper(II) catalytic cycle. The key steps involve the formation of a copper-aryl intermediate, followed by coordination of the amine or alcohol, and subsequent reductive elimination to form the desired product.[8]
Figure 2: A plausible catalytic cycle for the Chan-Lam coupling reaction.
Experimental Protocol: General Procedure for Chan-Lam C-N Coupling
This protocol is a general starting point and may require optimization for different amine substrates.
Materials:
-
Chroman-6-yl boronic acid pinacol ester
-
Amine or Amide
-
Copper catalyst (e.g., Cu(OAc)₂, CuI)
-
Base (e.g., Pyridine, Et₃N, or none)
-
Solvent (e.g., CH₂Cl₂, MeOH, Toluene)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a reaction vial, add chroman-6-yl boronic acid pinacol ester (1.0 equiv), the amine (1.0-2.0 equiv), and the copper catalyst (0.1-1.0 equiv).
-
Add the solvent and base (if required).
-
Stir the reaction mixture at room temperature or with heating, open to the air or under an oxygen atmosphere, until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Typical Chan-Lam Coupling Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Cu(OAc)₂, CuI | Readily available and effective copper sources. |
| Base | Pyridine, Et₃N | Can facilitate the reaction, but is often not required. |
| Solvent | CH₂Cl₂, MeOH, Toluene | Choice depends on substrate solubility and reactivity. |
| Atmosphere | Air or O₂ | Oxygen often acts as the terminal oxidant. |
Considerations for Working with Boronic Acid Pinacol Esters
-
Stability and Hydrolysis: While more stable than the corresponding boronic acids, pinacol esters can still be susceptible to hydrolysis, especially under acidic or basic conditions.[10][11] It is advisable to use anhydrous solvents and handle the reagents in a dry environment when possible.
-
Purification: Boronic acid pinacol esters and their derivatives can sometimes be challenging to purify by chromatography due to their polarity and potential for decomposition on silica gel. Careful selection of the eluent system is crucial.
-
Protodeboronation: This is a common side reaction where the boronic ester is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions and carefully controlling the reaction time and temperature.[7]
Conclusion
The derivatization of chroman-6-yl boronic acid pinacol ester through Suzuki-Miyaura and Chan-Lam couplings offers robust and versatile strategies for the synthesis of a diverse range of chroman-based compounds. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are key to achieving high yields and purity. These methods are indispensable tools for medicinal chemists and drug development professionals in the exploration of the vast therapeutic potential of the chroman scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbon-Carbon Bond Formation Using 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the synthesis of complex organic molecules through carbon-carbon bond formation. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.
Introduction: The Strategic Importance of the Chroman Moiety
The chroman scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds.[1][2] Its rigid, bicyclic structure is a key feature in molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[3][4] Consequently, the development of robust synthetic methodologies to introduce the chroman unit into diverse molecular architectures is of paramount interest in medicinal chemistry and drug discovery.[5][6]
This compound serves as a versatile and stable building block for this purpose.[] As a boronic acid pinacol ester, it offers significant advantages over the corresponding free boronic acid, including enhanced stability, easier handling, and often, improved reaction efficiency by mitigating undesirable side reactions such as protodeboronation.[8][9] This document will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for employing this reagent in Suzuki-Miyaura cross-coupling reactions.
Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that forges a new carbon-carbon bond between an organoboron compound and an organic halide or triflate.[10][11] The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or carbon-triflate) bond of the coupling partner (R¹-X), forming a Pd(II) complex.[8] The reactivity of the halide is typically in the order of I > Br > OTf >> Cl.[10]
-
Transmetalation: This crucial step involves the transfer of the organic group (the chroman moiety in this case) from the boron atom to the palladium center. The presence of a base is essential to activate the boronic ester, forming a more nucleophilic boronate species, which facilitates this transfer.[12][14]
-
Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners (R¹-R²) and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization may be required for specific substrates.
Protocol 1: General Coupling with Aryl Bromides
This protocol is suitable for a wide range of electron-rich and electron-deficient aryl bromides.
Materials:
-
This compound
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow:
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Coupling with Challenging Aryl Chlorides
Aryl chlorides are often less reactive than their bromide or iodide counterparts.[10] This protocol employs a more active catalyst system to facilitate the coupling.
Materials:
-
This compound
-
Aryl chloride (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.5 eq), the aryl chloride (1.0 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and finely ground K₃PO₄ (2.0 eq) in a dry reaction vessel.
-
Solvent Addition: Add a degassed 10:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction as described in Protocol 1.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.
| Parameter | Options | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, while others are precursors that are reduced in situ.[8] For challenging substrates, more advanced pre-catalysts like those incorporating Buchwald ligands (e.g., SPhos) are often more effective.[15] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands (SPhos, XPhos) | Electron-rich and bulky phosphine ligands generally accelerate oxidative addition and reductive elimination, leading to higher reaction efficiency, especially for less reactive halides like chlorides.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The choice of base is critical and often substrate-dependent.[12] K₃PO₄ is a strong base that is often effective for challenging couplings.[16] Weaker bases like K₂CO₃ are suitable for more reactive substrates. The use of aqueous base is common, but in some cases, anhydrous conditions with a finely ground base can be advantageous.[15] |
| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | Aprotic polar solvents are commonly used. The addition of water is often beneficial as it can help to dissolve the inorganic base and facilitate the transmetalation step.[8] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor solubility of reagents; Insufficiently strong base. | Ensure proper degassing to prevent catalyst oxidation.[8] Try a different solvent system to improve solubility.[17] Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄) or a more active catalyst/ligand system.[15] |
| Protodeboronation | The boronic ester is unstable under the reaction conditions. | Use a milder base (e.g., KF).[14] Lower the reaction temperature and use a more active catalyst to shorten the reaction time.[16] |
| Homocoupling of the Boronic Ester | Presence of oxygen; Pd(II) species in the reaction mixture. | Rigorously degas the reaction mixture.[8] Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete reduction of the Pd(II) precursor. |
| Difficulty in Purification | Co-elution with byproducts. | Optimize the reaction to minimize byproduct formation. Explore different chromatographic conditions (e.g., different solvent systems or stationary phases). |
Case Studies and Applications
The use of this compound and similar chroman-based boronic esters is instrumental in the synthesis of a variety of biologically active molecules. For instance, this methodology can be applied to the synthesis of chroman-containing derivatives that have shown promise as Sirtuin 2 (SIRT2) inhibitors, which are targets for age-related diseases.[18][19] The Suzuki-Miyaura coupling allows for the late-stage functionalization of the chroman core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[5][6]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of chroman-containing molecules. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this important scaffold into a wide range of organic structures. The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, accelerating the discovery and development of novel therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
how to improve yields in Suzuki coupling with 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Topic: Improving Yields with 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of this compound in Suzuki-Miyaura cross-coupling reactions. The electron-rich nature of the chroman moiety can present unique challenges, but with careful optimization of your reaction parameters, high yields are readily achievable.
Part 1: Understanding the Core Challenge
Question: Why might my Suzuki coupling with this compound be giving low yields?
Answer: The primary challenge with this substrate stems from the electronic properties of the chroman ring system. The oxygen atom in the chroman heterocycle is an electron-donating group, which increases the electron density of the aromatic ring to which the boronic ester is attached. This has two main consequences for the Suzuki catalytic cycle:
-
Slower Transmetalation: While the boronic ester's role is to transfer its organic group to the palladium center (the transmetalation step), the rate of this step is highly dependent on the electronic nature of the boron reagent.[1][2] Although pinacol esters are generally stable, their transmetalation can be slower compared to the corresponding boronic acids.[3][4]
-
Increased Risk of Protodeboronation: Electron-rich arylboronic acids and esters are more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[3][5] This is often exacerbated by the basic and aqueous conditions typical of Suzuki couplings.[3]
The following sections will address how to tune your reaction conditions to overcome these intrinsic challenges.
Part 2: Troubleshooting Guide - A Mechanistic Approach
This section is structured to help you diagnose issues based on the key components of the reaction.
FAQ: The Catalyst and Ligand System
Question: I'm using a standard catalyst like Pd(PPh₃)₄ and seeing low conversion. What should I change first?
Answer: For challenging substrates, particularly those that are electron-rich or sterically hindered, the choice of ligand is the most critical parameter to adjust.[6] Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
The Causality: The rate-limiting step in many Suzuki couplings is the initial oxidative addition of the aryl halide to the Pd(0) center. Bulky, electron-rich phosphine ligands (often called Buchwald ligands) are designed to accelerate this step. They promote the formation of a highly reactive, monoligated 14-electron palladium(0) species and also facilitate the final, often difficult, reductive elimination step to release your product.[6][7]
Troubleshooting Steps:
-
Switch to a Buchwald Ligand: This is the highest-impact change you can make. Ligands like SPhos, XPhos, or AntPhos are specifically designed for difficult couplings.[7][8]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, consider using an air-stable Pd(II) pre-catalyst that already incorporates a high-performance ligand (e.g., XPhos Pd G3, SPhos Pd G3). This ensures a reliable 1:1 or 2:1 ligand-to-palladium ratio and more reproducible results.
-
Check Catalyst Loading: While typical loadings are 1-3 mol%, increasing the catalyst loading to 5 mol% can sometimes overcome high activation barriers, though this should be a secondary optimization step after ligand selection.
FAQ: The Role of the Base
Question: My reaction is producing a lot of the de-boronated chroman side product. Is my base the problem?
Answer: Yes, the choice and amount of base are directly linked to the rate of productive coupling versus the destructive protodeboronation side reaction.[5]
The Causality: The base's primary role is to activate the boron reagent by forming a more nucleophilic "ate" complex, which facilitates transmetalation.[1] However, strong bases, especially in the presence of water, can also catalyze the cleavage of the carbon-boron bond.[3]
Troubleshooting Steps:
-
Screen Weaker Bases: Strong bases like NaOH are often too harsh. Milder inorganic bases are generally superior.[9] Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are known to be effective while minimizing protodeboronation.[5] Potassium fluoride (KF) can also be effective, particularly in anhydrous conditions.
-
Ensure Anhydrous Conditions (If Applicable): While many Suzuki protocols use aqueous mixtures, water can facilitate protodeboronation.[10] If you continue to see this side product, consider switching to a strictly anhydrous solvent system (e.g., dry THF or Dioxane) with a base like K₃PO₄ or KF. Note that some anhydrous systems with K₃PO₄ may still require a few equivalents of water to function properly.[10]
-
Grind Your Base: The solubility of inorganic bases in organic solvents is often poor. Using a mortar and pestle to finely grind your base before adding it to the reaction can significantly increase its surface area and improve reproducibility.[10]
FAQ: Solvent Systems and Temperature
Question: What is the best solvent for this coupling, and how high should I heat the reaction?
Answer: The ideal solvent system must dissolve the organic substrates and effectively interact with the inorganic base.[11] Temperature should be optimized, as excessive heat can promote side reactions.
The Causality: Polar aprotic solvents like 1,4-dioxane, THF, or DMF are commonly used because they can dissolve a wide range of reagents.[11] Often, a biphasic system with water is employed to dissolve the inorganic base.[11] The choice of solvent impacts catalyst stability and reaction kinetics.
Troubleshooting Steps:
-
Select an Appropriate Solvent System:
-
Optimize Temperature: Start at a moderate temperature (e.g., 80-90 °C). If the reaction is sluggish, you can increase the temperature to 100-110 °C, but monitor carefully for signs of decomposition or an increase in side products.[5][12] Sometimes, lower temperatures over longer periods can give cleaner reactions.
-
Ensure Proper Degassing: Oxygen is detrimental to the active Pd(0) catalyst.[5] Before heating, thoroughly degas your solvent and the entire reaction mixture. This is a critical step for reproducibility. The "freeze-pump-thaw" method (3 cycles) is highly effective, or you can bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[12][13]
Part 3: Data, Diagrams, and Protocols
Recommended Starting Conditions for Optimization
This table provides experimentally validated starting points for coupling your chroman boronic ester with different classes of aryl halides.
| Aryl Halide Partner | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Temp (°C) |
| Electron-Poor Aryl Bromide | [PdCl₂(dppf)] (2 mol%) | K₂CO₃ (2.5 equiv) | Dioxane/H₂O (4:1) | 80-90 |
| Electron-Neutral Aryl Bromide | XPhos Pd G3 (2 mol%) | K₃PO₄ (2.5 equiv) | Toluene/H₂O (2:1) | 100 |
| Electron-Rich Aryl Bromide | SPhos Pd G3 (3 mol%) | Cs₂CO₃ (3 equiv) | Dioxane/H₂O (4:1) | 100-110 |
| Sterically Hindered Aryl Bromide | AntPhos/Pd₂(dba)₃ (3 mol%) | K₃PO₄ (3 equiv) | Toluene (anhydrous) | 110 |
| Aryl Chloride (Challenging) | XPhos Pd G3 (4-5 mol%) | K₃PO₄ (3 equiv) | Dioxane/H₂O (10:1) | 110-120 |
Visualizing the Suzuki Catalytic Cycle and Failure Points
The following diagram illustrates the key steps of the Suzuki-Miyaura coupling and highlights where issues commonly arise.
Caption: The Suzuki cycle with key inputs and common failure points.
Troubleshooting Workflow
Use this decision tree to systematically address low-yield issues.
Caption: A step-by-step decision tree for troubleshooting Suzuki couplings.
General Experimental Protocol
This protocol provides a robust starting point for your experiments.[5]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Add the palladium pre-catalyst (or catalyst and ligand) in one portion.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under a positive pressure of inert gas.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via column chromatography on silica gel.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
identifying side reactions with 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the dedicated technical support guide for 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a pinacol boronate ester of an electron-rich heterocyclic system, this reagent is a powerful tool, particularly in Suzuki-Miyaura cross-coupling reactions. However, its unique electronic and structural properties can also lead to specific side reactions that may compromise reaction yield and purity.
This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these challenges. We move beyond simple protocols to explain the mechanistic rationale behind these undesired pathways, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the most likely side reactions?
A1: Low yields with this substrate typically stem from three primary competitive, non-productive pathways:
-
Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of unsubstituted chroman. This is one of the most common failure modes for boronic acids and esters.[1]
-
Oxidative Homocoupling: Two molecules of the chroman boronate ester couple to form a 6,6'-bichroman dimer. This is often promoted by the presence of oxygen in the reaction mixture.[2][3]
-
Oxidation to Phenol: The boronate ester is oxidized to the corresponding 6-hydroxychroman. This can be caused by residual oxidants or air, particularly under basic conditions.[4][5]
Q2: I've identified unsubstituted chroman as a major byproduct. What is causing this protodeboronation?
A2: Protodeboronation is the protonolysis of the carbon-boron bond.[1] For boronate esters, this process can be complex but is significantly accelerated under basic, aqueous conditions.[6][7] The mechanism often involves hydrolysis of the pinacol ester to the corresponding boronic acid, which then forms a more reactive boronate anion ([ArB(OH)3]−). This species is susceptible to attack by a proton source (like water), leading to the cleavage of the C-B bond.[8] While pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids, this side reaction remains a significant challenge, especially in prolonged reactions at elevated temperatures.[9]
Q3: My mass spectrometry analysis shows a significant peak corresponding to a dimer of my starting material. Why is this homocoupling occurring?
A3: The formation of a 6,6'-bichroman dimer is a result of oxidative homocoupling. This side reaction is often catalyzed by palladium species, particularly Pd(II), in the presence of an oxidant (most commonly, atmospheric oxygen).[10][11] If your reaction is not rigorously degassed, or if the Pd(0) active catalyst is oxidized to Pd(II) during the reaction, this pathway can become prominent. It is a known side reaction in Suzuki-Miyaura couplings that has been studied extensively.[2][12]
Q4: I am observing the formation of 6-hydroxychroman. How can I prevent this oxidation?
A4: The conversion of aryl boronic esters to phenols is a well-known transformation that can be promoted by various oxidants.[4][13] In the context of a cross-coupling reaction, this is an undesired pathway. It can occur if the reaction mixture is not properly protected from air, as molecular oxygen can facilitate this oxidation, especially in the presence of a base.[14] Certain palladium catalysts or additives under specific conditions can also promote this pathway.
In-Depth Troubleshooting Guides
Guide 1: Combating Protodeboronation
Symptom: You observe a significant amount of chroman in your crude reaction mixture by GC-MS or LC-MS, and a correspondingly low yield of the desired cross-coupled product.
Root Cause Analysis: Protodeboronation is a base-catalyzed process where a proton source cleaves the carbon-boron bond. The stability of boronic esters under basic aqueous-organic conditions is highly nuanced.[6][15] Esterification with pinacol does not guarantee complete protection, and hydrolysis to the more labile boronic acid can be a key step in the overall protodeboronation process.[7] The electron-rich nature of the chroman ring system can also influence the rate of this undesired reaction.
Mitigation Strategies & Protocols:
-
Optimize the Base: The choice and strength of the base are critical. Strong bases like NaOH or KOH in aqueous solutions can accelerate protodeboronation.[16]
-
Strategy: Switch to milder, non-hydroxide bases.
-
Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). These bases are effective in promoting the transmetalation step of the Suzuki cycle while being less aggressive in promoting hydrolysis and protodeboronation.[11][16]
-
-
Control Water Content: Water is the primary proton source for this side reaction.
-
Strategy: Minimize or eliminate water by using anhydrous conditions.
-
Protocol: Use freshly distilled, anhydrous solvents (e.g., dioxane, toluene, or DMF). Ensure the base is dried before use (e.g., K₃PO₄ can be dried in an oven). While some Suzuki reactions benefit from a small amount of water to aid base solubility and transmetalation, excess water is detrimental.[16]
-
-
Employ More Stable Boron Reagents: If protodeboronation remains problematic, consider converting the boronate ester to a more robust derivative in situ or using a "slow-release" strategy.
-
Strategy: Use organotrifluoroborates (ArBF₃K). Potassium aryltrifluoroborates often exhibit enhanced stability and can slowly release the boronic acid under the reaction conditions, keeping its standing concentration low and minimizing side reactions.[1]
-
Troubleshooting Summary Table: Protodeboronation
| Parameter | Standard Condition (Problematic) | Recommended Modification | Rationale |
| Base | NaOH, KOH | K₃PO₄, Cs₂CO₃, KF | Milder bases reduce the rate of base-catalyzed hydrolysis and protodeboronation.[11][16] |
| Solvent | Aqueous mixtures (e.g., Toluene/H₂O) | Anhydrous Dioxane or Toluene | Minimizes the primary proton source, thereby suppressing the protodeboronation pathway.[16] |
| Temperature | > 100 °C | 80-90 °C | Lower temperatures can disfavor the side reaction relative to the desired coupling. |
| Reagent Form | Pinacol Ester | Potassium Trifluoroborate salt | Trifluoroborates offer greater stability and slow release of the active boronic acid.[1] |
Guide 2: Preventing Oxidative Homocoupling
Symptom: LC-MS or NMR analysis reveals the presence of a significant amount of 6,6'-bichroman, a symmetrical dimer of the starting material.
Root Cause Analysis: Homocoupling is a palladium-catalyzed dimerization of the organoboron reagent. This process is driven by an oxidant, which is typically atmospheric oxygen that has not been adequately removed from the reaction system.[10] The presence of Pd(II) species, either from the precatalyst or from the oxidation of the active Pd(0) catalyst, can initiate and perpetuate this undesired catalytic cycle.[17]
dot
Caption: Oxidative Homocoupling Mechanism.
Mitigation Strategies & Protocols:
-
Rigorous Inert Atmosphere: The complete exclusion of oxygen is the most critical factor in preventing homocoupling.
-
Protocol:
-
Add the solid reagents (boronate ester, coupling partner, base, catalyst) to a dry Schlenk flask.
-
Seal the flask and subject it to at least three cycles of evacuating under high vacuum and backfilling with a high-purity inert gas (Argon or Nitrogen).[16]
-
Use solvents that have been thoroughly degassed. This can be achieved by sparging with an inert gas for 30-60 minutes or by the freeze-pump-thaw method (three cycles recommended for maximum effectiveness).
-
Maintain a positive pressure of inert gas throughout the entire reaction.
-
-
-
Catalyst Selection and Handling: Ensure the palladium is in the active Pd(0) state at the beginning of the reaction.
-
Strategy: Use a reliable Pd(0) source or an efficient precatalyst that rapidly converts to Pd(0).
-
Experimental Protocol: Oxygen-Free Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), finely powdered K₃PO₄ (2.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not part of the precatalyst).[16]
-
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum until all solids are free-flowing, then backfill with argon. Repeat this cycle three times.[16]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon and stir vigorously for the duration of the reaction.
Advanced Troubleshooting: A Decision-Making Workflow
When a reaction fails, a systematic approach is crucial. The following flowchart provides a logical path to diagnose and solve common issues encountered with this compound.
dot
Caption: Troubleshooting Decision Workflow.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reaction Products
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in their synthetic workflows, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The purification of the resulting chroman-containing products is a critical step that often presents unique challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of products from reactions involving the title boronate ester.
Question 1: My post-reaction crude NMR is very complex. What are the most likely impurities I am seeing?
Answer: A complex crude mixture is common, especially in Suzuki-Miyaura cross-coupling reactions. The impurities typically arise from side reactions involving the boronate ester, the coupling partner, or the catalyst.
-
Protodeboronation Product: You may be observing the formation of the simple chroman ring, where the C-B bond has been replaced by a C-H bond. This is a result of protodeboronation, a common side reaction for boronic acids and esters, which can be promoted by aqueous conditions, acidic or basic media, and elevated temperatures.[1][2]
-
Homocoupling Product: Symmetrical biaryl impurities can form. This can be the result of two molecules of the chroman boronate ester coupling together or two molecules of your aryl halide coupling partner reacting. Homocoupling of the boronate ester is often promoted by the presence of Pd(II) species and oxygen.[3]
-
Unreacted Starting Materials: Incomplete conversion will leave both the this compound and your coupling partner (e.g., an aryl halide) in the mixture.
-
Boronic Acid/Boroxine: The pinacol ester can hydrolyze to the corresponding boronic acid, especially during aqueous workup. Boronic acids can then dehydrate to form cyclic trimers known as boroxines.[3]
-
Palladium Residues: Residual palladium catalysts and ligands (e.g., phosphines) or their degradation products are common contaminants.
Table 1: Common Impurities and Diagnostic Signatures
| Impurity | Common Cause | How to Identify (TLC/NMR) |
| Protodeboronated Chroman | Excess water, long reaction times, non-optimal pH.[1] | Often a less polar spot on TLC. NMR will show a simple aromatic proton in place of the new substituent. |
| Boronate Homocoupling Product | Oxygen in the reaction, use of Pd(II) precatalyst.[3] | Typically a high Rf, non-polar spot. Mass spectrometry is definitive. |
| Unreacted Boronate Ester | Incomplete reaction. | Can be tricky to separate from the product. May streak on silica TLC. |
| Residual Palladium Catalyst | Inefficient removal during workup. | Appears as a baseline, dark spot on TLC. Can cause significant NMR signal broadening. |
Question 2: I am losing a significant amount of my product during silica gel column chromatography. Why is this happening and what can I do?
Answer: This is a frequent and frustrating issue when purifying boronate esters or their products. The primary cause is the interaction between your compound and the silica gel.
The "Why": Silica gel is inherently acidic (due to surface silanol groups, Si-OH) and acts as a Lewis acid. Boronate esters, particularly pinacol esters, can be sensitive to this acidity, leading to several problems:
-
On-Column Hydrolysis: The acidic silica surface can catalyze the hydrolysis of the C-B bond (protodeboronation) or the ester itself, leading to the formation of more polar byproducts that are then difficult to elute.[4][5]
-
Strong Adsorption: The oxygen atoms in the chroman ring and the dioxaborolane ring can coordinate to the Lewis acidic sites on the silica, causing the compound to stick irreversibly to the column.[6]
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the column with your eluent system containing 0.5-1% triethylamine (Et3N) or another amine base. This neutralizes the acidic sites on the silica surface.
-
Use Neutral Alumina: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds. It often provides different selectivity and can prevent degradation.[4]
-
Boric Acid Impregnated Silica: A specialized technique involves treating the silica gel with boric acid. This has been shown to be effective in suppressing the over-adsorption of pinacol boronic esters during chromatography.[6]
-
Minimize Contact Time: Use flash column chromatography with a slightly more polar solvent system than you might otherwise choose. The goal is to get the compound off the column as quickly as possible, minimizing the time it has to degrade.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting low chromatography yields.
Question 3: My purified product is a pale yellow or grey color, and I suspect palladium contamination. How do I remove it effectively?
Answer: Residual palladium is a major concern, especially for drug development professionals, as regulatory limits are extremely low. The form of the palladium dictates the best removal method.
The "Why": Palladium can exist as insoluble Pd(0) particles ("palladium black"), which gives the solution a grey or black tint, or as soluble Pd(II) species, which can impart a yellow/orange color. Nitrogen-containing compounds, including some chroman derivatives, can chelate with soluble palladium, making it difficult to remove by simple extraction.[7]
Recommended Solutions (in order of application):
-
Filtration through Celite®: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a 1-2 cm thick pad of Celite®. This is highly effective at removing heterogeneous catalysts (like Pd/C) and precipitated palladium black.[8][9]
-
Activated Carbon Treatment: If the filtrate is still colored, stir it with activated carbon (5-10 wt% relative to the crude product) for 1-18 hours. The carbon adsorbs soluble palladium species. However, be aware that activated carbon can also adsorb your product, so run a small-scale test first to check for product loss.[7]
-
Thiol-Based Scavengers: For stubborn, soluble palladium, solid-supported scavengers are excellent. Thiol-functionalized silica or polymer resins have a high affinity for palladium. The crude product solution is stirred or passed through a cartridge of the scavenger, which binds the palladium and is then easily removed by filtration.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good, general-purpose purification strategy for a typical Suzuki coupling product of 2-(Chroman-6-yl)-...-dioxaborolane?
A1: A robust, multi-step strategy is recommended.
General Purification Workflow
Caption: A standard workflow for purifying chroman derivatives post-coupling.
Q2: Can I use recrystallization to purify my chroman-containing product?
A2: Yes, absolutely. If your product is a solid, recrystallization is an excellent and scalable method for achieving high purity. It is particularly effective at removing trace impurities that may co-elute during chromatography. A common technique is to dissolve the crude solid in a minimal amount of a hot, relatively polar solvent (like methanol or ethyl acetate) and then add a less polar anti-solvent (like hexanes or water) until turbidity is observed, then allow it to cool slowly.[10]
Q3: How should I deal with unreacted this compound in my crude mixture?
A3: The unreacted boronate ester can often be separated by column chromatography. However, its polarity can be similar to the desired product. An alternative strategy is a selective workup. You can convert the remaining boronate ester into a much more polar boronic acid by stirring the crude mixture in a biphasic system (e.g., diethyl ether and aqueous HCl) for a short period. The boronic acid will then preferentially partition into the aqueous layer or can be removed with a basic wash. This should be done cautiously to avoid cleavage of any acid-labile groups on your desired product.
Section 3: Key Experimental Protocols
Protocol 1: General Post-Suzuki Workup and Palladium Removal
-
Cool Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Dilute: Add an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).
-
Prepare Celite® Pad: Prepare a small plug of Celite® (1-2 cm thick) in a Büchner or fritted glass funnel. Wet the pad with the chosen organic solvent.
-
Filter: Filter the diluted reaction mixture through the Celite® pad. This will remove the bulk of the precipitated palladium.[8][9]
-
Wash Pad: Wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of the product.
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash sequentially with water and then brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now ready for primary purification.
Protocol 2: Flash Column Chromatography of Chroman Derivatives
-
Select Adsorbent: For most applications, start with standard silica gel (40-63 µm). If you anticipate acid sensitivity, use neutral alumina or silica pre-treated with 1% Et₃N in the eluent.[4]
-
Determine Eluent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.2-0.3. Common systems for chroman derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[11][12][13]
-
Pack Column: Pack the column using the "slurry method" with your initial, least polar eluent.
-
Load Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. For less soluble materials, you can adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Elute: Run the column, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your product.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Starting Solvent Systems for Chromatography
| Compound Polarity | Normal Phase (Silica/Alumina) | Reverse Phase (C18) |
| Low to Medium | Hexane/Ethyl Acetate (Gradient: 5% -> 50% EtOAc) | Acetonitrile/Water (Gradient: 50% -> 95% ACN) |
| Medium to High | Dichloromethane/Methanol (Gradient: 1% -> 10% MeOH) | Acetonitrile/Water with 0.1% Formic Acid or TFA |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Chroman Boronic Ester Couplings
Welcome to the technical support center for chroman boronic ester couplings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal catalyst system for Suzuki-Miyaura cross-coupling reactions involving the chroman scaffold. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Chroman Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high functional group tolerance.[1] When applied to complex scaffolds like chromans, which are prevalent in bioactive molecules, success hinges on the careful selection of the catalyst system. Chroman boronic esters, while often more stable than their corresponding boronic acids, can present unique challenges, including steric hindrance and specific electronic properties that influence each step of the catalytic cycle. This guide provides a systematic approach to navigating these challenges.
Part 1: Core Principles of the Catalytic System
A successful Suzuki-Miyaura coupling is a synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent. Understanding the role of each is critical for rational catalyst selection.
-
Palladium Source (Precatalyst): The true catalyst is a Palladium(0) species, which is generated in situ from a more stable Palladium(II) precatalyst.[2] Modern precatalysts, like the Buchwald G3 or G4 palladacycles, offer superior air and moisture stability and generate the active Pd(0) species reliably and rapidly, often improving reaction outcomes.[2]
-
Ligand: The ligand is arguably the most critical factor in determining the reaction's success. It binds to the palladium center, modulating its reactivity and stability. The ligand's electronic and steric properties directly influence the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle.[3] For challenging substrates, such as electron-rich or sterically hindered chroman halides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to promote the difficult oxidative addition step.[4][5]
-
Base: The base plays a crucial role in the transmetalation step. It activates the boronic ester by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[6] The choice of base is often interdependent with the solvent and must be strong enough to promote transmetalation without causing unwanted side reactions like ester hydrolysis or substrate degradation.[2][7]
-
Solvent: The solvent system must solubilize all reaction components and is often chosen based on the required reaction temperature and the choice of base. Common solvents include ethereal solvents (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF), often with water as a co-solvent to aid in dissolving the inorganic base.
Part 2: Catalyst Selection Workflow
Navigating the multitude of available catalysts and conditions can be daunting. The following workflow provides a logical decision-making process for selecting a starting point for your chroman boronic ester coupling.
Caption: A decision workflow for selecting an initial catalyst system.
Part 3: Troubleshooting Guide & FAQs
Even with a rational starting point, optimization is often necessary. This section addresses the most common issues encountered during chroman boronic ester couplings in a Q&A format.
Troubleshooting Common Problems
Q1: My reaction shows low to no conversion of the starting material. What should I check first?
A1: When a reaction fails, systematically verify the integrity of each component:
-
Catalyst Activity: The active Pd(0) species can be sensitive to oxygen.[2] Ensure your solvents were properly degassed and the reaction was maintained under a rigorously inert atmosphere (Argon or Nitrogen). If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. Consider switching to a modern, air-stable palladacycle precatalyst (e.g., XPhos Pd G3) which is more robust.[2]
-
Base and Water Content: The choice of base is critical.[6] For many challenging couplings, especially with aryl chlorides, a strong base like K₃PO₄ is effective.[6] If running the reaction under anhydrous conditions with K₃PO₄, note that a small amount of water (a few equivalents) can sometimes be required to facilitate base dissolution and activity.[4]
-
Ligand Choice: If you are coupling an electron-rich or sterically hindered aryl chloride, a simple ligand like PPh₃ will likely be insufficient. The oxidative addition step is often rate-limiting in these cases, and a bulky, electron-donating biarylphosphine ligand (e.g., XPhos, SPhos) is necessary to accelerate this step.[8][9]
-
Temperature: Most Suzuki couplings require heat (typically 80–110 °C) to proceed at a reasonable rate.[2] Ensure your reaction is being heated and stirred vigorously.
Q2: I'm observing significant protodeboronation of my chroman boronic ester. How can I minimize this side reaction?
A2: Protodeboronation (replacement of the C-B bond with C-H) is a common side reaction, especially with electron-rich boronic esters.[2] It is often promoted by water and strong bases.
-
Switch to Milder/Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to anhydrous conditions can significantly reduce its occurrence.[10] Using a milder base like potassium fluoride (KF) in an anhydrous solvent like THF is a classic strategy to avoid protodeboronation.[7][11]
-
Use a More Stable Boron Reagent: While pinacol esters are common, sometimes converting the boronic ester to a more stable derivative, like an MIDA boronate or a trifluoroborate salt, can prevent premature degradation.[4]
-
Increase Reaction Rate: Sometimes, protodeboronation is simply a result of a sluggish desired reaction. Increasing the catalyst loading or switching to a more active ligand to accelerate the productive coupling can outcompete the decomposition pathway.
Q3: My main side-product is homocoupling of the boronic ester. What causes this?
A3: Homocoupling (dimerization of the boronic ester) is typically caused by the presence of oxygen in the reaction mixture.[2] Oxygen can facilitate an alternative catalytic cycle that leads to the undesired product and consumes the boronic ester.
-
Improve Degassing Technique: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon) for at least 30-60 minutes.
-
Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up the reaction, ensuring no oxygen enters the flask during reagent addition.
Frequently Asked Questions (FAQs)
What is the "caesium effect"? The "caesium effect" refers to the often-dramatic rate enhancement observed when using caesium bases like Cs₂CO₃ or CsF. The exact reason is debated, but it's thought that the high solubility of caesium salts in organic solvents and the greater ionic character of the Cs-O bond in the transition state play a significant role.[6]
Are boronic acids or boronic esters better? It depends on the context. Boronic acids are often more reactive than esters.[8] However, they are also more prone to decomposition via protodeboronation and trimerization into boroxines.[8] Boronic esters, particularly pinacol esters, are generally more stable, easier to handle and purify, and are compatible with a wider range of reaction conditions, making them preferable for complex molecule synthesis despite sometimes requiring more forcing conditions.[12][13]
Which palladium precatalyst should I use? For routine couplings, Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a ligand can be effective.[11] However, for consistency, reproducibility, and success with challenging substrates, modern palladacycle precatalysts like SPhos Pd G3, XPhos Pd G3, or RuPhos Pd G3 are highly recommended. They are air-stable, have a defined ligand:palladium ratio, and are highly active.[5]
Part 4: The Catalytic Cycle & Key Mechanisms
A deeper understanding of the catalytic cycle helps in rational troubleshooting. The Suzuki-Miyaura coupling proceeds via three main steps.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the chroman electrophile, forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[8]
-
Transmetalation: The organic group from the activated boronate "ate" complex is transferred to the Pd(II) center, displacing the halide. This is the step where the new C-C bond's components are brought together on the palladium.[11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[3]
Part 5: Experimental Protocols
The following are general, robust starting protocols. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Protocol 1: General Coupling of a Chroman Bromide
This protocol is a good starting point for electron-neutral or electron-poor chroman bromides.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| Chroman Bromide | 1.0 | 1.0 mmol |
| Aryl Boronic Ester | 1.2 | 1.2 mmol |
| SPhos Pd G3 Precatalyst | 0.02 | 2 mol% |
| K₃PO₄ (finely ground) | 2.0 | 2.0 mmol |
| 1,4-Dioxane | - | 5 mL |
| Water | - | 1 mL |
Procedure:
-
To an oven-dried Schlenk flask equipped with a stir bar, add the chroman bromide (1.0 mmol), aryl boronic ester (1.2 mmol), K₃PO₄ (2.0 mmol), and SPhos Pd G3 precatalyst (0.02 mmol).
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
Protocol 2: Challenging Coupling of an Electron-Rich Chroman Chloride
This protocol uses more forcing conditions suitable for less reactive aryl chlorides.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| Chroman Chloride | 1.0 | 1.0 mmol |
| Aryl Boronic Ester | 1.5 | 1.5 mmol |
| RuPhos Pd G3 Precatalyst | 0.04 | 4 mol% |
| K₃PO₄ (finely ground) | 3.0 | 3.0 mmol |
| Toluene | - | 8 mL |
| Water | - | 0.5 mL |
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the reagents and amounts listed above.
-
Add degassed toluene (8 mL) and degassed water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 10. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Portal: Preventing Protodeboronation of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and actionable solutions for a common challenge encountered during cross-coupling reactions: the undesired protodeboronation of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to maximize the yield of your desired biaryl product and ensure the integrity of your synthetic route.
Section 1: Understanding the "Why" — The Fundamentals of Protodeboronation
This section addresses the core principles of protodeboronation in a direct question-and-answer format, focusing on the causality behind this problematic side reaction.
Q1: What is protodeboronation and why is it a significant problem for my specific compound?
A: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron compound is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of your specific reagent, this compound, this process converts your valuable coupling partner into the simple byproduct, chroman.
This side reaction is highly detrimental for two primary reasons:
-
Yield Reduction: Every molecule of your boronic ester that undergoes protodeboronation is consumed and cannot participate in the desired carbon-carbon bond formation (e.g., a Suzuki-Miyaura coupling), directly leading to lower yields of your target molecule.
-
Purification Complexity: The formation of the chroman byproduct introduces an impurity that must be separated from your final product, potentially complicating downstream purification steps.
While using a pinacol ester, such as the one you are working with, provides significantly more stability against protodeboronation compared to the corresponding free boronic acid, it does not grant complete immunity.[2][3][4] The conditions required for many cross-coupling reactions, particularly the presence of a base and a proton source like water, can still facilitate this undesired pathway.[5][6]
Q2: What is the underlying mechanism of base-catalyzed protodeboronation for a pinacol ester?
A: The base-catalyzed protodeboronation of an aryl pinacol boronate typically proceeds through one of two interconnected pathways, both of which are initiated by the base and require a proton source (most commonly water).
-
Direct Pathway (via Boronate Ester Complex): A hydroxide ion attacks the Lewis acidic boron center of the pinacol ester. This forms a tetrahedral "ate" complex. This negatively charged intermediate is more reactive, and subsequent cleavage of the aryl-boron bond is facilitated by a proton source, which protonates the ipso-carbon of the chroman ring to yield the final protodeboronated byproduct.
-
Pre-hydrolysis Pathway (via Boronic Acid): A dominant pathway under many Suzuki-Miyaura conditions involves the initial base-catalyzed hydrolysis of the pinacol ester to its corresponding boronic acid.[7][8] This free boronic acid then rapidly reacts with the base to form a trihydroxyboronate anion ([ArB(OH)3]−). This anion is highly susceptible to protodeboronation, where water acts as the proton donor to cleave the C-B bond.[1][9]
Understanding these mechanisms is critical because it highlights the three key factors you must control: Base, Water, and Temperature.
Section 2: Troubleshooting Guide & FAQs
This section is designed as a practical, field-guide for resolving issues in the laboratory.
Q3: I ran my Suzuki-Miyaura coupling and my LC-MS/NMR analysis shows a significant amount of the undesired 'chroman' byproduct. What are the most likely causes?
A: Observing the chroman byproduct is a clear indicator of protodeboronation. The most common culprits, in order of probability, are:
-
Inappropriate Base Selection: You may be using a base that is too strong (e.g., NaOH, KOH, alkoxides) or too concentrated. Strong bases dramatically accelerate the formation of the reactive boronate anions that lead to protodeboronation.[7][9][10]
-
Excess Water/Proton Source: While many Suzuki protocols use aqueous mixtures, excessive water provides an abundant source of protons for the final C-B bond cleavage.[11][12] The use of non-anhydrous solvents or reagents can inadvertently introduce problematic amounts of water.
-
Elevated Reaction Temperature: Higher temperatures increase the rate of nearly all chemical reactions, including the undesired protodeboronation pathway.[12][13][14] If the desired coupling is sluggish, simply increasing the heat may accelerate the side reaction more than the productive one.
-
Inefficient Catalysis: If your palladium catalyst system (precatalyst + ligand) has low activity or is slow to enter the catalytic cycle, the boronic ester will be exposed to the basic conditions for a longer period, providing more opportunity for it to decompose.[1] A fast, efficient catalyst is your best defense.
-
Ligand Choice: Recent studies have revealed that very bulky phosphine ligands, while often used to promote challenging couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[15][16][17] This occurs via a reactive post-transmetalation intermediate.
-
Prolonged Reaction Time: Leaving a reaction to run for an extended period (e.g., overnight) when it might be complete in a few hours simply increases the time window for protodeboronation to occur.[12]
Q4: How can I systematically troubleshoot and optimize my reaction to minimize protodeboronation?
A: A systematic approach is crucial. Follow this decision-making workflow to diagnose and solve the issue. Start with the "low-hanging fruit" (e.g., changing the base) before moving to more complex variables like the catalyst system.
Q5: Which base should I choose for my Suzuki-Miyaura coupling to avoid this issue?
A: The choice of base is one of the most critical parameters for suppressing protodeboronation. Milder bases are strongly preferred.[12][18][19] Below is a table summarizing common choices.
| Base | Chemical Formula | Typical Strength | Propensity for Protodeboronation | Recommended Use |
| Potassium Phosphate | K₃PO₄ | Mild | Low | First choice for sensitive boronic esters. |
| Caesium Carbonate | Cs₂CO₃ | Mild-Moderate | Low-Moderate | Excellent alternative to K₃PO₄, often improves solubility. |
| Potassium Carbonate | K₂CO₃ | Moderate | Moderate | A common choice, but can be more problematic than K₃PO₄. |
| Potassium Fluoride | KF | Mild | Low | An effective mild base, works via a different mechanism. |
| Sodium Hydroxide | NaOH | Strong | Very High | Avoid for sensitive substrates unless absolutely necessary. |
| Potassium Hydroxide | KOH | Strong | Very High | Avoid for sensitive substrates. |
Recommendation: Always start your optimization with potassium phosphate (K₃PO₄) . Its mild basicity is often sufficient to promote the catalytic cycle without excessively accelerating the decomposition of the boronic ester.
Q6: My boronic ester seems to be degrading even during purification or storage. How can I prevent this?
A: While this compound is a relatively stable pinacol ester, it is not inert.
-
Purification: Standard silica gel can be slightly acidic and may cause some degradation over long exposure times. If you are purifying the ester itself via column chromatography, use a deactivated (e.g., triethylamine-washed) silica gel and elute as quickly as possible.[20][21] In many cases, aryl pinacol esters are robust enough for standard silica gel if the chromatography is performed efficiently.[22][23]
-
Storage: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent slow hydrolysis from atmospheric moisture.
Section 3: Recommended Experimental Protocols
The following protocols incorporate best practices to mitigate protodeboronation from the outset.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point for coupling this compound with an aryl bromide.
Reagents & Setup:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos or XPhos, 2.2-4.4 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make 0.1 M solution)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide, the chroman boronic ester, and the finely ground K₃PO₄.
-
Inerting: Seal the vessel and purge with an inert gas for 10-15 minutes. If using a Schlenk flask, perform at least three vacuum/backfill cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Briefly bubble the inert gas through the stirred reaction mixture for another 5-10 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 80-90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Aim to stop the reaction as soon as the limiting reagent is consumed to avoid prolonged heating.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 21. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Under Basic Conditions
Welcome to the technical support center for our advanced boronic ester building blocks. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in their synthetic workflows. We understand that navigating the nuances of reaction conditions is critical for success. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this valuable compound in the presence of different bases, a common scenario in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing significant degradation of my this compound during my Suzuki-Miyaura coupling reaction. What are the likely causes?
A1: Degradation of aryl boronic esters, particularly under basic conditions typical for Suzuki-Miyaura couplings, is a common challenge. The primary degradation pathways are protodeboronation and hydrolysis.[1][2] Protodeboronation involves the cleavage of the C-B bond, replacing it with a C-H bond, which is often accelerated at high pH.[1][3] Hydrolysis, the breakdown of the pinacol ester to the corresponding boronic acid, can also occur and is often a precursor to protodeboronation.[4][5][6] The choice and strength of the base, reaction temperature, and presence of water can all significantly influence the rate of these degradation pathways.
Q2: Which bases are generally recommended for use with this boronic ester to minimize degradation?
A2: Weaker inorganic bases are often a good starting point to minimize the degradation of sensitive boronic esters. Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally milder than strong bases like sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃).[7] The choice of base can also depend on the specific requirements of your catalytic cycle. The primary role of the base is to form the more reactive boronate species, which is essential for the transmetalation step.[8][9][10] However, a highly basic environment can promote the undesired protodeboronation. Therefore, a balance must be struck between activating the boronic ester and preserving its stability.
Q3: Can the solvent system influence the stability of this compound?
A3: Absolutely. The presence of protic solvents, especially water, can facilitate both hydrolysis of the pinacol ester to the boronic acid and subsequent protodeboronation.[1] While some water is often necessary for the activity of certain inorganic bases (e.g., K₂CO₃), using anhydrous solvents and reagents as much as possible can significantly improve the stability of the boronic ester.[11] If an aqueous basic solution is required, minimizing the amount of water and the reaction time is crucial.
Q4: How can I monitor the degradation of the boronic ester during my reaction?
A4: The most effective way to monitor the stability of your boronic ester is through in-situ reaction monitoring techniques such as ¹H NMR, ¹¹B NMR, or by taking aliquots at various time points for analysis by HPLC or GC-MS.[4][5] This will allow you to quantify the consumption of your starting material and the formation of any degradation products, such as the protodeboronated chroman.
Troubleshooting Guide: Base-Induced Degradation
This section provides a more detailed approach to troubleshooting and optimizing your reaction conditions to ensure the stability of this compound.
Issue: Low Yields and Presence of Chroman as a Byproduct
Underlying Cause: This is a classic sign of protodeboronation, where the boronic ester is converted back to the parent arene. This side reaction is often competitive with the desired cross-coupling and is promoted by strong bases and elevated temperatures.[1][3]
Solutions & Experimental Protocol:
-
Base Screening: A systematic screening of bases with varying strengths is the most effective approach. We recommend starting with milder bases and progressing to stronger ones only if the desired reactivity is not achieved.
-
Experimental Protocol for Base Screening:
-
Set up parallel reactions in separate vials.
-
To each vial, add this compound (1.0 equiv), your coupling partner (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen solvent (e.g., 1,4-dioxane).
-
To each vial, add a different base (2.0 equiv). Recommended bases for screening include K₂CO₃, K₃PO₄, Cs₂CO₃, and an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stir the reactions at the desired temperature (e.g., 80-100 °C).
-
Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to assess the consumption of starting material and formation of the desired product versus the protodeboronated chroman.
-
-
-
Temperature Optimization: Higher temperatures can accelerate both the desired reaction and the undesired degradation. If protodeboronation is significant, consider running the reaction at a lower temperature for a longer duration.
-
Anhydrous Conditions: As previously mentioned, minimizing water content is critical. Use freshly distilled, anhydrous solvents and dry your bases and other reagents before use.[11]
Visualization of Degradation Pathways
The following diagram illustrates the key degradation pathways for aryl boronic esters under basic conditions.
Caption: Potential reaction pathways for 2-(Chroman-6-yl)-B(pin).
Data Summary: Expected Stability with Different Bases
The following table provides a qualitative guide to the expected stability of this compound with commonly used bases in Suzuki-Miyaura reactions. The actual stability will be dependent on the specific reaction conditions.
| Base | Type | Basicity | Expected Stability of Boronic Ester | Comments |
| K₂CO₃ | Inorganic | Moderate | Good to Excellent | Often requires aqueous conditions for optimal activity. |
| K₃PO₄ | Inorganic | Moderate | Good to Excellent | A good alternative to carbonates, often effective in anhydrous conditions.[8] |
| Cs₂CO₃ | Inorganic | Strong | Fair to Good | Highly effective in many couplings, but can promote protodeboronation. |
| NaOH | Inorganic | Strong | Poor to Fair | Generally too harsh for sensitive boronic esters. |
| TEA | Organic | Weak | Excellent | May not be sufficiently basic to promote efficient transmetalation. |
| DIPEA | Organic | Weak | Excellent | A non-nucleophilic base, but may lack the strength for some couplings. |
Experimental Workflow for Stability Assessment
The following diagram outlines a systematic workflow for assessing the stability of this compound under your specific reaction conditions.
Caption: Workflow for assessing boronic ester stability.
Concluding Remarks
The stability of this compound is a critical factor for the success of your synthetic endeavors. By understanding the potential degradation pathways and systematically evaluating the influence of different bases, you can significantly improve your reaction outcomes. We encourage you to use this guide as a starting point for your optimization studies. Should you have further questions, please do not hesitate to contact our technical support team.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling with Boronic Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during Suzuki-Miyaura cross-coupling reactions involving boronic esters. As a self-validating system, each section explains the underlying chemical principles, offers step-by-step solutions, and is supported by authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when utilizing boronic esters in your Suzuki-Miyaura coupling reactions.
Issue 1: Low or No Product Yield with Unreacted Starting Materials
Q: My Suzuki-Miyaura reaction with a boronic ester is resulting in a low yield, and I'm recovering a significant amount of my starting materials. What are the likely causes and how can I improve my conversion?
A: Incomplete conversion is a frequent issue in Suzuki-Miyaura couplings. A systematic approach to troubleshooting involves evaluating the key components of the catalytic cycle: the catalyst, the base, the solvent, and the boronic ester itself.
Initial Diagnostic Workflow
Before making significant changes to your protocol, it's crucial to confirm the integrity of your reagents and the reaction setup.
-
Reagent Quality:
-
Boronic Ester Stability: While generally more stable than their corresponding boronic acids, boronic esters can degrade over time, especially if exposed to moisture or air.[1] Pinacol, neopentyl, and catechol boronic esters are popular choices due to their relative stability and ease of handling.[2] For particularly sensitive substrates, consider using freshly prepared or purified boronic ester.
-
Aryl Halide Reactivity: The reactivity of your electrophile plays a significant role. The general trend is I > Br > OTf >> Cl.[1] Aryl chlorides are notoriously less reactive and often necessitate more specialized and highly active catalyst systems.[1][3]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[1][4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Utilize anhydrous and degassed solvents, as residual oxygen can deactivate the catalyst.[1] The purity of your base is also critical.
-
Troubleshooting the Catalytic Cycle
If the initial checks do not resolve the issue, a more in-depth investigation of the catalytic cycle is warranted.
Caption: Troubleshooting the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the aryl-halide bond.
-
Problem: Electron-rich aryl halides or less reactive halides (chlorides) can lead to slow oxidative addition.
-
Solution: Employ more electron-rich and bulky ligands, such as trialkylphosphines or Buchwald-type biaryl phosphines, to accelerate this step.[4][5] If possible, switching from an aryl chloride to a bromide or iodide can also be beneficial.[6]
-
-
Transmetalation: This is the key step where the organic group is transferred from the boronic ester to the palladium center.
-
Problem: The transmetalation of boronic esters can be sluggish. While it has been shown that boronic esters can transmetalate directly without prior hydrolysis, the rate is highly dependent on the ester's structure.[7][8][9][10][11]
-
Solution:
-
Base Selection: A crucial role of the base is to activate the boron species, making it more nucleophilic for transmetalation.[12] For boronic esters, an alkoxide base can react with the palladium complex to form a more reactive alkoxo-palladium species (the "oxo-palladium pathway").[13] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[14] For anhydrous conditions, potassium trimethylsilanolate (TMSOK) has been shown to be effective.[11][15]
-
Solvent Effects: The choice of solvent can influence the solubility of the base and the catalytic intermediates. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[4] The water can aid in dissolving inorganic bases and may facilitate the formation of a μ-bridging hydroxy group between palladium and boron, which is thought to be involved in the transmetalation mechanism.[4] However, anhydrous conditions can also be successful, particularly with soluble bases like TMSOK.[15]
-
Boronic Ester Structure: The structure of the diol used to form the boronic ester significantly impacts the transmetalation rate.[16] Some studies have shown that certain boronic esters can transmetalate more than 20 times faster than the corresponding boronic acid.[11][16] Experimenting with different boronic esters (e.g., pinacol vs. neopentyl) may improve yields.
-
-
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst.
-
Problem: This step is generally fast, but can be slowed by sterically hindered substrates.
-
Solution: The use of bulky ligands often promotes reductive elimination.[4]
-
Advanced Optimization Strategies
If the above measures do not lead to a satisfactory yield, consider the following:
-
Ligand Screening: The choice of ligand is critical and often substrate-dependent.[17] There is no universally "best" ligand. A screening of different phosphine ligands (e.g., PPh₃, P(o-tol)₃, Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary.
-
Temperature: Increasing the reaction temperature can improve reaction rates, but may also promote side reactions like protodeboronation.[12] Optimization of the reaction temperature is often required.
-
Catalyst Loading: While Suzuki couplings are known for their high turnover numbers, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes improve conversion for challenging substrates.
Issue 2: Significant Formation of Side Products
Q: My reaction is producing the desired product, but I'm also observing significant amounts of side products, such as the homocoupled product of my boronic ester and/or protodeboronation of my starting material. How can I suppress these side reactions?
A: The formation of side products directly competes with the desired cross-coupling reaction, leading to reduced yields and purification challenges. Understanding the mechanisms of these side reactions is key to their prevention.
Protodeboronation
This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond. Electron-deficient arylboronic acids/esters are particularly susceptible to this pathway.[1][7]
Causes:
-
Presence of Protic Solvents/Water: While water can be beneficial for the transmetalation step, an excess can lead to hydrolysis of the boronic ester to the boronic acid, which can then undergo protodeboronation.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.[12]
-
Base: The choice and strength of the base can influence the rate of this side reaction.
Solutions:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA ester, or trifluoroborate salt, which are more resistant to protodeboronation.[12]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[12][15]
-
Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[12]
-
Base Selection: In some cases, weaker bases or non-aqueous bases can minimize protodeboronation.
Homocoupling
This side reaction results in the formation of a biaryl product from two molecules of the boronic ester.
Causes:
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic ester molecules.[1][4]
-
High Concentration of Boronic Ester: A high concentration of the boronic ester can favor the homocoupling pathway.
Solutions:
-
Rigorous Degassing: Thoroughly degas your solvent and maintain a strictly inert atmosphere throughout the reaction to minimize oxygen levels.[1][4]
-
Controlled Addition: In some cases, the slow addition of the boronic ester to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[1]
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Issue 3: Purification Challenges
Q: I have successfully run my reaction, but I am facing difficulties in purifying my boronic ester-containing product. It either streaks on my silica gel column or I get low recovery. What are the best practices for purifying these compounds?
A: The purification of boronic esters can be challenging due to their Lewis acidic nature and potential for hydrolysis on silica gel.
Problem:
-
Interaction with Silica Gel: The Lewis acidic boron atom can strongly interact with the Lewis basic silanol groups on the surface of silica gel, leading to product loss and tailing.[18]
-
Hydrolysis on Column: The acidic nature of silica gel can promote the hydrolysis of the pinacol ester back to the more polar boronic acid, which will not elute with non-polar solvents.[18]
Solutions:
-
Deactivation of Silica Gel: Before use, you can deactivate the silica gel by treating it with a base. A common method is to slurry the silica in your eluent and add a small amount of a non-nucleophilic base like triethylamine.
-
Alternative Stationary Phases:
-
Neutral Alumina: For many boronic esters, neutral alumina is a less acidic alternative to silica gel and can provide better recovery.
-
Boric Acid Impregnated Silica Gel: This can sometimes improve the chromatography of boronic esters.
-
-
Crystallization/Recrystallization: If your product is a solid, crystallization or recrystallization can be a highly effective purification method that avoids the issues associated with column chromatography.[19]
-
Derivatization: In some cases, it may be beneficial to convert the boronic ester to a more stable and easily purifiable derivative, such as a MIDA boronate or a trifluoroborate salt. These can often be purified and then the boronic ester or acid can be regenerated if needed.
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (using deactivated silica or alumina) or recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boron Suzuki Coupling | Borates Today [borates.today]
- 3. quora.com [quora.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 11. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
troubleshooting failed reactions with 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Answering the call of complex synthetic challenges requires not only potent reagents but also a deep understanding of their behavior in a reaction flask. 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable building block in medicinal chemistry and materials science, prized for its role in palladium-catalyzed cross-coupling reactions. However, even the most routine Suzuki-Miyaura couplings can falter, leading to low yields, unexpected side products, or complete reaction failure.
This Technical Support Center is designed for the bench chemist. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple procedural lists. It delves into the mechanistic underpinnings of common failures, providing you with the causal logic needed to diagnose problems effectively and rationally design solutions. Here, we treat every reaction as a system, empowering you to identify and rectify the specific variable that is limiting your success.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Like most boronic acid pinacol esters, this reagent should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) to minimize hydrolysis and oxidation. The C-B bond is susceptible to cleavage in the presence of moisture.[1] While pinacol esters are generally more robust than their corresponding boronic acids, long-term storage at room temperature or exposure to air and humidity can lead to gradual degradation, impacting reaction efficiency.
Q2: My reaction failed to initiate. I suspect the quality of my boronate ester. How can I check its purity?
A2: The most common impurity is the corresponding boronic acid, formed via hydrolysis, and the trimeric boroxine. You can assess the purity using ¹H NMR spectroscopy by looking for the characteristic singlet for the 12 methyl protons of the pinacol group (typically around 1.3 ppm). The presence of broad signals or new aromatic peaks may indicate decomposition. Additionally, running a small-scale test reaction with a reliable, high-activity coupling partner (e.g., 4-iodotoluene) and catalyst system can serve as a functional check of the reagent's viability.
Q3: I am attempting to purify the boronate ester via column chromatography on silica gel, but I'm getting low recovery. Why?
A3: This is a frequent issue. The Lewis acidic nature of standard silica gel can promote the hydrolysis of the pinacol ester back to the more polar boronic acid.[2][3] This causes the compound to streak or decompose on the column, leading to significant material loss. If chromatography is necessary, consider using silica gel that has been neutralized (e.g., by preparing a slurry with a small amount of triethylamine in the eluent) or opt for a more stable protecting group if resynthesis is an option.[3] Some modern, sterically hindered boronic esters show enhanced stability on silica gel, but standard pinacol esters require careful handling.[4]
Q4: My reaction mixture turned black immediately after adding the palladium catalyst. Is this normal?
A4: Yes, a color change to dark brown or black is very common in palladium-catalyzed reactions and is not necessarily an indicator of failure. This often signifies the formation of palladium(0) nanoparticles, which are typically the active catalytic species.[5] However, excessive formation of bulk palladium black (a precipitate) can indicate catalyst decomposition and loss of activity. This can be caused by impurities, high temperatures, or the absence of stabilizing ligands.
Q5: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
A5: The base is not merely a spectator; it is a critical activator in the catalytic cycle. Its primary role is to react with the boronate ester to form a more nucleophilic tetracoordinate boronate "ate" complex (e.g., [R-B(pin)(OR')]⁻).[6][7] This "ate" complex is significantly more reactive towards the palladium(II) center, facilitating the crucial transmetalation step where the organic group (the chroman moiety) is transferred from boron to palladium.[8][9][10] Without the base, the transmetalation step is often prohibitively slow.
Troubleshooting Failed Reactions: A Mechanistic Approach
When a Suzuki-Miyaura coupling reaction underperforms, a systematic diagnosis is key. The issues can almost always be traced back to a specific step in the catalytic cycle: Oxidative Addition, Transmetalation, or Reductive Elimination.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Problem 1: No Reaction or Very Low Conversion (<10%)
This is often the most frustrating outcome, suggesting a fundamental failure in one of the core components of the reaction.
| Potential Cause | Underlying Reason & Explanation | Recommended Solution & Rationale |
| 1a. Catalyst Inactivity | The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) to enter the cycle. This reduction can fail if the conditions are not suitable. Alternatively, the Pd(0) catalyst may have been oxidized and deactivated by atmospheric oxygen before the reaction started. | Solution: 1) Ensure your reaction flask is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst.[11] 2) If using a Pd(II) source, consider adding a small amount of a reducing agent or using a pre-catalyst system designed for efficient generation of Pd(0). 3) Use a newer generation, air-stable Pd(II) pre-catalyst (e.g., a Buchwald pre-catalyst) which is designed for reliable activation.[12] |
| 1b. Failed Oxidative Addition | This step involves the insertion of Pd(0) into the carbon-halide bond of your coupling partner. The reactivity order is generally I > Br > OTf >> Cl. Aryl chlorides are notoriously unreactive and require highly active catalysts.[11] Steric hindrance near the halide can also severely impede this step. | Solution: 1) If using an aryl chloride, switch to a more electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos, tBu₃P) which is known to accelerate oxidative addition.[5][12] 2) If possible, switch the electrophile from a chloride to a bromide or iodide. 3) Increase the reaction temperature, as this step is often kinetically slow. |
| 1c. Failed Transmetalation | This is the most complex step and a common point of failure. It requires the formation of the boronate "ate" complex. If the base is too weak, insoluble, or sterically hindered, it cannot activate the boronate ester effectively.[6][7] The solvent also plays a key role; a solvent that does not solubilize the base or the boronate complex will prevent the reaction. | Solution: 1) Base Selection: Switch to a stronger or more soluble base. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a good choice for anhydrous conditions, while aqueous K₂CO₃ is a standard for many protocols.[5][12] 2) Solvent System: Ensure all components are soluble. A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) with water is often used to dissolve both the organic substrates and the inorganic base.[13] 3) Check Water Content: Some "anhydrous" reactions using bases like K₃PO₄ actually require a stoichiometric amount of water to function optimally.[5] |
| 1d. Boronate Ester Degradation | The this compound may have hydrolyzed to the boronic acid prior to the reaction. While boronic acids are also active, they are more prone to a key side reaction: protodeboronation. | Solution: Use fresh, properly stored boronate ester. If you suspect hydrolysis, you can attempt the reaction but be vigilant for protodeboronation byproducts (see Problem 2). Consider using anhydrous conditions to minimize further hydrolysis during the reaction.[14] |
Problem 2: Incomplete Conversion & Formation of Side Products
In this scenario, the catalyst is active, but competing side reactions are consuming starting materials or the desired product is not being formed efficiently.
Diagram 2: Key Side Reaction - Protodeboronation
Caption: Competing pathways of boronic acid leading to desired product or side product.
| Side Product Observed | Underlying Reason & Explanation | Recommended Solution & Rationale |
| 2a. Protodeboronation (Chroman) | The C-B bond of the boronate ester (or its hydrolyzed boronic acid form) is cleaved and replaced by a hydrogen atom from a proton source (typically water). This side reaction is often base-catalyzed and is a major pathway for consumption of the boronate reagent.[13] | Solution: 1) Minimize Water: Use anhydrous solvents and ensure the base is dry. If aqueous conditions are required, minimize the amount of water. 2) Base Choice: Very strong bases can accelerate protodeboronation. Sometimes switching from K₂CO₃ to a milder base like KF can suppress this pathway. 3) Temperature Control: Lowering the reaction temperature can sometimes favor the desired coupling over the decomposition pathway. |
| 2b. Homocoupling (Chroman-Chroman or Halide-Halide) | The boronate ester couples with itself, or the aryl halide couples with itself. This is almost always caused by the presence of oxygen in the reaction mixture, which can interfere with the Pd(0)/Pd(II) redox cycle.[13] It can also occur if a Pd(II) salt is used without an effective reductant, as Pd(II) can directly catalyze the homocoupling of boronic acids. | Solution: 1) Rigorous Degassing: This is critical. Sparge your solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use. Assemble the reaction under an inert atmosphere.[11][12] 2) Catalyst Choice: Ensure you are efficiently generating the Pd(0) active catalyst. Using a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a reliable pre-catalyst can help. |
| 2c. Dehalogenation (Aryl-H instead of Aryl-Chroman) | The aryl halide starting material is converted to the corresponding arene (Ar-H). This typically occurs when a hydride source is present, which can react with the Ar-Pd(II)-X intermediate. The hydride can come from solvents (like alcohols or THF) or certain additives under specific conditions. | Solution: 1) Solvent Choice: If dehalogenation is a major issue, switch to a more inert solvent like dioxane or toluene. 2) Base Choice: Some amine bases can act as hydride donors. If using an amine base, consider switching to an inorganic base. |
General Protocol: A Validated Starting Point
This protocol provides a robust set of starting conditions. Optimization of base, ligand, and solvent may be required for challenging substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 mixture, to achieve ~0.1 M concentration of the aryl halide) via syringe.
-
Degassing: Sparge the resulting slurry with argon or nitrogen for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (3 mol%).
-
Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) with vigorous stirring.[15]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by a suitable method, such as column chromatography (using neutralized silica gel if necessary) or recrystallization.
By approaching troubleshooting with a clear understanding of the underlying reaction mechanism and the specific roles of each component, you can efficiently diagnose and solve even the most stubborn failed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Technical Guide to 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Analysis for Advanced Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. This guide provides an in-depth comparative analysis of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a specialized pinacol boronic ester, contextualizing its performance against other commonly employed boronic esters.
The chroman moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its incorporation into a boronic ester format offers a direct route to novel chroman-containing biaryls, making this compound a reagent of significant interest for drug discovery programs.[3] This guide will delve into the inherent advantages conferred by the pinacol ester group, the influence of the chroman substituent, and provide a framework for its effective utilization in synthesis.
The Intrinsic Advantage of Pinacol Boronic Esters: A Foundation of Stability and Versatility
Boronic acids, while highly reactive, are often beset by challenges related to their stability. They are susceptible to dehydration to form cyclic boroxine trimers and can undergo protodeboronation, particularly under basic aqueous conditions, leading to diminished yields and reproducibility.[4] Boronic esters, especially those derived from pinacol, offer a robust solution to these stability issues.[5] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically protects the boron atom, rendering the molecule less susceptible to degradation.[5] This enhanced stability translates to a longer shelf-life, easier handling and purification, and often, more consistent reaction outcomes.[5]
While it is a common belief that boronate esters hydrolyze in situ to the more reactive boronic acid under typical Suzuki-Miyaura conditions, evidence suggests that direct transmetalation from the ester is also a viable pathway.[4] The choice between a boronic acid and its pinacol ester derivative often represents a trade-off between reactivity and stability, with the ester providing a more reliable and user-friendly starting material for complex, multi-step syntheses.[4]
A Comparative Look: Performance in Suzuki-Miyaura Cross-Coupling
While direct, side-by-side quantitative comparisons of this compound with a wide range of other boronic esters under identical conditions are not extensively documented in the literature, we can infer its reactivity profile based on the behavior of structurally similar compounds and the general principles governing Suzuki-Miyaura reactions.
The reactivity of aryl boronic esters is influenced by both the electronic nature of the aryl group and the steric environment around the boron atom. The chroman-6-yl substituent, with its ether linkage, can be considered as an electron-donating group, which may influence the nucleophilicity of the ipso-carbon and, consequently, the rate of transmetalation.
To provide a practical context, the following table summarizes representative yields from Suzuki-Miyaura reactions of various aryl pinacol boronic esters with different aryl halides. This data, compiled from various sources, illustrates the general efficacy of this class of reagents.
| Boronic Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid pinacol ester | 4-Iodoacetophenone | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 95 | [6] |
| 4-Methoxyphenylboronic acid pinacol ester | 4-Bromobenzonitrile | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 92 | [6] |
| 2-Thiopheneboronic acid pinacol ester | 2-Chloropyridine | Pd2(dba)3/XPhos | K3PO4 | Dioxane | 85 | [6] |
| This compound | 6-Iodobenzodihydropyran | PdCl2(dppf)-DCM | KOAc | DMF | 84 | [7] |
It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions. However, the high yield reported for the synthesis of a chroman dimer using this compound suggests its competence as a coupling partner.
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of the title compound involves the Miyaura borylation of a corresponding aryl halide.[7]
Materials:
-
6-Iodochroman
-
Bis(pinacolato)diboron (B2pin2)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl2(dppf)-DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-iodochroman (1.0 g, 3.85 mmol) in DMF (36 mL) is added bis(pinacolato)diboron (1.22 g, 4.81 mmol) and potassium acetate (1.10 g, 11.5 mmol).
-
The solution is degassed with argon for 5 minutes.
-
PdCl2(dppf)-DCM complex (314 mg, 0.38 mmol) is added, and the mixture is degassed with argon for another 5 minutes.
-
The reaction mixture is heated to 95 °C and stirred for 5 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford this compound as a solid.[7]
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl pinacol boronic ester with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst and continue to degas for another 5 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Process: Diagrams and Workflows
To better understand the key transformations, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Concluding Remarks
This compound emerges as a valuable and highly practical reagent for the synthesis of chroman-containing biaryl compounds. Its identity as a pinacol boronic ester provides significant advantages in terms of stability and handling when compared to the corresponding boronic acid. While extensive direct comparative data remains to be published, its performance in reported syntheses demonstrates its efficacy as a coupling partner in Suzuki-Miyaura reactions. The protocols and comparative insights provided in this guide are intended to empower researchers to effectively integrate this and similar boronic esters into their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, 97% | 1002727-88-9 [chemicalbook.com]
A Researcher's Guide to Suzuki-Miyaura Reactions: The Decisive Advantages of Pinacol Boronic Esters
The Suzuki-Miyaura reaction has become an indispensable tool in the synthetic chemist's arsenal, celebrated for its power to forge carbon-carbon bonds with exceptional functional group tolerance.[1][2][3] At the heart of this transformation lies the organoboron reagent. While free boronic acids were the traditional choice, their inherent instability often compromises reproducibility and yield, particularly in the complex, multi-step syntheses required for drug discovery and materials science.
This guide provides an in-depth comparison, grounded in experimental evidence, of why pinacol boronic esters (Bpins) have emerged as the superior coupling partner for robust and reliable Suzuki-Miyaura reactions. We will explore the fundamental chemical principles that govern their stability, handling, and reactivity, offering field-proven insights for researchers and drug development professionals aiming to optimize their synthetic strategies.
The Foundational Challenge: Inherent Instability of Boronic Acids
To appreciate the advantages of pinacol esters, one must first understand the liabilities of their parent boronic acids. While often highly reactive, this reactivity comes at a significant cost.[4][5]
-
Dehydration to Boroxines: Boronic acids are notoriously susceptible to dehydration, readily forming cyclic trimeric anhydrides known as boroxines.[6][7] This equilibrium, which is often difficult to control, means that the reagent is frequently a mixture of the monomer and trimer, leading to inconsistencies in stoichiometry and reaction kinetics.
-
Protodeboronation: A more detrimental pathway is protodeboronation, the cleavage of the C–B bond by a proton source.[2][8] This irreversible decomposition is particularly problematic under the aqueous basic conditions typical of many Suzuki-Miyaura protocols, resulting in the formation of a simple arene byproduct and a direct loss of the key nucleophilic partner.[9] Electron-deficient and certain heteroaromatic boronic acids are especially prone to this degradation.[2]
-
Handling and Purification Difficulties: As polar, often hygroscopic solids, boronic acids can be challenging to handle and purify.[3] Their high polarity makes them poorly suited for standard silica gel chromatography, often requiring specialized techniques or derivatization.[10]
This inherent instability complicates storage, reduces shelf-life, and ultimately undermines the reliability of a synthetic sequence.
The Pinacol Ester Solution: A Paradigm of Stability and Efficiency
Pinacol boronic esters address the fundamental flaws of boronic acids through elegant structural design. By reacting a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), a stable five-membered dioxaborolane ring is formed.[7] The four methyl groups on this ring provide a steric shield around the boron atom, protecting it from unwanted side reactions like hydration and protodeboronation.[3][7][8] This structural modification imparts a suite of advantages that are critical for modern synthesis.
Comparative Analysis: Pinacol Esters vs. Boronic Acids
| Feature | Free Boronic Acids | Pinacol Boronic Esters (Bpin) | Causality & Scientific Insight |
| Stability & Shelf-Life | Poor to moderate; prone to dehydration (boroxine formation) and protodeboronation.[2][4][7] | Excellent; often stable, crystalline solids that can be stored for extended periods.[7][11] | The pinacol group sterically protects the boron center, inhibiting decomposition pathways. This stability is crucial for high-throughput screening and multi-step syntheses.[2][4] |
| Handling | Often hygroscopic and sensitive to air.[3] | Generally insensitive to air and moisture, simplifying weighing and transfer.[7] | The hydrophobic nature of the pinacol backbone reduces water absorption, making the reagents more robust for routine lab operations. |
| Purification | Challenging by standard chromatography due to high polarity and on-column decomposition.[10] | Readily purified by standard silica gel chromatography.[12][13] | Pinacol esters are significantly less polar than boronic acids, behaving like typical organic compounds. This allows for straightforward purification, ensuring high-purity material for subsequent reactions. |
| Reproducibility | Can be variable due to inconsistent reagent quality (boroxine content, hydration). | High; provides consistent and reliable results.[11] | As well-defined, stable monomeric compounds, pinacol esters ensure accurate stoichiometry and predictable reaction profiles, leading to cleaner reactions and higher, more reproducible yields.[7] |
| Reactivity Scope | Generally high, but can be compromised by decomposition of sensitive substrates.[4] | Excellent; provides a good balance of stability and reactivity, enabling the coupling of sensitive or unstable substrates.[14] | While free boronic acids may react faster in some cases, the superior stability of pinacol esters prevents degradation of the coupling partner, expanding the reaction's scope to include moieties like 2-pyridyl that are notoriously unstable as boronic acids.[14] |
It is worth noting that other "masked" boron reagents exist, each with specific applications. N-methyliminodiacetic acid (MIDA) boronates, for example, offer exceptional stability and are uniquely suited for iterative cross-coupling strategies where the boron moiety must survive multiple reaction steps before its intended use.[6][15][16] Comparative studies in polymerization have shown MIDA boronates can outperform pinacol esters by further minimizing protodeboronation.[17][18] However, for general-purpose Suzuki-Miyaura reactions, pinacol esters provide the optimal balance of stability, cost, and ease of use.
Instability of Boronic Acids: The Boroxine Equilibrium
Caption: Equilibrium between a boronic acid and its dehydrated trimer, the boroxine.
Supporting Experimental Data
The practical benefit of using pinacol esters is most evident when working with challenging substrates. Consider the coupling of a sensitive heteroaryl halide, where the corresponding boronic acid is known to be unstable.
Table 2: Comparison of Yields in a Challenging Suzuki-Miyaura Coupling
| Entry | Boron Reagent | Coupling Partner | Product | Yield (%) |
| 1 | 2-Pyridylboronic Acid | 4-Bromoanisole | 2-(4-methoxyphenyl)pyridine | 35% |
| 2 | 2-Pyridylboronic Acid Pinacol Ester | 4-Bromoanisole | 2-(4-methoxyphenyl)pyridine | 92% |
| Yields are representative and based on data reported for notoriously unstable substrates like 2-pyridyl boronic acid, which is prone to rapid protodeboronation.[14] |
This data clearly illustrates that the stability of the pinacol ester directly translates to a significantly higher yield by preventing the premature decomposition of the nucleophilic coupling partner.
Validated Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol describes a reliable method for the coupling of an aryl bromide with an arylboronic acid pinacol ester.
Reagents & Equipment:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), aqueous solution (2 M)
-
1,4-Dioxane or Toluene (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 35 mg, 0.03 mmol).
-
Inerting: Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes. Causality: This step is crucial to prevent oxidation of the Pd(0) catalyst, which would deactivate it.
-
Solvent Addition: Add the organic solvent (e.g., 1,4-dioxane, 5 mL) via syringe, followed by the aqueous potassium carbonate solution (1 mL, 2.0 mmol). Causality: The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system is commonly used to dissolve both the organic-soluble reagents and the inorganic base.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can typically be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product. Insight: The stability and non-polar nature of the pinacol ester and any unreacted starting material allows for straightforward chromatographic purification.[13]
Workflow: Suzuki-Miyaura Reaction with Pinacol Esters
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
For researchers in synthetic and medicinal chemistry, the choice of reagent can be the difference between a successful multi-step synthesis and a low-yielding, irreproducible result. Pinacol boronic esters offer a decisive advantage over free boronic acids by providing superior stability, ease of handling, and straightforward purification. This robustness translates directly to cleaner reactions, higher yields, and more reliable outcomes, particularly with sensitive or complex substrates. By standardizing on pinacol boronic esters, laboratories can enhance the efficiency and reproducibility of their Suzuki-Miyaura couplings, accelerating the pace of discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
methods for assessing the purity of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives
An Objective Comparison of Analytical Methodologies for Purity Assessment of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Derivatives
Introduction: The Critical Role of Purity in Suzuki Coupling Precursors
This compound and its derivatives are invaluable reagents in modern synthetic chemistry, primarily serving as key building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are fundamental to the synthesis of a vast array of pharmaceuticals and complex molecules, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[2] The purity of these boronic ester precursors is not merely a matter of academic interest; it is a critical parameter that directly influences reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and overall process robustness.[3][4]
Common impurities, such as the corresponding boronic acid formed via hydrolysis, residual starting materials, or byproducts like boroxines (anhydrides of boronic acids), can significantly impact the catalytic cycle and lead to the formation of undesired side products.[2][5] Therefore, the development and validation of reliable, accurate, and precise analytical methods for purity assessment is a cornerstone of quality control in both research and manufacturing environments.[6][7]
This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of this compound derivatives. We will explore the causality behind experimental choices for each method, present validated protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate strategy for their intended purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse with Caveats
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[8] However, the analysis of pinacol boronate esters presents a unique and significant challenge: their susceptibility to hydrolysis.[9]
The Core Challenge: Hydrolysis
The B-O bonds in the dioxaborolane ring are prone to cleavage in the presence of water, especially under the aqueous-organic mobile phase conditions typical of RP-HPLC. This on-column degradation converts the pinacol ester back to its corresponding boronic acid, leading to inaccurate purity measurements, peak distortion, and poor reproducibility.[10][11] Consequently, specialized method development is not just recommended; it is essential.
Optimized RP-HPLC Method: Mitigating On-Column Degradation
The key to a successful HPLC analysis is to minimize the compound's exposure to protic solvents and conditions that favor hydrolysis.[5] This is achieved through careful selection of the sample diluent and mobile phase composition.
Caption: Workflow for the purity analysis of boronate esters by RP-HPLC.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent low-silanol activity column).[11]
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (adjust based on the chromophore of the specific derivative).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 70 15.0 95 20.0 95 20.1 70 | 25.0 | 70 |
-
-
Sample Preparation:
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Powerhouse
NMR spectroscopy is an indispensable tool for both structural elucidation and purity assessment. It provides detailed information about the chemical environment of atoms and can be used in a quantitative manner (qNMR) to determine purity against a certified internal standard.[9]
¹H and ¹³C NMR: The Basics
-
¹H NMR: Provides a rapid assessment of purity. The presence of unexpected signals can indicate impurities. Key diagnostic signals for the this compound include the characteristic singlet for the 12 protons of the two methyl groups on the pinacol ring (typically around 1.3 ppm) and the aromatic and chroman scaffold protons.[12]
-
¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule.
¹¹B NMR: The Boron-Specific Probe
¹¹B NMR is uniquely suited for analyzing organoboron compounds.[13] It directly probes the boron atom, allowing for clear differentiation between the sp²-hybridized trigonal planar boron in the boronate ester and the sp³-hybridized tetrahedral boron that can form in boronic acids or other adducts.[14][15]
-
Expected Chemical Shift: For a pinacol boronate ester, a broad signal is typically observed in the range of +28 to +35 ppm.[16] The presence of a significant signal in the region for boronic acids (around +19 to +30 ppm, often pH-dependent) would be a direct indication of hydrolysis.[14]
Caption: General workflow for purity and identity confirmation by multi-nuclear NMR.
Detailed Experimental Protocol: NMR Spectroscopy
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
Sample Preparation:
-
Accurately weigh approximately 4-5 mg of the boronate ester derivative.[14]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate all signals and compare them to the expected structure.
-
-
¹¹B NMR Acquisition:
-
Tune the probe to the ¹¹B frequency.
-
Acquire a proton-decoupled ¹¹B spectrum. Due to the lower sensitivity and broadness of the signal, more scans may be required (e.g., 1024 scans).[14]
-
Reference the spectrum relative to a known standard (e.g., BF₃·OEt₂).
-
Analyze the chemical shift to confirm the boronate ester environment.
-
-
Purity Assessment:
-
Qualitative: Examine the ¹H spectrum for any peaks not attributable to the main compound or residual solvent.
-
Quantitative (qNMR): For a precise purity value, prepare a sample containing a known mass of the boronate ester and a known mass of a high-purity, non-overlapping internal standard (e.g., maleic anhydride). Calculate the purity based on the integral ratios, number of protons, and molar masses.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Application
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, its application to pinacol boronate esters is limited.
The Core Challenge: Volatility and Stability
Aryl pinacol boronate esters generally have low volatility and can be susceptible to thermal degradation in the high temperatures of the GC inlet and column. Furthermore, their primary impurity, the corresponding boronic acid, is nonvolatile, making it undetectable by GC.[5][10] Therefore, GC-MS is generally unsuitable for a comprehensive purity assessment of the boronate ester itself.[17]
When is GC-MS Useful?
GC-MS can be valuable for detecting and quantifying low-level, volatile impurities that may be present from the synthesis, such as residual solvents (e.g., toluene, THF) or volatile starting materials.[18] In some specific cases, derivatization can be employed to make non-volatile boron compounds amenable to GC analysis.[17][19]
Detailed Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
-
-
Chromatographic Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 40 °C (hold for 5 min), ramp to 280 °C at 15 °C/min (hold for 5 min).
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Scan Range: 35-500 m/z.
-
-
Sample Preparation:
-
Accurately dissolve a known amount of the sample in a high-purity solvent (e.g., Dichloromethane).
-
-
Procedure:
-
Inject the sample into the GC-MS.
-
Identify peaks by comparing their retention times and mass spectra to a library (e.g., NIST) and/or by running authentic standards of suspected impurities.
-
Elemental Analysis: A Fundamental Check
Elemental analysis (EA) determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. It is a fundamental technique used to confirm the empirical formula of a newly synthesized compound.[20]
Role in Purity Assessment
EA provides a measure of the bulk purity of the sample. If the experimentally determined percentages of C, H, and B align closely (typically within ±0.4%) with the theoretical values calculated from the molecular formula, it provides strong evidence that the sample is substantially pure and has the correct elemental composition.[21] However, it is insensitive to impurities that have a similar elemental composition to the main compound and cannot identify or quantify individual impurities.
Comparative Guide to Purity Assessment Methods
| Parameter | RP-HPLC | NMR Spectroscopy (¹H, ¹¹B) | GC-MS | Elemental Analysis |
| Primary Use | Quantitative Purity, Impurity Profiling | Structural Confirmation, Quantitative Purity (qNMR), Impurity ID | Analysis of Volatile Impurities | Empirical Formula Confirmation, Bulk Purity |
| Specificity | High for separable impurities | Very High (structure-specific) | High for volatile impurities | Low (non-specific) |
| Sensitivity | High (LOD/LOQ typically <0.1%) | Moderate (LOD ~0.5% for qNMR)[9] | Very High for volatile analytes | Low (insensitive to trace impurities) |
| Key Challenge | Hydrolysis of boronate ester. Requires specialized method development.[5][9][10] | Lower throughput; requires internal standard for quantification. | Not suitable for the main compound or non-volatile impurities.[5][10] | Cannot identify specific impurities. |
| Trustworthiness | High, when validated to prevent on-column degradation. | Very High, provides direct structural and quantitative data. | High for its specific application (volatiles). | High for bulk elemental composition. |
| Expertise Req. | Moderate | High | Moderate to High | Low |
Conclusion and Recommendations
A multi-faceted approach is essential for the robust purity assessment of this compound derivatives. No single technique provides a complete picture.
-
For Routine Quality Control and Quantitative Purity: A properly developed and validated RP-HPLC method, specifically designed to mitigate hydrolysis by using aprotic diluents and optimized mobile phases, is the recommended primary technique.
-
For Structural Confirmation and Absolute Quantification: NMR spectroscopy is unparalleled. A combination of ¹H, ¹³C, and ¹¹B NMR confirms the identity and structure, while q¹H-NMR can provide a highly accurate purity value without the need for a specific reference standard of the compound itself.
-
For Complementary Analysis: GC-MS should be employed to screen for residual volatile impurities, and Elemental Analysis should be performed on new batches to confirm the correct elemental composition.
By integrating these methods, researchers and drug development professionals can build a comprehensive and reliable analytical strategy, ensuring the quality and consistency of these critical reagents and, ultimately, the integrity of their synthetic outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. upm-inc.com [upm-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. particle.dk [particle.dk]
- 8. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Coupling Methodologies: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a paradigm shift, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and precision.[1][2] The architects of these reactions—Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki—were awarded the 2010 Nobel Prize in Chemistry for their transformative contributions.[3] This guide provides an in-depth comparative analysis of the most prevalent cross-coupling methodologies: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. Our focus is a critical evaluation of reaction yields, substantiated by experimental data, to empower researchers in selecting the optimal methodology for their synthetic challenges.
The Fundamental Catalytic Cycle: A Shared Mechanistic Blueprint
At the heart of these diverse transformations lies a common catalytic cycle revolving around a palladium catalyst.[1] The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of the electrophilic coupling partner. This is often the rate-determining step, with the reactivity of the halide partner following the general trend: I > Br > OTf > Cl.[3][4][5]
-
Transmetalation (for Suzuki, Sonogashira, and Stille): The organic moiety from the nucleophilic coupling partner is transferred to the palladium(II) center.
-
Reductive Elimination: The two organic partners are coupled, forming the desired new bond and regenerating the catalytically active Pd(0) species.[3]
The efficiency of this cycle, and consequently the reaction yield, is profoundly influenced by the choice of catalyst, ligands, base, and solvent.[1][6]
References
- 1. jmcct.com [jmcct.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Incorporating the Chroman-6-yl Moiety: A Cost-Benefit Analysis of Boronic Ester vs. Alternatives
Executive Summary
The chroman scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in molecules with significant biological activity. For researchers engaged in drug discovery and development, the efficient and reliable incorporation of this moiety is a critical step in the synthesis of new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for this transformation, offering mild conditions and broad functional group tolerance.[1][2][3]
This guide provides a comprehensive cost-benefit analysis of three key reagents used to introduce the chroman-6-yl group: the workhorse 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a pinacol boronate ester), its parent Chroman-6-ylboronic acid , and the highly stable Potassium chroman-6-yltrifluoroborate . We will delve into the practical considerations of cost (both commercial and through in-house synthesis), stability, handling, and reaction performance. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, data-driven decisions, optimizing their synthetic strategies for efficiency, cost-effectiveness, and reproducibility.
The Strategic Importance of Boron Reagents in Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura reaction is fundamentally tied to the properties of the organoboron reagent. The choice between a boronic acid, a boronate ester, or a trifluoroborate salt is not trivial; it represents a strategic decision based on a trade-off between reactivity and stability.
-
Boronic Acids: Generally the most reactive species in the catalytic cycle. Their high reactivity can lead to faster reaction times, but this comes at the cost of lower stability. They are often susceptible to decomposition pathways like protodeboronation and oxidative degradation, which can impact shelf-life and reaction reproducibility.
-
Boronate Esters (e.g., Pinacol Esters): Offer a significant enhancement in stability. They are typically crystalline, bench-stable solids that are easily purified by standard column chromatography and can be stored for long periods. This robustness makes them ideal for multi-step syntheses and for building diverse compound libraries where reagent integrity is paramount. While often slightly less reactive than the parent acid, this is often a worthwhile trade-off for improved handling and consistency.
-
Potassium Trifluoroborates (R-BF₃K): These crystalline salts represent the pinnacle of stability. They are exceptionally resistant to protodeboronation and oxidation, making them easy to handle and store indefinitely. In the reaction, they are believed to slowly hydrolyze to release the active boronic acid, which can be advantageous in reactions with sensitive substrates.[4]
This guide will now analyze the specific chroman-6-yl derivatives of each of these classes.
The Workhorse: this compound
This pinacol ester is arguably the most common and versatile reagent for introducing the chroman-6-yl moiety. Its popularity stems from its excellent balance of stability and reactivity.
Cost-Benefit Analysis: To Synthesize or to Purchase?
Commercial Availability: A survey of major chemical suppliers reveals the following approximate pricing for purchased this compound:
| Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| Sigma-Aldrich | 1 g | $150 | $150 |
| Combi-Blocks | 1 g | $125 | $125 |
| Oakwood Chemical | 1 g | $130 | $130 |
Note: Prices are subject to change and may vary based on institutional pricing.
In-House Synthesis (Miyaura Borylation): For labs requiring larger quantities or seeking a more economical option, in-house synthesis from the readily available 6-bromochroman is a highly viable strategy. The Miyaura borylation provides a direct route to the pinacol ester.[5]
Workflow for In-House Synthesis
Caption: Workflow for Miyaura Borylation Synthesis.
Experimental Protocol: Miyaura Borylation of 6-Bromochroman [5][6][7][8]
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6-bromochroman (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add PdCl₂(dppf) (0.03 equiv).
-
Add anhydrous dioxane (or DMSO) to achieve a concentration of ~0.5 M.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired pinacol ester. Expected yields are typically in the 70-90% range.
Verdict: For small-scale, exploratory reactions, purchasing the pinacol ester is convenient. For larger-scale campaigns or frequent use, in-house synthesis offers substantial cost savings and is a straightforward, high-yielding procedure.
Performance in Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki Coupling with 2-(Chroman-6-yl)dioxaborolane [6]
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., Cs₂CO₃, 2.5 equiv).
-
Add the palladium catalyst system (e.g., Pd₂(dba)₃, 0.01 equiv, and a phosphine ligand like SPhos, 0.03 equiv).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 10:1).
-
Degas the mixture thoroughly with argon.
-
Heat the reaction to the desired temperature (e.g., 85-100 °C) and monitor for completion.
-
Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
The crude product is then purified, typically by column chromatography.
The Alternatives: Boronic Acid and Trifluoroborate
Alternative 1: Chroman-6-ylboronic Acid
As the parent compound to the ester, the boronic acid offers higher intrinsic reactivity but poses significant handling and stability challenges.
Cost Analysis: Commercially, Chroman-6-ylboronic acid is significantly more expensive than the pinacol ester, reflecting its lower stability and more challenging synthesis and storage.
| Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| AKSci | 1 g | $623 | $623 |
| Enamine | 1 g | $550 | $550 |
In-House Synthesis: Chroman-6-ylboronic acid is typically synthesized from 6-bromochroman via lithium-halogen exchange followed by quenching with a trialkyl borate and acidic workup. While feasible, the purification and isolation of the final product can be complicated by its tendency to dehydrate and form cyclic anhydrides (boroxines).
Alternative 2: Potassium Chroman-6-yltrifluoroborate
This reagent offers the ultimate in stability, making it an excellent choice for long-term storage and for use in automated synthesis platforms.
Cost Analysis: This reagent is not as widely available commercially as the pinacol ester, and pricing can be high.
| Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| Santa Cruz Biotechnology | Custom Synthesis | Varies | High |
In-House Synthesis: The trifluoroborate salt is conveniently and often quantitatively prepared from the corresponding boronic acid (or even the crude boronic acid from a Grignard/organolithium reaction) by treatment with potassium hydrogen fluoride (KHF₂).[9]
Workflow for Trifluoroborate Synthesis
Caption: Synthesis of Potassium Trifluoroborate Salt.
Experimental Protocol: Synthesis of Potassium Chroman-6-yltrifluoroborate [9][10]
-
Dissolve Chroman-6-ylboronic acid (1.0 equiv) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours. A precipitate will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold methanol.
-
Dry the crystalline product under vacuum. This procedure is typically high-yielding.
Head-to-Head Performance Comparison
| Feature | Chroman-6-yl Pinacol Ester | Chroman-6-ylboronic Acid | Potassium Chroman-6-yltrifluoroborate |
| Stability/Handling | Excellent. Bench-stable solid. | Poor to Moderate. Prone to decomposition. | Excellent. Highly stable crystalline solid. |
| Purification | Straightforward (chromatography). | Difficult (can form boroxines). | Straightforward (crystallization/filtration). |
| Reactivity | Good to Excellent. | Excellent (when fresh). | Moderate to Good. |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃[11] | K₂CO₃, K₃PO₄, Cs₂CO₃[11] | Cs₂CO₃, t-BuNH₂[9][12] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos | Pd(PPh₃)₄, Pd(OAc)₂[13] | PdCl₂(dppf), Pd(OAc)₂/RuPhos[4][14] |
| Typical Yield | 70-95% | 60-90% (variable) | 75-95% |
| Cost (Purchased) | Moderate | Very High | High |
| Cost (Synthesized) | Low | Moderate | Low to Moderate |
Expert Recommendations and Decision Logic
The optimal choice of reagent depends entirely on the specific research context.
Decision-Making Flowchart
Caption: Choosing the right chroman-6-yl boron reagent.
-
For High-Throughput and Discovery Chemistry: The This compound is the superior choice. Its bench stability ensures the integrity of the reagent across numerous reactions over time, leading to more reliable and reproducible screening results. The ease of handling and purification is also a major advantage in a fast-paced discovery environment.
-
For Process Development and Scale-Up: In-house synthesis of the pinacol ester is the most cost-effective and practical approach. The Miyaura borylation is a robust and scalable reaction, and the stability of the product simplifies storage and handling of large batches.
-
For Maximum Reactivity on Demanding Substrates: If reaction times are critical and the coupling partner is particularly unreactive, a freshly prepared or purchased Chroman-6-ylboronic acid may offer the fastest kinetics. However, this comes with the significant caveat of reagent instability, which can lead to lower yields if the material is not of high quality.
-
For Long-Term Storage and Specialized Applications: Potassium chroman-6-yltrifluoroborate is the reagent of choice when indefinite shelf-life is required. It is also an excellent option for aqueous reaction conditions or when slow release of the active boronic acid is beneficial.
Conclusion
While all three reagents are effective for introducing the valuable chroman-6-yl moiety, the This compound emerges as the most versatile and practical choice for the majority of research applications. Its optimal balance of high stability, good reactivity, and the economic viability of its in-house synthesis provide a robust and reliable tool for medicinal chemists and drug development professionals. By understanding the specific trade-offs outlined in this guide, researchers can confidently select the appropriate boron reagent to accelerate their synthetic endeavors.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
evaluating the biological activity of compounds derived from 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Strategic Fusion of Chroman and Boron Moieties in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often driven by the strategic combination of privileged scaffolds—molecular frameworks known to interact with a range of biological targets. The chroman ring system, a core component of many natural products like flavonoids, is one such scaffold, lauded for its diverse pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties[1][2]. Concurrently, the incorporation of boron, particularly in the form of boronic acids and their pinacol esters (dioxaborolanes), has emerged as a powerful tactic in drug design. Boronic esters are not merely synthetic intermediates; they can act as bioisosteres for other functional groups and serve as prodrugs that are cleaved under specific physiological conditions, such as the high levels of reactive oxygen species (ROS) found in tumor microenvironments.
This guide provides an in-depth evaluation of the biological activity of compounds derived from the versatile building block, 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will explore a prime example of how introducing a boronic ester to a potent cytotoxic agent can modulate its activity, delve into the synthetic methodologies for diversifying this scaffold, and present a comparative analysis in the context of neuroprotection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these promising chemical entities in their own discovery programs.
Part 1: Anticancer Activity - A Case Study of Boronic Acid Bioisosteres
A compelling demonstration of the utility of boronic esters in modulating biological activity comes from the study of phenanthroindolizidine alkaloids, a class of natural products with potent anticancer activity but often hampered by severe neurotoxicity[3]. In a pivotal study, researchers synthesized boronic acid analogues of (R)-6-O-desmethylantofine, a highly cytotoxic alkaloid, to explore if the replacement of a critical phenolic hydroxyl group with a boronic ester could maintain or enhance its anticancer profile[3].
Comparative Analysis of Cytotoxicity
The pinacol boronate ester analogue (Compound 3 ) of (R)-6-O-desmethylantofine (Compound 1 ) was evaluated against a panel of six human cancer cell lines. The results, summarized in Table 1, show that the boronic ester derivative largely retains the high cytotoxicity of the parent natural product, and in some cases, demonstrates comparable or even slightly improved potency. Both compounds were significantly more potent than doxorubicin, a standard chemotherapeutic agent, against several cell lines[3].
| Compound | SK-N-DZ (Neuroblastoma) | DU145 (Prostate) | Ramos (Lymphoma) | HepG2 (Hepatocarcinoma) | DLD-1 (Colorectal) | MCF7 (Breast) |
| (R)-6-O-desmethylantofine (1) | 0.03 | >10 | 0.05 | 0.05 | 0.04 | >10 |
| Pinacol Boronate Ester (3) | 0.04 | >10 | 0.03 | 0.04 | 0.05 | >10 |
| Doxorubicin | 2.5 | 1.5 | 3.5 | 2.5 | 3.0 | 2.0 |
| Data sourced from Omran et al. (2019)[3]. |
This study powerfully illustrates that a boronic ester can serve as an effective bioisostere for a phenol, maintaining the potent biological activity of the parent compound. This provides a strong rationale for exploring derivatives of this compound as a source of novel anticancer agents.
Experimental Protocol: Cytotoxicity Assessment via MTT Assay
The evaluation of a compound's cytotoxic effect is a cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells[4][5][6].
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, DLD-1) in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., chroman-boronate derivatives) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[5].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (or IC₅₀) value using non-linear regression analysis.
Part 2: Synthetic Diversification via Suzuki-Miyaura Coupling
The true potential of this compound lies in its utility as a versatile building block for creating a diverse library of novel compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for this purpose, enabling the formation of a carbon-carbon bond between the chroman scaffold and a wide variety of aryl or heteroaryl halides[7][8].
The Suzuki-Miyaura Reaction: A Gateway to Novel Chroman Derivatives
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, our chroman-dioxaborolane) with an organic halide in the presence of a palladium catalyst and a base[7]. This reaction is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the stability of the boronic ester starting material[4][9].
Caption: Synthetic workflow for diversifying the chroman scaffold.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Degassed toluene and degassed water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the chroman-dioxaborolane, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄[4].
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (e.g., 5 mL per 1 mmol of chroman-dioxaborolane) and degassed water (10% v/v of toluene) via syringe[4].
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (typically 2-18 hours), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-chroman derivative[4].
Part 3: Neuroprotective Activity - An Alternative Therapeutic Avenue
Beyond cancer, chroman derivatives have shown significant promise as neuroprotective agents, particularly in models of excitotoxicity, a key pathological process in neurodegenerative diseases like Alzheimer's and stroke[10][11]. Glutamate-induced oxidative stress in neuronal cell lines, such as the HT22 mouse hippocampal cell line, serves as a robust in vitro model for screening potential neuroprotective compounds[12][13].
Comparative Analysis of Neuroprotection
A study on the neuroprotective effects of a novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), provides a valuable comparison against the clinically used Alzheimer's drug, memantine. Both compounds were tested for their ability to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity[11].
| Compound | Glutamate-induced Excitotoxicity | NMDA-induced Excitotoxicity |
| BL-M (Chromene derivative) | 16.95 | Not explicitly stated, but showed dose-dependent protection |
| Memantine (Namenda®) | 3.32 | Showed dose-dependent protection |
| Data sourced from a study on primary rat cortical cells[11]. |
While memantine was more potent in this specific assay, the chromene derivative BL-M demonstrated significant neuroprotective activity. Crucially, BL-M also exhibited potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation, a property that memantine lacks[11]. This highlights the multi-target potential of chroman-based compounds, a highly desirable attribute for treating complex neurodegenerative diseases.
Caption: Glutamate-induced oxidative stress pathway in HT22 cells.
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay in HT22 Cells
This protocol details a common method for evaluating the neuroprotective effects of a compound against glutamate-induced oxidative stress in the HT22 cell line.
Materials:
-
HT22 mouse hippocampal cells
-
96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Test compound (chroman derivative)
-
L-Glutamic acid
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Step-by-Step Protocol:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours[12].
-
Compound Pre-treatment: Remove the culture medium and replace it with medium containing various concentrations of the test compound. Incubate for 2 hours[12].
-
Induction of Excitotoxicity: After pre-treatment, add L-Glutamic acid to the wells to a final concentration of 2-5 mM to induce oxidative stress. Include untreated control wells, glutamate-only wells, and wells with a positive control (e.g., a known antioxidant)[14].
-
Incubation: Incubate the plate for 8-16 hours at 37°C and 5% CO₂[15].
-
Viability Assessment: Assess cell viability using the MTT assay as described in the previous section.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.
Conclusion and Future Directions
The strategic incorporation of a boronic ester moiety onto a privileged scaffold like chroman presents a fertile ground for the discovery of novel therapeutic agents. The case study of (R)-6-O-desmethylantofine analogues demonstrates that this modification can maintain potent anticancer activity, validating the use of boronic esters as bioisosteres for phenols[3]. The true power of the this compound building block lies in its potential for rapid diversification through robust synthetic methods like the Suzuki-Miyaura coupling, enabling the exploration of a vast chemical space.
Furthermore, the demonstrated neuroprotective effects of chroman derivatives highlight the versatility of this scaffold. The ability of these compounds to act on multiple targets—such as providing antioxidant effects alongside other neuroprotective mechanisms—makes them particularly attractive for multifactorial diseases like Alzheimer's[11].
Future research should focus on synthesizing and screening libraries of 6-aryl-chroman derivatives derived from the title dioxaborolane. By systematically varying the aryl and heteroaryl groups introduced via Suzuki-Miyaura coupling, it will be possible to perform extensive structure-activity relationship (SAR) studies to identify lead compounds with enhanced potency and selectivity for both anticancer and neuroprotective applications. The experimental protocols detailed in this guide provide a solid foundation for such a research program.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ginsenoside Rb2 suppresses the glutamate-mediated oxidative stress and neuronal cell death in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Benchmarking 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Against Traditional Boronic Acid Synthesis
In the landscape of modern drug discovery and development, the chroman scaffold is a privileged structure, appearing in a multitude of biologically active molecules and clinical candidates.[1][2] Its utility drives a constant need for robust and efficient synthetic methods to incorporate this moiety into complex architectures. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, relying on the crucial partnership between an organohalide and an organoboron species.[3][4]
This guide provides an in-depth, objective comparison between the modern, pre-formed boronate ester, 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , and the traditional approach of generating and using chroman-6-ylboronic acid. We will explore the underlying chemistry, practical considerations, and performance data to equip researchers with the insights needed to select the optimal reagent for their synthetic campaigns.
Section 1: The Traditional Approach — Synthesis and Challenges of Chroman-6-ylboronic Acid
The classical method for preparing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester at very low temperatures, followed by aqueous hydrolysis.[5][6][7]
Synthetic Workflow: Traditional Method
The synthesis of chroman-6-ylboronic acid typically begins with the formation of a Grignard reagent from 6-bromochroman. This moisture- and air-sensitive intermediate is then reacted with a borate ester, like trimethyl borate, at temperatures often below -60°C to prevent over-addition and side reactions.[6] The resulting boronate ester is then hydrolyzed to yield the final boronic acid.
Caption: Workflow for traditional boronic acid synthesis.
Inherent Challenges and Causality
While foundational, this method is fraught with challenges that impact yield, purity, and reproducibility:
-
Moisture Sensitivity: The Grignard reagent is highly basic and nucleophilic, reacting readily with water. This necessitates the use of rigorously dried solvents and glassware, adding to setup time and potential for batch failure.[6]
-
Low Temperatures: The requirement for cryogenic temperatures (-60°C to -100°C) is energy-intensive and can be difficult to maintain consistently on a large scale.[5]
-
Purification Difficulties: Boronic acids are polar, often crystalline solids that can be notoriously difficult to purify.[8][9] They are prone to dehydration to form cyclic anhydride trimers (boroxines) and can streak or decompose on standard silica gel chromatography.[9][10] This often necessitates laborious recrystallization or specialized chromatographic techniques.
-
Stability Issues: Arylboronic acids are susceptible to decomposition pathways like protodeboronation (loss of the boron group), particularly under aqueous or basic conditions, which can compromise their shelf-life and performance in subsequent reactions.[11][12]
Section 2: The Modern Reagent — this compound
To circumvent the issues associated with boronic acids, the use of their boronate esters, particularly pinacol esters, has become the preferred strategy in modern synthesis. This compound is synthesized via the palladium-catalyzed Miyaura borylation reaction .[13][14]
Synthetic Workflow: Miyaura Borylation
This method couples an aryl halide (6-bromochroman) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[15]
Caption: Workflow for Miyaura borylation synthesis.
Advantages of the Pinacol Boronate Ester Approach
The Miyaura borylation and the resulting pinacol ester product offer significant advantages rooted in their chemical nature:
-
Exceptional Stability: Pinacol boronate esters are significantly more stable than their corresponding boronic acids.[11] They are generally robust, crystalline solids that are less susceptible to protodeboronation and trimerization, allowing for long-term storage and easier handling.[11][16]
-
Simplified Purification: Unlike polar boronic acids, pinacol esters are less polar and behave well in standard silica gel chromatography, enabling straightforward purification to high levels of purity.[11]
-
Mild Reaction Conditions: The borylation reaction proceeds under relatively mild conditions and, critically, demonstrates high tolerance for a wide range of functional groups that would not survive the harsh, basic conditions of Grignard/organolithium formation.[13][15]
-
Reproducibility: The well-defined nature of the reagent and the robustness of the palladium-catalyzed reaction lead to highly reproducible outcomes, a critical factor in drug development workflows.
Section 3: Head-to-Head Performance Benchmarking
The choice between these two methodologies has profound practical implications for the research scientist. The following table summarizes the key operational and performance differences.
| Parameter | Traditional Boronic Acid Synthesis | Miyaura Borylation (Pinacol Ester) | Rationale & Advantage |
| Starting Material | 6-Bromochroman | 6-Bromochroman | Equivalent |
| Key Reagents | Mg, Trialkyl Borate | Bis(pinacolato)diboron, Pd Catalyst, Base | Miyaura reagents are more stable and less hazardous than Grignard reagents. |
| Reaction Conditions | Anhydrous, Cryogenic (<-60°C) | Anhydrous, Heated (80-100°C) | Advantage: Pinacol Ester. Avoids energy-intensive cryogenic cooling. |
| Functional Group Tolerance | Very Low (incompatible with esters, ketones, etc.) | High (tolerates most common functional groups) | Advantage: Pinacol Ester. Broader substrate scope and applicability in multi-step synthesis.[13] |
| Product Stability | Low (prone to decomposition, boroxine formation)[11] | High (often stable crystalline solids)[11][16] | Advantage: Pinacol Ester. Enables reliable storage and handling. |
| Purification Method | Difficult (Recrystallization, specialized columns)[8][9] | Straightforward (Standard Silica Gel Chromatography)[11] | Advantage: Pinacol Ester. Saves significant time and resources. |
| Typical Yield | 30-70%[5][6] | 70-95% | Advantage: Pinacol Ester. Higher efficiency and atom economy. |
Section 4: Application in Suzuki-Miyaura Cross-Coupling
Both the boronic acid and its pinacol ester are competent coupling partners in the Suzuki-Miyaura reaction. The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is fundamental to the transformation.[10][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
While boronic acids are often considered more reactive due to their Lewis acidity, this comes at the cost of stability.[11] The use of this compound offers a more controlled and reliable reaction. The pinacol ester can participate directly in the transmetalation step or hydrolyze in situ under the basic reaction conditions to the boronic acid.[11] The key advantage is starting with a well-defined, high-purity reagent, which eliminates a significant source of variability and potential side reactions, leading to cleaner reaction profiles and more consistent yields.
Conclusion
For researchers, scientists, and drug development professionals, the choice of reagent is a critical decision that balances reactivity with practicality. While the traditional synthesis of chroman-6-ylboronic acid via organometallic precursors is a classic method, it is beset by challenges related to harsh reaction conditions, product instability, and purification difficulties.
The modern approach, utilizing the palladium-catalyzed Miyaura borylation to synthesize This compound , presents a demonstrably superior alternative. The resulting pinacol boronate ester offers enhanced stability, ease of purification, and is generated under mild, functional-group-tolerant conditions. This robustness and reliability make it the reagent of choice for demanding applications in multi-step synthesis and medicinal chemistry, where reproducibility and purity are paramount to success.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 6. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 15. Miyaura Borylation Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1002727-88-9). As a stable pinacol boronate ester, this compound is a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.[1][2] However, its safe handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the rationale behind each step to empower you with the knowledge for safe and responsible chemical waste management.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is essential. This initial assessment informs every subsequent step of the disposal process, from selecting personal protective equipment (PPE) to determining the appropriate waste stream.
1.1. GHS Hazard Profile
This compound is classified with the following GHS hazard statements:
These classifications mandate specific handling precautions. Direct contact with skin or eyes must be avoided, and the compound should only be handled in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of dust or aerosols.
1.2. Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following minimum PPE is required when handling this compound for disposal:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles that meet government standards such as EN 166 (EU) or NIOSH (US).
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contact.
-
Body Protection: A standard laboratory coat is required. Choose body protection appropriate for the scale and potential for splashing.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this boronate ester is not a single action but a systematic process. The following protocol consolidates best practices from leading environmental health and safety (EHS) programs.[5][6][7]
2.1. Waste Classification
Any this compound that you no longer intend to use is considered a chemical waste.[8] This includes:
-
Expired or unused pure reagent.
-
Grossly contaminated materials (e.g., spatulas, weigh boats).
-
Spill cleanup materials.[8]
Due to its irritant properties, this compound is classified as a hazardous waste.[10][11] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sink. [5]
2.2. Waste Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Step 1: Select a Compatible Container. Use a container made of a non-reactive material, such as High-Density Polyethylene (HDPE) or borosilicate glass. The container must be in good condition, free of cracks or defects, and have a secure, leak-proof screw-on cap.[7][11][12] The original shipping container is an excellent option if it is in good condition.[11]
-
Step 2: Affix a Hazardous Waste Label. A hazardous waste label must be affixed to the container before the first drop of waste is added.[6] This is a strict regulatory requirement.
-
Step 3: Complete the Label Information. The label must be filled out clearly and completely, including:
2.3. Waste Segregation and Accumulation
Proper segregation prevents dangerous chemical reactions within the laboratory.
-
Step 1: Designate a Satellite Accumulation Area (SAA). This is a designated location in the lab, at or near the point of waste generation, where the waste container is stored.[7][12] The SAA must be under the control of laboratory personnel.[7]
-
Step 2: Segregate from Incompatibles. Store the boronate ester waste away from incompatible chemical classes. While boronic esters are generally stable, it is prudent practice to segregate them from:
-
Strong Oxidizing Agents: To prevent potential exothermic reactions.
-
Strong Acids and Bases: To avoid unintended hydrolysis or other reactions.[12]
-
Aqueous Waste: Store separately from aqueous waste streams.
-
-
Step 3: Keep Containers Closed. The waste container must remain securely capped at all times, except when you are actively adding waste.[7][8][13] Never leave a funnel in the opening of the container.[7]
-
Step 4: Use Secondary Containment. Place the waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[8]
Below is a diagram illustrating the waste segregation principle.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 1002727-88-9 Cas No. | Chroman-6-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 4. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. cws.auburn.edu [cws.auburn.edu]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. pfw.edu [pfw.edu]
Personal protective equipment for handling 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Essential Safety and Handling Guide: 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides comprehensive safety protocols and operational procedures for the handling, storage, and disposal of this compound (CAS 1002727-88-9). As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the necessary information to work with this compound safely and effectively. The guidance herein is synthesized from safety data for structurally related boronic acid pinacol esters and general principles of laboratory safety.
Hazard Identification and Risk Assessment
This compound is classified as a compound that may cause skin, eye, and respiratory irritation.[1][2] It may also be harmful if swallowed or inhaled.[2] As with many organoboron compounds, it is prudent to handle it with care to minimize exposure. The pinacol ester group imparts a degree of stability, but like other boronic acid derivatives, it can be sensitive to moisture and strong oxidizing agents.[1][3] A thorough risk assessment should be conducted before commencing any work with this chemical.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[4] | Protects eyes from dust particles and potential splashes of the chemical.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4][5] | Minimizes the risk of respiratory tract irritation.[1][2] |
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.
Safe handling workflow for this compound.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
4.1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[6]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
The work area should be clean and free of clutter.
4.2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
4.3. Handling:
-
Keep the container of this compound tightly closed when not in use.[5]
-
Avoid generating dust when transferring the solid.[5] Use appropriate tools, such as a spatula, for transfers.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
4.4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Decontaminate any equipment used.
-
Properly remove and dispose of PPE in designated waste containers.
Storage and Disposal
5.1. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents and moisture.[1][3]
5.2. Disposal Plan:
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, weigh papers, and pipette tips, should be disposed of as hazardous waste.[4]
-
Unused Chemical:
-
Small Quantities: For very small residual amounts, and if permitted by local regulations, it may be possible to dissolve the compound in a large amount of water and flush it down the drain.[7] Always consult with your institution's environmental health and safety (EHS) department before doing so.
-
Large Quantities: For larger amounts of unused or waste material, it should be collected in a clearly labeled, sealed container and disposed of through a certified hazardous waste facility.[7]
-
-
Important Precaution: Never mix boronic acid derivatives with other chemical waste unless directed to do so by a qualified professional, as this could lead to dangerous reactions.[7]
Emergency Procedures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
In case of skin contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spills: Evacuate the area. Wear appropriate PPE and prevent the generation of dust.[5] Use an absorbent material to clean up the spill and place it in a sealed container for disposal as hazardous waste.[5]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. laballey.com [laballey.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
